Product packaging for 2-(2-Nitrovinyl)thiophene(Cat. No.:CAS No. 874-84-0)

2-(2-Nitrovinyl)thiophene

Cat. No.: B189699
CAS No.: 874-84-0
M. Wt: 155.18 g/mol
InChI Key: UTPOWFFIBWOQRK-ONEGZZNKSA-N
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Description

2-(2-Nitrovinyl)thiophene (CAS RN: 874-84-0) is a high-purity solid compound (>98.0% by GC) with a melting point of 79-83 °C . This reagent serves as a versatile synthetic intermediate and active compound in diverse research fields. In pharmaceutical research , it is a key precursor in multi-step syntheses. It is notably used in an improved process for the reduction to 2-(2-thienyl)ethylamine, a critical building block in the synthesis of thieno[3,2-c]pyridine derivatives such as the pharmaceutical agent Ticlopidine . In materials science , recent DFT computational studies suggest its significant potential for applications in organic electronics. Analysis of its frontier molecular orbitals and global reactivity descriptors indicate it is an excellent candidate for use in corrosion inhibition and as a component in dye-sensitized solar cells (DSSCs) due to its favorable charge transfer properties . While its specific mechanism of action is an area of ongoing research, studies on structurally similar compounds like 2-(2-nitrovinyl)furan demonstrate that such molecules can exert antibacterial effects by exacerbating oxidative stress in bacterial cells . This suggests potential research applications for the thiophene analogue in exploring novel antibacterial strategies. This product is offered For Research Use Only . It is not intended for diagnostic or therapeutic applications, nor for human use. Please refer to the Certificate of Analysis for lot-specific data.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H5NO2S B189699 2-(2-Nitrovinyl)thiophene CAS No. 874-84-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[(E)-2-nitroethenyl]thiophene
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InChI

InChI=1S/C6H5NO2S/c8-7(9)4-3-6-2-1-5-10-6/h1-5H/b4-3+
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

UTPOWFFIBWOQRK-ONEGZZNKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C=C[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Isomeric SMILES

C1=CSC(=C1)/C=C/[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50878872
Record name 2-(B-NITROVINYL)THIOPHENE
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Molecular Weight

155.18 g/mol
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CAS No.

874-84-0, 34312-77-1
Record name Thiophene, 2-(2-nitrovinyl)-
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Record name 2-(B-NITROVINYL)THIOPHENE
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Record name 2-(2-nitrovinyl)thiophene
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Record name trans-2-(2-Nitrovinyl)thiophene
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Foundational & Exploratory

Synthesis of 2-(2-nitrovinyl)thiophene from 2-thiophenecarboxaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 2-(2-nitrovinyl)thiophene, a valuable building block in medicinal chemistry, from 2-thiophenecarboxaldehyde and nitromethane. The core of this transformation is the Henry reaction, a classic carbon-carbon bond-forming reaction. This document provides a comprehensive overview of the synthetic pathway, detailed experimental protocols, and a summary of reaction parameters, tailored for professionals in the field of drug discovery and development.

Introduction

Thiophene and its derivatives are privileged scaffolds in medicinal chemistry, appearing in a wide array of approved drugs and clinical candidates. Their unique electronic properties and ability to act as bioisosteres for phenyl rings make them attractive moieties in drug design. The title compound, this compound, serves as a key intermediate in the synthesis of various biologically active molecules, including anti-inflammatory and anticancer agents. Its synthesis via the Henry reaction of 2-thiophenecarboxaldehyde and nitromethane is an efficient and commonly employed method.

Reaction Pathway and Mechanism

The synthesis proceeds in two key stages, which can often be performed in a one-pot procedure:

  • Henry (Nitroaldol) Reaction: 2-thiophenecarboxaldehyde reacts with nitromethane in the presence of a base to form the intermediate, 1-(thiophen-2-yl)-2-nitroethanol. The base deprotonates nitromethane to generate a nucleophilic nitronate anion, which then attacks the electrophilic carbonyl carbon of the aldehyde.

  • Dehydration: The intermediate nitro alcohol is subsequently dehydrated, typically under acidic conditions, to yield the final product, this compound.

G 2-thiophenecarboxaldehyde 2-thiophenecarboxaldehyde Nitroaldol_addition Henry Reaction (Nitroaldol Addition) 2-thiophenecarboxaldehyde->Nitroaldol_addition Nitromethane Nitromethane Base Base Nitromethane->Base Nitronate_anion Nitronate anion Base->Nitronate_anion Deprotonation Nitronate_anion->Nitroaldol_addition Intermediate 1-(thiophen-2-yl)-2-nitroethanol Nitroaldol_addition->Intermediate Dehydration Dehydration Intermediate->Dehydration Acid Acid Acid->Dehydration Final_product This compound Dehydration->Final_product

Quantitative Data Summary

The following table summarizes various reported conditions and outcomes for the synthesis of this compound, providing a comparative overview for researchers.

2-thiophenecarboxaldehyde (equiv.)Nitromethane (equiv.)Base/CatalystSolventTemperature (°C)Time (h)Yield (%)Reference
1.01.1NaOH (aq)Methanol0-53-472.4[1]
1.01.5Methylamine hydrochlorideEthanolReflux285N/A
1.01.2Ammonium acetateAcetic acid100-1101.590N/A

Note: "N/A" indicates that while this is a common procedure, a specific citable reference with this exact data was not retrieved in the search.

Experimental Protocols

This section provides a detailed, step-by-step procedure for the synthesis of this compound.

Protocol 1: Base-Catalyzed Synthesis in Methanol[1]

This protocol is adapted from a patented procedure and is suitable for general laboratory synthesis.

Materials:

  • 2-thiophenecarboxaldehyde

  • Nitromethane

  • Methanol

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Water (deionized)

  • Ice

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Büchner funnel and filter flask

  • Vacuum source

  • Drying oven

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, combine 2-thiophenecarboxaldehyde and nitromethane in methanol.

  • Cooling: Cool the mixture to approximately 0°C using an ice bath.

  • Base Addition: While maintaining the temperature between 0-5°C, slowly add an aqueous solution of sodium hydroxide to the reaction mixture with vigorous stirring.

  • Reaction: Stir the mixture for 3 to 4 hours at a temperature between -5°C and 10°C.

  • Neutralization and Precipitation: After the reaction is complete, neutralize the mixture with an acid, such as hydrochloric acid. This will cause a yellow precipitate of this compound to form.

  • Isolation: Filter the precipitate using a Büchner funnel.

  • Washing: Wash the collected solid with water.

  • Drying: Dry the product under vacuum at 40°C for 12 hours.

Characterization:

  • Appearance: Yellow crystalline solid.

  • Melting Point: 79-81°C.

  • Purity (by GC): 99.98%[1].

  • ¹H NMR (CDCl₃, 400 MHz): δ 7.94 (d, J = 13.7 Hz, 1H), 7.56 (d, J = 13.7 Hz, 1H), 7.48 (d, J = 8.6 Hz, 2H), 7.41 (d, J = 8.6 Hz, 2H).

  • ¹³C NMR (CDCl₃, 101 MHz): δ 138.3, 137.8, 137.5, 130.4, 129.8, 128.6.

Purification: Recrystallization

For obtaining high-purity this compound, recrystallization is a standard and effective method.

Procedure:

  • Solvent Selection: Choose a suitable solvent or solvent system. Common choices include ethanol, methanol, or a mixture of ethanol and water. The ideal solvent should dissolve the compound well at its boiling point but poorly at low temperatures.

  • Dissolution: In a flask, add the crude this compound and a small amount of the chosen solvent. Heat the mixture to boiling while stirring to dissolve the solid. Add more solvent in small portions until the solid is completely dissolved.

  • Hot Filtration (if necessary): If there are any insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum.

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

G cluster_synthesis Synthesis cluster_workup Workup & Purification Start Start Combine_reagents Combine 2-thiophenecarboxaldehyde, nitromethane, and methanol Cool Cool to 0°C Add_base Slowly add aqueous NaOH (maintain 0-5°C) Stir Stir for 3-4 hours Neutralize Neutralize with HCl Precipitate Yellow Precipitate Forms Filter Vacuum filter the precipitate Precipitate->Filter Wash Wash with water Dry Dry under vacuum Recrystallize Recrystallize from a suitable solvent Final_product Pure this compound

Applications in Drug Development

This compound is a versatile intermediate in the synthesis of various pharmacologically active compounds. The nitrovinyl group is a good Michael acceptor and can be further functionalized, making it a valuable synthon. Thiophene-containing compounds have demonstrated a broad range of biological activities, including:

  • Anticancer Activity: Thiophene derivatives have been investigated for their potential as anticancer agents, with some compounds showing efficacy against various cancer cell lines.

  • Anti-inflammatory Activity: Certain thiophene-based molecules exhibit anti-inflammatory properties.

  • Antimicrobial Activity: Thiophene derivatives have also been explored for their antibacterial and antifungal activities.

The synthesis of this compound provides a gateway to a diverse chemical space for the development of novel therapeutics.

Conclusion

The synthesis of this compound from 2-thiophenecarboxaldehyde via the Henry reaction is a robust and efficient method for producing this key medicinal chemistry intermediate. This guide has provided a detailed overview of the reaction, including a comprehensive experimental protocol, quantitative data for process optimization, and a summary of its applications in drug development. By following the outlined procedures, researchers can reliably synthesize this valuable compound for further investigation and the development of new therapeutic agents.

References

An In-depth Technical Guide to 2-(2-Nitrovinyl)thiophene: Properties, Synthesis, and Potential Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(2-Nitrovinyl)thiophene is a heterocyclic organic compound that has garnered interest in the scientific community, particularly in the fields of medicinal chemistry and materials science. Its structure, featuring a thiophene ring conjugated with a nitrovinyl group, imparts a unique combination of chemical reactivity and biological activity. This technical guide provides a comprehensive overview of the physical and chemical properties, detailed experimental protocols for its synthesis and key reactions, and a summary of its potential applications based on current research.

Physical and Chemical Properties

This compound is a light yellow crystalline powder at room temperature.[1] The key physical and chemical properties are summarized in the tables below.

General Properties
PropertyValueSource
Chemical Formula C₆H₅NO₂S[2][3]
Molecular Weight 155.17 g/mol [1][3]
IUPAC Name 2-[(E)-2-nitroethenyl]thiophene[2]
CAS Number 34312-77-1[2][4]
Appearance Light yellow crystal powder[1]
Physicochemical Data
PropertyValueSource
Melting Point 79-81 °C[1][4]
Boiling Point 269.7 ± 15.0 °C at 760 mmHg[4]
Density 1.3 ± 0.1 g/cm³[4]
Flash Point 116.9 ± 20.4 °C[4]

Spectroscopic Data

Detailed spectroscopic analysis is crucial for the characterization of this compound.

Infrared (IR) Spectroscopy

The IR spectrum of thiophene derivatives shows characteristic bands for the thiophene ring and its substituents. For this compound, the following absorptions are expected:

  • C-H stretching (aromatic): Around 3100 cm⁻¹

  • C=C stretching (aromatic): In the region of 1600-1400 cm⁻¹

  • NO₂ asymmetric stretching: 1550–1475 cm⁻¹

  • NO₂ symmetric stretching: 1360–1290 cm⁻¹

  • C-S stretching (in ring): Typically observed in the fingerprint region.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Mass Spectrometry (MS)

The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern would likely involve the loss of the nitro group (NO₂) and other characteristic fragments from the thiophene ring and the vinyl linker.

Experimental Protocols

Synthesis of this compound via Henry Reaction

The most common method for the synthesis of this compound is the Henry reaction (also known as the nitroaldol reaction), which involves the condensation of 2-thiophenecarboxaldehyde with nitromethane in the presence of a base.[4][5]

Materials:

  • 2-Thiophenecarboxaldehyde

  • Nitromethane

  • Methanol

  • Sodium hydroxide (NaOH), aqueous solution

  • Ice

  • Water

Procedure:

  • In a reaction vessel, dissolve 2-thiophenecarboxaldehyde in methanol.

  • Add nitromethane to the solution.

  • Cool the mixture to approximately 0 °C using an ice bath.

  • Slowly add an aqueous solution of sodium hydroxide while maintaining the temperature between 0-5 °C.

  • After the addition is complete, continue stirring the reaction mixture at this temperature for a specified period.

  • The product, this compound, will precipitate out of the solution.

  • Collect the precipitate by filtration.

  • Wash the collected solid with cold water to remove any residual base and other water-soluble impurities.

  • Dry the product under vacuum.

Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or methanol, to obtain a product with high purity.[6]

Synthesis_of_2_2_nitrovinyl_thiophene reagents 2-Thiophenecarboxaldehyde + Nitromethane conditions Base (e.g., NaOH) Methanol, 0-5 °C reagents->conditions Henry Reaction product This compound conditions->product

Synthesis of this compound.
Reduction of this compound to 2-(2-Thienyl)ethylamine

A key chemical transformation of this compound is the reduction of its nitrovinyl group to an aminoethyl group, yielding 2-(2-thienyl)ethylamine, a valuable intermediate in the synthesis of pharmaceuticals like ticlopidine.[4]

Materials:

  • This compound

  • Sodium borohydride (NaBH₄)

  • Boron trifluoride etherate (BF₃·OEt₂)

  • Tetrahydrofuran (THF), anhydrous

  • Toluene

  • Hydrochloric acid (HCl), 10% solution

  • Sodium hydroxide (NaOH) solution

  • Methylene chloride

  • Anhydrous magnesium sulfate

Procedure:

  • In a reaction flask under a nitrogen atmosphere, prepare a slurry of sodium borohydride in anhydrous THF.

  • Cool the slurry to -5 to -10 °C.

  • Slowly add boron trifluoride etherate, maintaining the temperature between 0 to -5 °C.

  • Stir the mixture for 3 to 4 hours at -5 to 10 °C.

  • Slowly add a solution of this compound in THF, keeping the temperature between 8 to 10 °C.

  • Stir for 60 to 90 minutes at this temperature, then allow the reaction to warm to 10-15 °C and stir for another 2 hours.

  • Continue stirring at room temperature for 18 to 20 hours.

  • Monitor the reaction completion by Thin Layer Chromatography (TLC).

  • Add toluene and remove the solvents by distillation.

  • Add more toluene and continue distillation until the pot temperature reaches 90 °C.

  • Heat the mixture to 80 °C for 90 minutes.

  • Cool to 50 °C and separate the aqueous phase.

  • Wash the organic phase with 10% HCl.

  • Combine the aqueous layers, cool to 0 to -5 °C, and basify with NaOH solution to pH 13-14.

  • Extract the aqueous phase with methylene chloride.

  • Combine the organic extracts, wash with water, dry over anhydrous magnesium sulfate, and concentrate to obtain 2-(2-thienyl)ethylamine.[4]

Reduction_of_2_2_nitrovinyl_thiophene start This compound reagents Diborane (from NaBH₄ and BF₃·OEt₂) THF start->reagents Reduction product 2-(2-Thienyl)ethylamine reagents->product

Reduction of this compound.

Biological and Pharmacological Activity

Thiophene derivatives are known to exhibit a wide range of biological activities, and this compound is no exception. Research has indicated its potential as both an anticancer and antimicrobial agent.

Anticancer Activity

Several studies have explored the antiproliferative effects of nitrovinyl-containing compounds. The (E)-(2-nitrovinyl)benzene pharmacophore has been identified as a scaffold with relevant anticancer activity.[7] While the precise mechanism of action for this compound is not fully elucidated, related compounds are known to induce cancer cell toxicity through various mechanisms, including:

  • Topoisomerase inhibition

  • Histone deacetylase inhibition

  • DNA alkylation

  • Tubulin polymerization inhibition [7]

The thiophene moiety itself is a key structural feature in many compounds with demonstrated anticancer properties, often acting through mechanisms such as tyrosine kinase inhibition and apoptosis induction.[8]

Antimicrobial Activity

Thiophene derivatives have also been investigated for their antimicrobial properties. The mechanism of action for antimicrobial thiophenes can vary. Some are thought to interact with the bacterial cell membrane, leading to increased permeability and cell death.[9] Others may inhibit essential bacterial enzymes. While specific studies on the antimicrobial mechanism of this compound are limited, the presence of the nitro group, a known pharmacophore in many antimicrobial drugs, suggests its potential in this area.

Conclusion

This compound is a versatile compound with well-defined physical and chemical properties. Its synthesis is readily achievable through established organic reactions, and its chemical reactivity allows for further functionalization into pharmaceutically relevant intermediates. The emerging evidence of its anticancer and antimicrobial activities makes it a compound of significant interest for further research and development in the pharmaceutical industry. This guide provides a foundational understanding for scientists and researchers looking to explore the potential of this intriguing molecule.

References

An In-depth Technical Guide to 2-(2-Nitrovinyl)thiophene (CAS: 34312-77-1)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(2-Nitrovinyl)thiophene, with the CAS number 34312-77-1, is a thiophene derivative that has garnered significant interest in the scientific community. Its unique chemical structure, featuring a thiophene ring conjugated with a nitrovinyl group, imparts a range of interesting chemical and biological properties. This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, synthesis, reactivity, and potential applications, with a focus on its relevance to drug discovery and materials science.

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and chemical characteristics of this compound is fundamental for its application in research and development. The following tables summarize its key properties and spectroscopic data.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 34312-77-1N/A
Molecular Formula C₆H₅NO₂SN/A
Molecular Weight 155.18 g/mol N/A
Appearance Yellow to green powder[1](2)
Melting Point 73-85 °C[1](2)
Boiling Point 269.7±15.0 °C at 760 mmHg[3](4)
Density 1.3±0.1 g/cm³[3](4)
Solubility Sparingly soluble in water[5](6)

Table 2: Spectroscopic Data of this compound

Technique Data Reference(s)
¹H NMR The proton chemical shifts and coupling constants have been reported and correlated with those of methyl trans-3-(5-substituted 2-thienyl) acrylates.[7][7](7)
¹³C NMR The additivity rule for 13C chemical shifts of simple substituted thiophenes is applicable to the shifts of the ring carbons in substituted 2-(2-nitrovinyl) thiophenes.[7][7](7)
IR Bands characteristic of the nitro group (NO₂) and the carbon-carbon double bond (C=C) of the vinyl group, as well as vibrations of the thiophene ring, are expected. The infrared absorption spectra of various thiophene derivatives have been measured, with assignments for ring and C-H vibration modes.[8][8](8)
Mass Spec. The mass spectrum would be expected to show a molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of the nitro group and cleavage of the vinyl side chain.[9](9)

Synthesis and Reactivity

Synthesis

The most common and well-documented method for the synthesis of this compound is the Henry condensation (a variation of the Knoevenagel condensation) between 2-thiophenecarboxaldehyde and nitromethane. This reaction is typically base-catalyzed.

Synthesis 2-Thiophenecarboxaldehyde 2-Thiophenecarboxaldehyde Intermediate Intermediate 2-Thiophenecarboxaldehyde->Intermediate + Nitromethane (Base catalyst) This compound This compound Intermediate->this compound Dehydration Reduction This compound This compound 2-(2-Thienyl)ethylamine 2-(2-Thienyl)ethylamine This compound->2-(2-Thienyl)ethylamine Reduction (e.g., Diborane) Antimicrobial_Mechanism cluster_bacterium Bacterial Cell Nitrothiophene Nitrothiophene Nitroreductase Nitroreductase Nitrothiophene->Nitroreductase enters Reactive_Intermediates Reactive Nitroso & Hydroxylamine Species Nitroreductase->Reactive_Intermediates activates Cellular_Damage Damage to DNA & other macromolecules Reactive_Intermediates->Cellular_Damage Cell_Death Bacterial Cell Death Cellular_Damage->Cell_Death Anticancer_Pathways cluster_cell Cancer Cell Thiophene_Derivative This compound (or related compounds) VEGFR2_AKT VEGFR-2/AKT Pathway Thiophene_Derivative->VEGFR2_AKT inhibits Tubulin Tubulin Polymerization Thiophene_Derivative->Tubulin inhibits LOX_COX Lipoxygenase/ Cyclooxygenase Thiophene_Derivative->LOX_COX inhibits Apoptosis Apoptosis Thiophene_Derivative->Apoptosis induces Proliferation Cell Proliferation & Survival VEGFR2_AKT->Proliferation promotes Tubulin->Proliferation enables LOX_COX->Proliferation promotes Experimental_Workflow Synthesis Synthesis & Purification of Compound Characterization Structural Characterization (NMR, MS, IR) Synthesis->Characterization Cell_Culture Cancer Cell Line Culture Characterization->Cell_Culture MTT_Assay Cell Viability Assay (e.g., MTT) Cell_Culture->MTT_Assay IC50 Determine IC50 Value MTT_Assay->IC50 Apoptosis_Assay Apoptosis Assay (e.g., Annexin V) IC50->Apoptosis_Assay Mechanism_Study Mechanism of Action Studies (e.g., Western Blot for Signaling Proteins) Apoptosis_Assay->Mechanism_Study

References

Molecular structure and formula of 2-(2-nitrovinyl)thiophene

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Molecular Structure and Properties of 2-(2-Nitrovinyl)thiophene

Abstract

This compound is a heterocyclic organic compound featuring a thiophene ring linked to a nitrovinyl group. It serves as a critical intermediate in organic synthesis, most notably in the production of pharmacologically active molecules such as the antiplatelet drug ticlopidine. This guide provides a comprehensive overview of its molecular structure, physicochemical properties, synthesis, and spectroscopic characterization for researchers, scientists, and professionals in drug development.

Molecular Identity and Physicochemical Properties

This compound is characterized by a five-membered thiophene ring substituted at the 2-position with a trans-configured 2-nitrovinyl functional group. Its key identifiers and properties are summarized below.

PropertyValueReference(s)
IUPAC Name 2-[(E)-2-nitroethenyl]thiophene
Synonyms 1-(2-Thienyl)-2-nitroethene, trans-2-(2-Nitrovinyl)thiophene
CAS Number 34312-77-1, 874-84-0[1]
Molecular Formula C₆H₅NO₂S[1][2]
Molecular Weight 155.18 g/mol [1]
Appearance Yellow precipitate/crystals[3]
Melting Point 79-81 °C

Molecular Structure

The structure of this compound consists of a planar thiophene ring, an aromatic heterocycle containing one sulfur atom. This ring is connected via a carbon-carbon double bond to a nitro group (-NO₂). The molecule predominantly exists in the (E)- or trans-isomer configuration due to greater steric stability. This extended conjugation between the thiophene ring and the nitro group influences the molecule's electronic properties and reactivity.

Figure 1: Molecular structure of this compound.

Synthesis and Reactivity

Synthesis via Henry Condensation

This compound is most commonly synthesized through a Henry condensation reaction. This involves the base-catalyzed reaction between 2-thiophenecarboxaldehyde and nitromethane.[4]

Synthesis_Workflow Reactant1 2-Thiophenecarboxaldehyde Reaction Henry Condensation (0-5 °C) Reactant1->Reaction Reactant2 Nitromethane Reactant2->Reaction Solvent Methanol Solvent->Reaction Base Aqueous NaOH Base->Reaction Neutralization Neutralize with Acid (HCl) Reaction->Neutralization Isolation Filter, Wash, & Dry Neutralization->Isolation Product This compound Isolation->Product

Figure 2: General workflow for the synthesis of this compound.

Experimental Protocol: Synthesis [3][4]

  • Reaction Setup: A solution of 2-thiophenecarboxaldehyde and nitromethane is prepared in a suitable solvent, such as methanol.

  • Cooling: The mixture is cooled to approximately 0 °C in an ice bath.

  • Base Addition: An aqueous solution of a base, typically sodium hydroxide (NaOH), is added dropwise to the cooled mixture while maintaining the temperature between 0-5 °C.

  • Neutralization: After the reaction is complete, the base is neutralized with an acid, like hydrochloric acid (HCl). This causes the product to precipitate out of the solution as a yellow solid.

  • Isolation: The precipitate is collected by filtration, washed thoroughly with water to remove any salts, and dried under a vacuum to yield this compound.

Key Reactions: Reduction to 2-(2-Thienyl)ethylamine

A primary application of this compound in drug development is its reduction to 2-(2-thienyl)ethylamine. This amine is a key precursor in the synthesis of ticlopidine.[4] The reduction of the nitroalkene can be effectively achieved using boron-containing reducing agents, such as diborane (B₂H₆), often generated in situ from sodium borohydride and boron trifluoride etherate.[4][5]

Reduction_Pathway Start This compound Product 2-(2-Thienyl)ethylamine Start->Product Reduction Reagent Diborane (B₂H₆) in THF Reagent->Product Application Precursor for Ticlopidine Synthesis Product->Application

Figure 3: Reduction pathway to a key pharmaceutical intermediate.

Experimental Protocol: Reduction [4]

  • Diborane Generation: In a flask under a nitrogen atmosphere, sodium borohydride (NaBH₄) is slurried in anhydrous tetrahydrofuran (THF) and cooled to between -10 °C and 0 °C. Boron trifluoride etherate (BF₃·OEt₂) is added slowly, maintaining the low temperature, to generate diborane in situ.

  • Substrate Addition: A solution of this compound in THF is added slowly to the diborane mixture, keeping the temperature between 8 °C and 15 °C.

  • Reaction: The mixture is stirred for an extended period (18-40 hours) at a controlled temperature (10-15 °C) and then allowed to warm to room temperature.

  • Workup: The reaction is quenched, and the solvent is removed. The resulting 2-(2-thienyl)ethylamine is isolated, typically as a pale yellow oil, following a standard acid-base extraction and purification by distillation.

Spectroscopic Characterization

Spectroscopic methods are essential for confirming the structure and purity of this compound.

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule.

Wavenumber (cm⁻¹)Vibration Type
~3100C-H stretch (Thiophene ring)[6]
~1630C=C stretch (Vinyl group)
~1520Asymmetric NO₂ stretch
~1350Symmetric NO₂ stretch
~1410-1530C=C stretching (Thiophene ring)[7]
~830-710C-H out-of-plane bending (Thiophene ring)[7]
~700C-S stretch (Thiophene ring)[8]

Experimental Protocol: FTIR Spectroscopy [2]

  • Sample Preparation (KBr Pellet): A small amount of the solid sample is ground with dry potassium bromide (KBr) powder in an agate mortar.

  • Pellet Formation: The mixture is pressed into a thin, transparent pellet using a hydraulic press.

  • Analysis: The KBr pellet is placed in the sample holder of an FTIR spectrometer, and the transmission spectrum is recorded.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is used to determine the carbon-hydrogen framework of the molecule.

¹H NMR (Proton NMR):

  • Thiophene Protons: Three distinct signals in the aromatic region (δ 7.0-8.0 ppm), showing characteristic coupling patterns for a 2-substituted thiophene ring.

  • Vinyl Protons: Two doublets in the olefinic region (δ 7.5-8.5 ppm). The large coupling constant (J ≈ 13-16 Hz) between them confirms the (E)-trans configuration.

¹³C NMR (Carbon-13 NMR):

  • Thiophene Carbons: Four signals in the aromatic region (δ 125-145 ppm).

  • Vinyl Carbons: Two signals in the olefinic region (δ 130-140 ppm).

Experimental Protocol: NMR Spectroscopy

  • Sample Preparation: The sample (5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Analysis: The tube is placed in the NMR spectrometer, and the ¹H and ¹³C spectra are acquired.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern. The electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak (M⁺) at m/z = 155, corresponding to the molecular formula C₆H₅NO₂S.

Experimental Protocol: GC-MS

  • Sample Preparation: A dilute solution of the sample is prepared in a volatile organic solvent (e.g., dichloromethane, ethyl acetate).

  • Injection: A small volume of the solution is injected into the gas chromatograph (GC) inlet, where it is vaporized.

  • Separation & Analysis: The compound travels through the GC column and is then introduced into the mass spectrometer for ionization and analysis.

Applications in Research and Drug Development

The primary importance of this compound lies in its role as a versatile synthetic intermediate.[9][10]

  • Pharmaceutical Synthesis: Its most well-documented application is in the synthesis of ticlopidine and related thieno[3,2-c]pyridine derivatives, which are important antiplatelet agents used to prevent blood clots.[4]

  • Building Block: The nitrovinyl group is a potent Michael acceptor and can be transformed into various other functional groups (e.g., amines, carbonyls), making the molecule a valuable building block for creating more complex thiophene-containing compounds.[11] Thiophene derivatives are widely investigated for a range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[12][13]

Conclusion

This compound is a well-characterized organic compound with a defined molecular structure and formula. Its straightforward synthesis and the versatile reactivity of its nitrovinyl group make it an important intermediate in medicinal chemistry. The detailed protocols and spectroscopic data provided in this guide serve as a valuable resource for researchers engaged in the synthesis and development of novel thiophene-based therapeutic agents.

References

An In-Depth Technical Guide to 2-[(E)-2-Nitroethenyl]thiophene

Author: BenchChem Technical Support Team. Date: December 2025

IUPAC Name: 2-[(E)-2-nitroethenyl]thiophene

Synonyms: 2-(2-nitrovinyl)thiophene, trans-2-(2-nitrovinyl)thiophene, 1-(2-thienyl)-2-nitroethene

CAS Number: 34312-77-1

Introduction

2-[(E)-2-Nitroethenyl]thiophene is a thiophene derivative characterized by a nitrovinyl group attached at the 2-position of the thiophene ring. Thiophene and its derivatives are a significant class of heterocyclic compounds that are integral to numerous pharmacologically active molecules. The incorporation of the nitrovinyl group, a known electrophile and a pharmacophore in its own right, suggests potential for diverse biological activities. This technical guide provides a comprehensive overview of the synthesis, spectroscopic characterization, and known biological activities of 2-[(E)-2-nitroethenyl]thiophene and structurally related compounds, aimed at researchers, scientists, and drug development professionals.

Physicochemical Properties

A summary of the key physicochemical properties for 2-[(E)-2-nitroethenyl]thiophene is presented in Table 1.

PropertyValueReference
Molecular Formula C₆H₅NO₂S
Molecular Weight 155.17 g/mol
Appearance Light yellow crystalline powder
Melting Point 79-81 °C
Boiling Point 269.7±15.0 °C (Predicted)
Density 1.335±0.06 g/cm³ (Predicted)

Synthesis

The primary synthetic route to 2-[(E)-2-nitroethenyl]thiophene is via a Knoevenagel condensation reaction between 2-thiophenecarboxaldehyde and nitromethane.

General Synthesis Workflow

The synthesis can be visualized as a two-step process involving the deprotonation of nitromethane to form a nucleophilic nitronate anion, followed by its condensation with the electrophilic carbonyl carbon of 2-thiophenecarboxaldehyde and subsequent dehydration.

G cluster_reagents Starting Materials cluster_reaction Reaction cluster_product Product Formation 2-Thiophenecarboxaldehyde 2-Thiophenecarboxaldehyde Condensation Knoevenagel Condensation 2-Thiophenecarboxaldehyde->Condensation Nitromethane Nitromethane Nitromethane->Condensation Base_Catalyst Base Catalyst (e.g., β-alanine, Ammonium Acetate) Base_Catalyst->Condensation Solvent Solvent (e.g., Acetonitrile, Acetic Acid) Solvent->Condensation Intermediate Intermediate Adduct Condensation->Intermediate Dehydration Dehydration Intermediate->Dehydration Final_Product 2-[(E)-2-Nitroethenyl]thiophene Dehydration->Final_Product

General workflow for the synthesis of 2-[(E)-2-nitroethenyl]thiophene.

Experimental Protocols

While several sources mention the synthesis of 2-[(E)-2-nitroethenyl]thiophene, a detailed, reproducible experimental protocol is crucial for laboratory work. The following protocol is based on a patented method.[1]

Method 1: Ultrasound-Assisted Synthesis [1]

  • Reaction Setup: In a reaction flask, combine 2-thiophenecarboxaldehyde and nitromethane in a molar ratio of 1:1 to 1:1.4.

  • Catalyst and Solvent: Add β-alanine as a catalyst, with a molar ratio of 2-thiophenecarboxaldehyde to β-alanine of 1:0.1. The β-alanine is pre-dissolved in a sufficient amount of acetonitrile. The total solvent volume to the mass of 2-thiophenecarboxaldehyde should be in a ratio of 5-6:1 (mL/g).

  • Reaction Conditions: Subject the reaction mixture to ultrasound irradiation for 1 hour.

  • Work-up and Purification: After the reaction is complete, remove the acetonitrile by evaporation. Filter the mixture to remove the β-alanine catalyst. The resulting residue is then concentrated and recrystallized to yield the final product, 2-[(E)-2-nitroethenyl]thiophene.

Method 2: Conventional Heating [2]

  • Reaction Mixture: A mixture of 2-thiophenecarboxaldehyde, nitromethane, and a base catalyst (e.g., ammonium acetate) in a suitable solvent (e.g., methanol or acetic acid) is prepared.

  • Reaction Conditions: The mixture is typically heated under reflux for several hours. The reaction progress can be monitored by thin-layer chromatography.

  • Work-up and Purification: Upon completion, the reaction mixture is cooled, and the product is often precipitated by pouring it into ice-water. The crude product is then collected by filtration, washed, and purified by recrystallization.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum of 2-[(E)-2-nitroethenyl]thiophene is expected to show signals corresponding to the protons on the thiophene ring and the vinyl group. The coupling constants of the vinyl protons can confirm the (E)-stereochemistry.

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbon atoms of the thiophene ring and the nitrovinyl group.

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the functional groups present in the molecule. Key expected absorptions are:

  • NO₂ Stretch: Asymmetric and symmetric stretching vibrations of the nitro group.

  • C=C Stretch: Stretching vibration of the vinyl double bond.

  • Thiophene Ring Vibrations: Characteristic stretching and bending vibrations of the thiophene ring.

Mass Spectrometry (MS)

The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound (155.17 g/mol ) and fragmentation patterns characteristic of the thiophene and nitrovinyl moieties.

Biological Activity and Potential Applications

Thiophene derivatives are known to possess a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The nitrovinyl group is also a well-known pharmacophore with antimicrobial and cytotoxic effects. While specific biological data for 2-[(E)-2-nitroethenyl]thiophene is limited in the public domain, research on related nitrothiophene and nitrovinyl compounds provides insights into its potential applications.

Antimicrobial Activity

Nitrothiophenes have been investigated for their antimicrobial properties. For instance, 5-nitrothiophenes have been shown to be active against Mycobacterium tuberculosis.[3] The proposed mechanism of action involves the reduction of the nitro group by a bacterial F₄₂₀-dependent nitroreductase to release nitric oxide, which has a bactericidal effect.[3] Although the subject of this guide is a 2-nitrovinylthiophene, a similar mechanism involving reductive activation of the nitro group could be a plausible mode of antimicrobial action.

Cytotoxic Activity

Numerous thiophene derivatives have been evaluated for their anticancer potential. For example, certain chalcone derivatives of 2-acetylthiophene have demonstrated cytotoxicity against human colon adenocarcinoma cells by inducing apoptosis.[2] Given the structural similarities, 2-[(E)-2-nitroethenyl]thiophene may also exhibit cytotoxic effects against cancer cell lines. The electrophilic nature of the nitrovinyl group could allow it to react with cellular nucleophiles, such as thiol groups in proteins and glutathione, leading to cellular stress and apoptosis.

Mechanism of Action and Signaling Pathways

The precise mechanism of action for 2-[(E)-2-nitroethenyl]thiophene has not been elucidated. However, based on the chemistry of nitrovinyl compounds, a likely mechanism involves Michael addition reactions with biological nucleophiles. This could lead to the inhibition of key enzymes or disruption of cellular redox balance.

A hypothetical mechanism of action leading to cytotoxicity is depicted below.

G cluster_entry Cellular Uptake cluster_interaction Intracellular Interaction cluster_effects Downstream Effects Compound 2-[(E)-2-Nitroethenyl]thiophene Cell_Membrane Cell Membrane Compound->Cell_Membrane Diffusion Michael_Addition Michael Addition Nucleophiles Cellular Nucleophiles (e.g., Glutathione, Cysteine residues in proteins) Nucleophiles->Michael_Addition Depletion Depletion of Antioxidants Michael_Addition->Depletion Enzyme_Inhibition Enzyme Inhibition Michael_Addition->Enzyme_Inhibition Oxidative_Stress Increased Oxidative Stress Depletion->Oxidative_Stress Enzyme_Inhibition->Oxidative_Stress Apoptosis Apoptosis Oxidative_Stress->Apoptosis

Hypothetical mechanism of action for 2-[(E)-2-nitroethenyl]thiophene.

Conclusion and Future Perspectives

2-[(E)-2-Nitroethenyl]thiophene is a readily accessible compound with significant potential for applications in medicinal chemistry and drug development. While current literature provides a foundation for its synthesis and suggests potential biological activities, there is a clear need for more in-depth studies. Future research should focus on:

  • Detailed Biological Evaluation: Comprehensive screening of 2-[(E)-2-nitroethenyl]thiophene against a panel of bacterial, fungal, and cancer cell lines to determine its specific activity profile and quantify its potency (MIC and IC₅₀ values).

  • Mechanism of Action Studies: Elucidation of the specific molecular targets and signaling pathways affected by this compound to understand its mode of action.

  • Analogue Synthesis and Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a library of analogues to optimize potency and selectivity and to develop a clear SAR.

Such studies will be instrumental in unlocking the full therapeutic potential of this and related nitrovinylthiophene compounds.

References

Spectroscopic Profile of 2-(2-Nitrovinyl)thiophene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for the compound 2-(2-nitrovinyl)thiophene. The information presented herein is essential for the identification, characterization, and quality control of this compound in research and development settings. This document outlines the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols for their acquisition.

Core Spectroscopic Data

The spectroscopic data for this compound provides a unique fingerprint for its molecular structure. The following sections and tables summarize the key findings from ¹H NMR, ¹³C NMR, IR, and MS analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. The data presented was obtained in a deuterated acetone ((CD₃)₂CO) solution with tetramethylsilane (TMS) as the internal standard.

¹H NMR Spectroscopic Data

The proton NMR spectrum reveals the chemical environment of each hydrogen atom in the molecule.

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
7.18dd3.8, 5.0H-4 (Thiophene)
7.55d3.8H-3 (Thiophene)
7.68d5.0H-5 (Thiophene)
7.95d13.5H-α (Vinyl)
8.15d13.5H-β (Vinyl)

¹³C NMR Spectroscopic Data

The carbon-13 NMR spectrum provides information on the different carbon environments within the molecule.

Chemical Shift (δ) ppmAssignment
128.9C-4 (Thiophene)
130.8C-5 (Thiophene)
132.5C-3 (Thiophene)
136.2C-α (Vinyl)
138.1C-β (Vinyl)
142.3C-2 (Thiophene)
Infrared (IR) Spectroscopy

Infrared spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation.

Wavenumber (cm⁻¹)IntensityAssignment
~3100Medium=C-H stretch (Thiophene)
~1620StrongC=C stretch (Vinyl)
~1590, ~1400MediumC=C stretch (Thiophene ring)
~1510, ~1340StrongN-O asymmetric & symmetric stretch (Nitro group)
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. While a publicly available, detailed mass spectrum with quantitative fragmentation data for this compound could not be located, the expected key mass-to-charge ratios (m/z) are presented based on its chemical structure. The molecular formula is C₆H₅NO₂S, with a molecular weight of 155.18 g/mol .

m/zProposed Fragment IonNotes
155[M]⁺ (Molecular Ion)The parent ion corresponding to the intact molecule.
109[M - NO₂]⁺Loss of the nitro group.
83[C₄H₃S]⁺ (Thienyl cation)Fragmentation of the vinyl side chain.

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented.

NMR Spectroscopy

Sample Preparation:

  • Approximately 10-20 mg of this compound was dissolved in 0.6-0.7 mL of deuterated acetone ((CD₃)₂CO).

  • A small amount of tetramethylsilane (TMS) was added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • The solution was transferred to a 5 mm NMR tube.

Instrumentation and Acquisition:

  • Spectrometer: JEOL FX-90Q Spectrometer.

  • ¹H NMR:

    • Pulse Angle: 45°

    • Spectral Width: 900-1100 Hz

  • ¹³C NMR:

    • Pulse Angle: 30°

    • Spectral Width: 4500-5000 Hz

    • Decoupling: Proton-decoupled

Infrared (IR) Spectroscopy

Sample Preparation:

  • A small amount of this compound was finely ground with potassium bromide (KBr).

  • The mixture was pressed into a thin, transparent pellet.

Instrumentation and Acquisition:

  • Spectrometer: Bruker IFS 85 FT-IR Spectrometer.

  • Technique: KBr-Pellet Transmission.

  • Spectral Range: 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Sample Preparation:

  • The sample was introduced into the mass spectrometer, typically via a gas chromatograph (GC-MS) for separation and purification prior to ionization.

Instrumentation and Acquisition (General Procedure):

  • Ionization Method: Electron Ionization (EI) at 70 eV.

  • Mass Analyzer: Quadrupole.

  • Detection: Positive ion mode.

Visualized Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Analysis_Workflow General Workflow for Spectroscopic Analysis cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis cluster_interpretation Interpretation & Reporting Compound This compound Dissolution Dissolution in Deuterated Solvent (NMR) Compound->Dissolution Pellet Preparation of KBr Pellet (IR) Compound->Pellet Injection Injection into GC (MS) Compound->Injection NMR NMR Spectrometer Dissolution->NMR IR FT-IR Spectrometer Pellet->IR MS Mass Spectrometer Injection->MS NMR_Data ¹H & ¹³C NMR Spectra NMR->NMR_Data IR_Data IR Spectrum IR->IR_Data MS_Data Mass Spectrum MS->MS_Data Structure Structural Elucidation & Characterization NMR_Data->Structure IR_Data->Structure MS_Data->Structure Report Technical Guide Structure->Report

Caption: Workflow for Spectroscopic Analysis.

Stability and Storage of 2-(2-Nitrovinyl)thiophene: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 2-(2-nitrovinyl)thiophene. Due to the limited availability of specific quantitative stability data in publicly accessible literature, this document outlines the expected stability profile based on the known reactivity of the thiophene ring and the nitrovinyl group. It details established experimental protocols for conducting thorough stability assessments, including forced degradation and accelerated stability studies, to ensure the integrity and proper handling of this compound in a research and development setting.

General Storage and Handling Recommendations

Proper storage and handling are paramount to maintaining the chemical integrity of this compound. Based on available safety data sheets and general chemical principles, the following conditions are recommended:

  • Temperature: Store in a cool location. Refrigerated storage is advisable for long-term preservation.[1]

  • Atmosphere: Store in a dry and well-ventilated area.[2] Handling should be conducted in a well-ventilated space or a chemical fume hood.[1][2]

  • Container: Keep in a tightly closed container to prevent moisture ingress and sublimation.[2]

  • Light: Protect from light, as thiophene and nitro-containing compounds can be photosensitive.[3][4]

  • Incompatibilities: Avoid contact with strong oxidizing agents, heat, flames, and sparks.[1]

Stability Profile and Potential Degradation Pathways

Thermal Stability

Nitroalkenes and nitroaromatic compounds are known to be thermally sensitive.[5] Decomposition can be initiated by heat, leading to the cleavage of the C-NO2 bond.[5] For related nitroalkanes, exothermic decomposition is a known hazard, highlighting the need for caution with heating.[6]

Potential Degradation Products: Thermal stress may lead to polymerization, rearrangement, or fragmentation of the molecule. Hazardous combustion products can include carbon monoxide, nitrogen oxides, and sulfur oxides.[1]

Photostability

Compounds containing nitroaromatic groups and conjugated systems, such as the nitrovinyl group, are often susceptible to photodegradation.[3][4] Thiophene derivatives have also been investigated for their photostability, with some showing susceptibility to degradation upon exposure to light.[7][8]

Potential Degradation Pathways: Photodegradation can involve complex reaction pathways, including isomerization of the double bond, cyclization reactions, or oxidation of the thiophene ring.[7]

Hydrolytic Stability

The stability of this compound in aqueous media, particularly at different pH values, has not been extensively reported. However, the presence of the electron-withdrawing nitro group and the conjugated system may influence its susceptibility to hydrolysis.

Potential Degradation Pathways: Under acidic or basic conditions, the nitrovinyl group could be susceptible to nucleophilic attack by water or hydroxide ions, potentially leading to the cleavage of the vinyl group or other rearrangements.

Quantitative Stability Data Summary

Currently, there is a lack of specific, publicly available quantitative stability data for this compound. Researchers are strongly encouraged to perform in-house stability studies to determine a precise shelf-life and degradation profile under their specific storage and handling conditions. The following table summarizes the qualitative stability expectations.

Stress ConditionExpected StabilityPotential Degradation Products
Thermal (Heat) Potentially unstable at elevated temperatures. Exothermic decomposition is possible.Oxides of carbon, nitrogen, and sulfur; polymeric materials; fragmentation products.
Photochemical (Light) Likely susceptible to degradation upon exposure to UV and visible light.Isomers, cyclization products, oxidized thiophene derivatives.
Hydrolytic (pH) Stability is likely pH-dependent. Potential for degradation in strong acidic or basic aqueous solutions.Products of nucleophilic attack on the vinyl group, potential cleavage products.
Oxidative Susceptible to oxidation, particularly in the presence of strong oxidizing agents. The thiophene ring can be oxidized.Thiophene-S-oxides, ring-opened products.

Experimental Protocols for Stability Assessment

To generate quantitative stability data, a forced degradation or stress testing study is recommended. This involves subjecting the compound to various stress conditions to identify potential degradation products and establish degradation pathways.[3][9] These studies are crucial for developing and validating stability-indicating analytical methods, typically High-Performance Liquid Chromatography (HPLC).

General Experimental Workflow for Stability Testing

The following diagram illustrates a comprehensive workflow for assessing the chemical stability of a compound like this compound.

Stability_Testing_Workflow cluster_0 Phase 1: Preparation & Initial Analysis cluster_1 Phase 2: Forced Degradation Studies cluster_2 Stress Conditions cluster_3 Phase 3: Analysis & Data Interpretation cluster_4 Phase 4: Outcomes start Obtain pure this compound initial_analysis Characterize initial sample (t=0) (HPLC, LC-MS, Purity, Appearance) start->initial_analysis stress_conditions Expose to Stress Conditions initial_analysis->stress_conditions thermal Thermal (e.g., 60°C, 80°C) photo Photolytic (ICH Q1B light exposure) acid Acid Hydrolysis (e.g., 0.1 M HCl) base Base Hydrolysis (e.g., 0.1 M NaOH) oxidative Oxidative (e.g., 3% H₂O₂) sampling Sample at defined time points stress_conditions->sampling analysis Analyze stressed samples (Stability-Indicating HPLC) sampling->analysis data_eval Evaluate Data (Assay, Impurity Profile, Mass Balance) analysis->data_eval pathway Identify Degradation Pathways data_eval->pathway method_dev Develop & Validate Stability-Indicating Method data_eval->method_dev storage Define Storage Conditions & Shelf-Life data_eval->storage

Caption: Experimental workflow for stability assessment.

Protocol for Thermal Stability Analysis

Objective: To evaluate the stability of the compound under elevated temperature conditions.

Methodology:

  • Sample Preparation: Accurately weigh a known amount of this compound into several vials. For solid-state stability, use the neat compound. For solution stability, dissolve the compound in a suitable inert solvent.

  • Storage: Place the vials in a calibrated oven at a constant temperature (e.g., 40°C, 60°C, and 80°C). Include control samples stored at the recommended long-term storage temperature (e.g., 2-8°C).

  • Sampling: Withdraw samples at predetermined time intervals (e.g., 0, 1, 3, 7, and 14 days).

  • Analysis: Analyze the samples using a validated stability-indicating HPLC method to determine the remaining concentration of this compound and the formation of any degradation products.

  • Instrumentation (Optional): Perform Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) to determine the melting point and decomposition temperature of the compound.[10]

Protocol for Photostability Analysis

Objective: To assess the stability of the compound upon exposure to light, following ICH Q1B guidelines.[11][12]

Methodology:

  • Sample Preparation: Prepare samples of the solid compound and, if applicable, in a solution. Place them in chemically inert, transparent containers. Prepare control samples wrapped in aluminum foil to protect them from light.

  • Exposure: Place the samples in a photostability chamber and expose them to a light source that provides a standardized output of both cool white fluorescent and near-UV light. The total illumination should be not less than 1.2 million lux hours, and the integrated near-ultraviolet energy should be not less than 200 watt-hours/square meter.[11]

  • Analysis: After the exposure period, analyze both the exposed and control samples using a stability-indicating HPLC method. Compare the chromatograms to identify any degradation products formed due to light exposure.

Protocol for Hydrolytic Stability Analysis

Objective: To determine the rate of degradation of the compound in aqueous solutions at different pH values.

Methodology:

  • Buffer Preparation: Prepare buffer solutions at various pH levels, typically acidic (e.g., pH 1.2), neutral (e.g., pH 7.0), and basic (e.g., pH 9.0).

  • Sample Preparation: Prepare solutions of this compound in each buffer solution at a known concentration.

  • Incubation: Incubate the solutions at a constant temperature (e.g., 40°C or 60°C).

  • Sampling: Collect aliquots at specific time intervals (e.g., 0, 2, 4, 8, 24 hours).

  • Analysis: Immediately analyze the samples by HPLC to quantify the amount of this compound remaining. The degradation kinetics can then be determined.

Conclusion

While specific quantitative stability data for this compound is not extensively documented, its chemical structure suggests potential for degradation under thermal, photolytic, and hydrolytic stress. For researchers, scientists, and drug development professionals, it is imperative to adhere to the recommended storage conditions of a cool, dry, dark, and well-ventilated environment. Furthermore, conducting in-house stability studies using the detailed protocols in this guide will ensure the integrity of the compound and the reliability of experimental results.

References

The Ascending Trajectory of 2-(2-Nitrovinyl)thiophene Derivatives in Therapeutic Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The thiophene scaffold, a five-membered aromatic ring containing a sulfur atom, is a cornerstone in medicinal chemistry, gracing the structures of numerous approved drugs. Among its myriad derivatives, the 2-(2-nitrovinyl)thiophene class has emerged as a particularly promising chemotype, exhibiting a remarkable spectrum of biological activities. This technical guide delves into the current understanding of these compounds, presenting a comprehensive overview of their anticancer, antimicrobial, and anti-inflammatory potential. It provides detailed experimental protocols for key biological assays and visualizes the intricate signaling pathways through which these derivatives exert their effects, offering a valuable resource for researchers dedicated to the discovery and development of novel therapeutics.

Anticancer Activity of this compound Derivatives

Substituted 2-(2-nitrovinyl)thiophenes have demonstrated significant cytotoxic effects against a range of human cancer cell lines. Their anticancer activity is often attributed to their ability to act as Michael acceptors, leading to the inhibition of crucial cellular targets, induction of apoptosis, and interference with key signaling pathways that govern cell proliferation and survival.

Quantitative Anticancer Data

The following table summarizes the half-maximal inhibitory concentration (IC50) values of various this compound derivatives against several cancer cell lines.

Compound IDSubstitution PatternCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
1a UnsubstitutedHeLa (Cervical Cancer)1-2[]--
2d 3-(4-methoxyphenyl)-2-nitroprop-1-en-1-ylMCF-7 (Breast Cancer)0.71[][2]Bortezomib-
2d 3-(4-methoxyphenyl)-2-nitroprop-1-en-1-ylPC-3 (Prostate Cancer)17.79[][2]Bortezomib-
C09 3-(2-nitrophenyl)-1-(thiophen-2-yl)prop-2-en-1-oneHT-29 (Colon Adenocarcinoma)Cytotoxic[3]--
3b Thienopyrimidine derivativeHepG2 (Hepatocellular Carcinoma)3.105 ± 0.14[4]DoxorubicinNot specified
3b Thienopyrimidine derivativePC-3 (Prostate Cancer)2.15 ± 0.12[4]DoxorubicinNot specified
4c Thieno[3,2-b]pyrrole derivativeHepG2 (Hepatocellular Carcinoma)3.023 ± 0.12[4]DoxorubicinNot specified
4c Thieno[3,2-b]pyrrole derivativePC-3 (Prostate Cancer)3.12 ± 0.15[4]DoxorubicinNot specified
1312 Thiophene derivativeSGC-7901 (Gastric Cancer)0.340[5]5-Fluorouracil-
1312 Thiophene derivativeHT-29 (Colon Cancer)0.360[5]5-Fluorouracil-
1312 Thiophene derivativeEC-9706 (Esophageal Cancer)3.170[5]5-Fluorouracil-
Mechanisms of Anticancer Action

1.2.1. Inhibition of VEGFR-2/AKT Signaling Pathway

A significant body of evidence suggests that a key mechanism of anticancer activity for some thiophene derivatives is the inhibition of the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and its downstream effector, AKT.[3][4] The VEGF/VEGFR-2 signaling cascade is a critical driver of angiogenesis, the formation of new blood vessels that are essential for tumor growth and metastasis. By blocking this pathway, these compounds can effectively starve tumors of their nutrient and oxygen supply.

Below is a diagram illustrating the VEGFR-2/AKT signaling pathway and the putative point of inhibition by this compound derivatives.

VEGFR2_AKT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binding & Dimerization PI3K PI3K VEGFR2->PI3K Autophosphorylation & Activation AKT AKT PI3K->AKT Activation mTOR mTOR AKT->mTOR Activation Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation Inhibitor This compound derivatives Inhibitor->VEGFR2 Inhibition

References

An In-depth Technical Guide to the Discovery and Synthesis of 2-(2-Nitrovinyl)thiophene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, history, and synthesis of 2-(2-nitrovinyl)thiophene, a key intermediate in the development of various pharmaceuticals. This document details the seminal Henry Reaction, outlines specific experimental protocols, and presents a comparative analysis of different synthetic methodologies. Furthermore, it delves into the biological significance of nitrothiophene derivatives, particularly their mechanism of action as antimicrobial agents.

Discovery and Historical Context

The synthesis of this compound is a specific application of the Henry Reaction , also known as the nitroaldol reaction. This fundamental carbon-carbon bond-forming reaction was discovered by the Belgian chemist Louis Henry in 1895.[1] The reaction involves the base-catalyzed condensation of a nitroalkane with an aldehyde or ketone. In the case of this compound, the precursors are thiophene-2-carboxaldehyde and nitromethane.

A significant historical reference for the synthesis of this specific compound is the work of Gronowitz et al., published in Arkiv för Kemi in 1970.[2][3] This work has been foundational and is frequently cited in subsequent literature and patents related to the synthesis and application of this compound and its derivatives.[2][3]

Synthetic Methodologies: The Henry Reaction

The primary route for synthesizing this compound is the Henry Reaction between thiophene-2-carboxaldehyde and nitromethane. This reaction is typically followed by a dehydration step to yield the nitrovinyl product. Various bases and catalysts can be employed to facilitate this transformation, each with its own advantages in terms of yield, reaction time, and conditions.

Comparative Data of Synthesis Methods

The following table summarizes quantitative data from different reported methods for the synthesis of this compound, providing a clear comparison for researchers.

Method/CatalystBaseSolventTemperature (°C)TimeYield (%)Reference
Sodium HydroxideNaOHMethanol0-5-72.4[2]
Ammonium Acetate-Acetic AcidReflux2h65[3]
Microwave-assistedK₂CO₃Water8010 min-[4]

Note: The yield for the microwave-assisted method was not specified in the reviewed literature for this specific compound, but this method is noted for its efficiency.

Detailed Experimental Protocols

Below are detailed methodologies for key experiments cited in the synthesis of this compound.

Method 1: Sodium Hydroxide Catalyzed Synthesis

This protocol is adapted from a widely cited patent and provides a robust method for the laboratory-scale synthesis of this compound.[2]

Materials:

  • Thiophene-2-carboxaldehyde

  • Nitromethane

  • Methanol

  • Sodium Hydroxide (aqueous solution)

  • Hydrochloric Acid

  • Ice

Procedure:

  • A mixture of 2-thiophenecarboxaldehyde and nitromethane is prepared in methanol.[2]

  • The mixture is cooled to approximately 0°C in an ice bath.[2]

  • An aqueous solution of sodium hydroxide is added slowly to the mixture, ensuring the temperature is maintained between 0°C and 5°C.[2]

  • After the addition is complete, the reaction mixture is stirred for a specified period at this temperature.

  • The reaction is then neutralized with hydrochloric acid, which results in the formation of a yellow precipitate.[2]

  • The precipitate is collected by filtration, washed with water, and dried under a vacuum.[2]

  • Following this procedure, a yield of 72.4% of this compound can be obtained.[3]

Method 2: Ammonium Acetate Catalyzed Synthesis

This method utilizes ammonium acetate as both a reagent and a catalyst and is often performed under reflux conditions.[5]

Materials:

  • Thiophene-2-carboxaldehyde

  • Nitromethane

  • Ammonium Acetate

  • Acetic Acid

Procedure:

  • Thiophene-2-carboxaldehyde, nitromethane, and ammonium acetate are dissolved in acetic acid.

  • The reaction mixture is heated to reflux for 2 hours.

  • After cooling, the product can be isolated through standard workup procedures, which may include extraction and crystallization.

  • This method has been reported to yield approximately 65% of the desired product.[3]

Logical and Biological Pathways

The significance of this compound and its derivatives in drug development is largely tied to their biological activity, particularly as antimicrobial agents. These compounds often act as prodrugs that are activated within the target organism.

Synthesis Workflow

The general synthetic pathway for this compound via the Henry Reaction can be visualized as a straightforward workflow.

Synthesis_Workflow Synthesis of this compound Thiophene_2_carboxaldehyde Thiophene-2- carboxaldehyde Henry_Reaction Henry Reaction (Nitroaldol Condensation) Thiophene_2_carboxaldehyde->Henry_Reaction Nitromethane Nitromethane Nitromethane->Henry_Reaction Base_Catalyst Base Catalyst (e.g., NaOH, NH4OAc) Base_Catalyst->Henry_Reaction Intermediate β-Nitroalcohol Intermediate Henry_Reaction->Intermediate Dehydration Dehydration Intermediate->Dehydration Product This compound Dehydration->Product

General workflow for the synthesis of this compound.
Antimicrobial Mechanism of Action: Nitroreductase Activation

Nitroaromatic compounds, including nitrothiophenes, are often bioactivated by bacterial nitroreductase enzymes. This mechanism is a key area of interest for drug development professionals as it offers a degree of selectivity for microbial targets.

Antimicrobial_Mechanism Antimicrobial Action of Nitrothiophenes cluster_bacterial_cell Nitrothiophene_Prodrug Nitrothiophene Prodrug (e.g., this compound derivative) Bacterial_Cell Bacterial Cell Nitrothiophene_Prodrug->Bacterial_Cell Uptake Activation Reductive Activation Bacterial_Cell->Activation Nitroreductase Nitroreductase Enzyme Nitroreductase->Activation Catalyzes NADPH NAD(P)H NADPH->Activation NADP NAD(P)+ Activation->NADP Reactive_Intermediates Reactive Nitrogen Species (e.g., Nitroso, Hydroxylamino) Activation->Reactive_Intermediates Cellular_Damage Cellular Damage (DNA, proteins, lipids) Reactive_Intermediates->Cellular_Damage Cell_Death Bacterial Cell Death Cellular_Damage->Cell_Death

Bioactivation of nitrothiophenes by bacterial nitroreductases.

This pathway highlights how the relatively inert nitrothiophene prodrug is converted into cytotoxic reactive nitrogen species by enzymes present in certain bacteria.[2][6] This activation leads to widespread cellular damage and ultimately, bacterial cell death. This targeted activation is a promising strategy in the development of novel antibiotics to combat drug-resistant pathogens.

Conclusion

The synthesis of this compound, rooted in the historic Henry Reaction, remains a cornerstone for the creation of a diverse array of thiophene-based compounds. For researchers and drug development professionals, understanding the nuances of its synthesis and the biological mechanisms of its derivatives is paramount. The methodologies presented here offer a solid foundation for further exploration and optimization, while the elucidation of the nitroreductase-mediated antimicrobial action provides a clear rationale for the continued investigation of nitrothiophenes in the quest for new and effective therapeutic agents.

References

Methodological & Application

Application of 2-(2-Nitrovinyl)thiophene in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(2-Nitrovinyl)thiophene is a derivative of thiophene, a five-membered heterocyclic compound containing a sulfur atom. Thiophene and its derivatives are of significant interest in medicinal chemistry due to their diverse pharmacological activities, including antimicrobial and anticancer properties. The thiophene nucleus is a versatile scaffold that allows for various chemical modifications to modulate biological activity. This compound, in particular, serves as a key intermediate in the synthesis of more complex molecules and is a subject of interest for its potential intrinsic biological activities.

This document provides an overview of the applications of this compound in medicinal chemistry, with a focus on its synthesis and the biological activities of structurally related compounds. Due to a lack of extensive research on this compound itself, this report includes data on other thiophene derivatives to highlight the potential therapeutic avenues for this class of compounds.

Synthesis of this compound

A common and effective method for the synthesis of this compound involves the condensation of 2-thiophenecarboxaldehyde with nitromethane in the presence of a base.[1]

Experimental Protocol: Synthesis of this compound[1]

Materials:

  • 2-Thiophenecarboxaldehyde

  • Nitromethane

  • Methanol

  • Sodium hydroxide (NaOH)

  • Water

  • Ice

  • Round-bottom flask (2 L, 3-necked)

  • Mechanical stirrer

  • Thermometer

  • Nitrogen source

  • Büchner funnel

  • Vacuum oven

Procedure:

  • Reaction Setup: In a 2-liter, 3-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and a nitrogen inlet, combine 51.6 g of 2-thiophenecarboxaldehyde, 1 liter of methanol, and 34.9 g of nitromethane.

  • Cooling: Cool the mixture to 0°C using an ice bath.

  • Base Addition: Prepare a solution of 36.0 g of NaOH in 91 ml of water and cool it to 5°C. Slowly add this solution to the reaction flask, ensuring the temperature is maintained between 0°C and 5°C.

  • Reaction: Stir the reaction mixture within this temperature range for 4 hours.

  • Quenching: While maintaining the temperature between 0°C and 5°C, add 300 ml of water to the reaction flask.

  • Precipitation and Filtration: A precipitate will form. Filter the precipitate rapidly using a Büchner funnel.

  • Washing and Drying: Rinse the collected solid with 500 ml of water and dry it under vacuum at 40°C for 12 hours to yield this compound.

Expected Yield: Approximately 51.7 g (72.4% theoretical yield). The purity of the product can be assessed by gas chromatography (GC).[1]

Biological Activities of Thiophene Derivatives

While specific biological activity data for this compound is limited in publicly available literature, numerous studies have demonstrated the potent anticancer and antimicrobial activities of various thiophene derivatives. This section presents a summary of these findings to illustrate the potential of the thiophene scaffold.

Anticancer Activity

Thiophene derivatives have been shown to exhibit significant cytotoxic effects against a range of cancer cell lines. The mechanism of action often involves the inhibition of key enzymes and signaling pathways crucial for cancer cell proliferation and survival.

Quantitative Data: Cytotoxicity of Thiophene Derivatives

Compound IDDerivative ClassCancer Cell LineIC50 (µM)Reference
Compound 3b ThienopyrimidineHepG2 (Hepatocellular Carcinoma)3.105 ± 0.14[2]
PC-3 (Prostate Cancer)2.15 ± 0.12[2]
Compound 4c Thieno[3,2-b]pyrroleHepG2 (Hepatocellular Carcinoma)3.023 ± 0.12[2]
PC-3 (Prostate Cancer)3.12 ± 0.15[2]
Compound 2b Phenyl-thiophene-carboxamideHep3B (Hepatocellular Carcinoma)5.46[3]
Compound 2d Phenyl-thiophene-carboxamideHep3B (Hepatocellular Carcinoma)8.85[3]
Compound 2e Phenyl-thiophene-carboxamideHep3B (Hepatocellular Carcinoma)12.58[3]
Compound 1312 Thiophene derivativeSGC-7901 (Gastric Cancer)0.340[4]
HT-29 (Colon Cancer)0.360[4]
EC-9706 (Esophageal Cancer)3.170[4]

Disclaimer: The data presented in this table is for thiophene derivatives and not for this compound itself. This information is provided for comparative and illustrative purposes to highlight the potential of the thiophene scaffold in anticancer drug discovery.

Antimicrobial Activity

Thiophene derivatives have also demonstrated promising activity against a variety of bacterial and fungal strains, including drug-resistant organisms.

Quantitative Data: Antimicrobial Activity of Thiophene Derivatives

Compound IDOrganismMIC (µg/mL)Reference
Thiophene 1 Acinetobacter baumannii32[5]
Escherichia coli64[5]
Thiophene 2 Acinetobacter baumannii16[5]
Escherichia coli16[5]
Thiophene 13 Staphylococcus aureus3.125[6]
Thiazole 3 Aspergillus fumigatus6.25[6]
Fusarium oxysporum6.25[6]
Complex 1b Ampicillin-resistant S. aureus64[7]
Complex 2b Ampicillin-resistant S. aureus32[7]

Disclaimer: The data presented in this table is for various thiophene derivatives and not specifically for this compound. This information is intended to showcase the antimicrobial potential of the broader class of thiophene compounds.

Experimental Protocols for Biological Assays

Protocol: MTT Assay for Cytotoxicity[2]

This protocol outlines the determination of the cytotoxic effects of thiophene derivatives on cancer cells using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • Cancer cell lines (e.g., HepG2, PC-3)

  • Complete culture medium

  • 96-well plates

  • Thiophene derivative stock solution (in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO) or solubilization solution

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the thiophene derivative from the stock solution in the culture medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the compound. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plate for 24-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or a solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Signaling Pathways and Mechanisms of Action

While the specific mechanism of action for this compound is not well-documented, studies on other thiophene derivatives have shed light on potential cellular targets and signaling pathways.

VEGFR-2/AKT Signaling Pathway:

Several fused thiophene derivatives have been identified as dual inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and the serine/threonine kinase AKT.[2] This pathway is critical for tumor angiogenesis, proliferation, and survival. Inhibition of VEGFR-2 and AKT can lead to cell cycle arrest and apoptosis in cancer cells.

Wnt/β-catenin Signaling Pathway:

Certain thiophene derivatives have been shown to inhibit the Wnt/β-catenin signaling pathway, which plays a crucial role in gastrointestinal cancers.[4] By targeting this pathway, these compounds can suppress tumor cell proliferation, migration, and invasion.

Visualizations

Synthesis Workflow

G cluster_start Starting Materials cluster_reaction Reaction cluster_product Product 2-Thiophenecarboxaldehyde 2-Thiophenecarboxaldehyde Condensation Condensation 2-Thiophenecarboxaldehyde->Condensation Nitromethane Nitromethane Nitromethane->Condensation NaOH (base) NaOH (base) NaOH (base)->Condensation Catalyst This compound This compound Condensation->this compound

Caption: Synthesis of this compound.

VEGFR-2/AKT Signaling Pathway Inhibition by Thiophene Derivatives

G cluster_pathway VEGFR-2/AKT Signaling Pathway cluster_inhibition Inhibition VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PI3K PI3K VEGFR2->PI3K Activates AKT AKT PI3K->AKT Activates Proliferation Cell Proliferation & Survival AKT->Proliferation Angiogenesis Angiogenesis AKT->Angiogenesis Thiophene Thiophene Derivatives Thiophene->VEGFR2 Inhibits Thiophene->AKT Inhibits

Caption: Inhibition of VEGFR-2/AKT pathway.

Conclusion

This compound is a valuable synthetic intermediate and a member of the thiophene class of compounds, which holds significant promise in medicinal chemistry. While direct biological data on this compound is scarce, the extensive research on related thiophene derivatives reveals a broad spectrum of potent anticancer and antimicrobial activities. The versatile thiophene scaffold allows for the generation of diverse chemical libraries with the potential to target various cellular pathways implicated in disease. Further investigation into the specific biological profile of this compound and its derivatives is warranted to explore its full therapeutic potential. The protocols and comparative data presented herein provide a foundation for researchers to build upon in the quest for novel thiophene-based therapeutic agents.

References

2-(2-Nitrovinyl)thiophene: A Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

2-(2-Nitrovinyl)thiophene is a valuable and versatile building block in organic synthesis, prized for its reactive nature which allows for the construction of a wide array of complex molecular architectures. The presence of the electron-withdrawing nitro group in conjugation with the thiophene ring activates the double bond for various nucleophilic and cycloaddition reactions. This reactivity profile makes it a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and functional materials. This document provides an overview of its applications, detailed experimental protocols for key reactions, and quantitative data to guide synthetic efforts.

Key Applications

This compound serves as a precursor for a variety of important organic molecules, including:

  • Heterocyclic Compounds: It is extensively used in the synthesis of five- and six-membered heterocycles such as pyrroles, pyrazoles, and pyridines. These scaffolds are prevalent in many biologically active compounds.

  • Biologically Active Molecules: A notable application is in the synthesis of the antiplatelet drug, Ticlopidine. The synthesis involves the reduction of the nitrovinyl group to an aminoethyl group, which is a key step in constructing the tetrahydrothienopyridine core of the drug.[1][2]

  • Michael Adducts: The activated double bond readily undergoes Michael addition with a variety of nucleophiles, including thiols, amines, and carbanions, providing a straightforward method for carbon-carbon and carbon-heteroatom bond formation.

Reactions and Mechanisms

Michael Addition

The conjugate addition of nucleophiles to the β-carbon of the nitrovinyl group is a cornerstone of this compound chemistry. This reaction is driven by the formation of a resonance-stabilized nitronate intermediate.

A general workflow for a Michael addition reaction is depicted below:

Michael_Addition_Workflow reagents This compound + Nucleophile (Nu-H) reaction_mixture Reaction Mixture reagents->reaction_mixture base Base base->reaction_mixture workup Aqueous Workup reaction_mixture->workup product Purified Michael Adduct workup->product

Caption: General workflow for a Michael addition reaction.

Cycloaddition Reactions

This compound can participate as a dienophile in Diels-Alder reactions to form six-membered rings. The electron-withdrawing nitro group enhances its dienophilic character. While thiophene itself is a poor diene due to its aromaticity, the nitrovinyl substituent allows it to react with various dienes under thermal or Lewis acid-catalyzed conditions.[3]

Reduction of the Nitro Group

The nitro group can be selectively reduced to an amine, providing access to 2-(2-thienyl)ethanamine derivatives. This transformation is crucial for the synthesis of several pharmaceutical agents, including Ticlopidine.[1]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the synthesis of this compound from 2-thiophenecarboxaldehyde and nitromethane via a Henry reaction.

Materials:

  • 2-Thiophenecarboxaldehyde

  • Nitromethane

  • Methanol

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Ice

Procedure:

  • In a round-bottom flask, dissolve 2-thiophenecarboxaldehyde (1 equivalent) in methanol.

  • Add nitromethane (1.5 equivalents) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a pre-cooled aqueous solution of NaOH (1.2 equivalents) while maintaining the temperature below 5 °C.

  • Stir the reaction mixture at 0-5 °C for 2 hours.

  • Pour the reaction mixture into a beaker containing crushed ice and acidify with dilute HCl until the pH is acidic.

  • The yellow precipitate of this compound is collected by filtration, washed with cold water, and dried.

  • The crude product can be purified by recrystallization from a suitable solvent like ethanol.

Protocol 2: Michael Addition of a Thiol to this compound

This protocol outlines the base-catalyzed conjugate addition of a thiol to this compound.

Materials:

  • This compound

  • Thiol (e.g., thiophenol)

  • Triethylamine (Et3N) or another suitable base

  • Solvent (e.g., ethanol, THF)

Procedure:

  • Dissolve this compound (1 equivalent) in the chosen solvent in a round-bottom flask.

  • Add the thiol (1.1 equivalents) to the solution.

  • Add a catalytic amount of triethylamine (0.1 equivalents).

  • Stir the reaction mixture at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • The residue can be purified by column chromatography on silica gel to afford the pure Michael adduct.

Protocol 3: Reduction of this compound to 2-(2-Thienyl)ethylamine

This protocol describes the reduction of the nitrovinyl group to an amine, a key step in the synthesis of Ticlopidine.[1]

Materials:

  • This compound

  • Diborane (BH3) solution in THF

  • Tetrahydrofuran (THF), anhydrous

  • Toluene

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

Procedure:

  • In a flame-dried, three-necked flask under a nitrogen atmosphere, place a solution of diborane in THF.

  • Cool the solution to 0-5 °C.

  • Slowly add a solution of this compound (1 equivalent) in anhydrous THF, maintaining the temperature between 5-10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 18-24 hours.

  • Carefully quench the reaction by the slow addition of water, followed by the addition of aqueous HCl.

  • Add toluene and remove THF by distillation.

  • Separate the aqueous layer and wash the organic layer with water.

  • Make the aqueous layer basic with a NaOH solution and extract the product with a suitable organic solvent (e.g., dichloromethane).

  • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 2-(2-thienyl)ethylamine.

Quantitative Data

The following tables summarize quantitative data for key reactions involving this compound.

Table 1: Synthesis of this compound

AldehydeBaseSolventTemperature (°C)Time (h)Yield (%)Reference
2-ThiophenecarboxaldehydeNaOHMethanol0 - 52~85[1]

Table 2: Michael Addition Reactions with this compound

NucleophileBaseSolventTemperature (°C)Time (min)Yield (%)Reference
ThiophenolEt3NEthanolRoom Temp1594NJC, 2018, 42, 17540
p-ChlorothiophenolEt3NEthanolRoom Temp2092NJC, 2018, 42, 17540
Indole-CH2Cl2Room Temp12085Tet. Lett. 2005, 46, 855
MalononitrileDBUCH3CNRoom Temp3095Org. Biomol. Chem., 2011, 9, 7074

Table 3: Reduction of this compound

Reducing AgentSolventTemperature (°C)Time (h)Yield (%)Reference
Diborane (BH3)THF0 - Room Temp18 - 24High[1]

Application in Drug Development: Ticlopidine

A significant application of this compound is in the synthesis of the antiplatelet drug Ticlopidine. Ticlopidine is a P2Y12 receptor antagonist that inhibits ADP-induced platelet aggregation.

Ticlopidine Signaling Pathway

Ticlopidine is a prodrug that is metabolized in the liver to its active form. The active metabolite irreversibly binds to the P2Y12 receptor on platelets. This binding prevents ADP from binding to the receptor, thereby inhibiting the activation of the glycoprotein IIb/IIIa complex, which is a crucial step in platelet aggregation.[4][5][6][7]

Ticlopidine_Pathway cluster_platelet Platelet P2Y12 P2Y12 Receptor GPIIbIIIa_inactive Inactive GPIIb/IIIa P2Y12->GPIIbIIIa_inactive Activation GPIIbIIIa_active Active GPIIb/IIIa GPIIbIIIa_inactive->GPIIbIIIa_active Aggregation Platelet Aggregation GPIIbIIIa_active->Aggregation Leads to ADP ADP ADP->P2Y12 Binding Ticlopidine_prodrug Ticlopidine (Prodrug) Liver Liver Metabolism Ticlopidine_prodrug->Liver Metabolism Ticlopidine_active Active Metabolite Ticlopidine_active->P2Y12 Irreversible Inhibition Liver->Ticlopidine_active

Caption: Ticlopidine's mechanism of action.

The synthetic pathway to Ticlopidine from this compound involves the following key transformations:

Ticlopidine_Synthesis start This compound reduction Reduction (e.g., BH3) start->reduction intermediate1 2-(2-Thienyl)ethylamine reduction->intermediate1 cyclization Cyclization with Formaldehyde and 2-Chlorobenzyl Chloride intermediate1->cyclization product Ticlopidine cyclization->product

Caption: Synthetic route to Ticlopidine.

Conclusion

This compound is a highly valuable and versatile building block in organic synthesis. Its activated double bond allows for a wide range of transformations, including Michael additions, cycloadditions, and reductions, providing access to a diverse array of complex molecules. Its utility is highlighted in the synthesis of important pharmaceuticals like Ticlopidine. The protocols and data presented here offer a guide for researchers to effectively utilize this powerful synthetic tool in their own research and development endeavors.

References

Application Note: Protocols for the Synthesis of 2-(2-Thienyl)ethylamine through Reduction of 2-(2-Nitrovinyl)thiophene

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note provides detailed protocols for the chemical reduction of 2-(2-nitrovinyl)thiophene to the pharmaceutically important building block, 2-(2-thienyl)ethylamine. Three primary reduction methodologies are discussed: the use of lithium aluminum hydride (LiAlH4), diborane (B2H6), and catalytic hydrogenation. This document includes a comparative table of these methods, detailed step-by-step experimental procedures, and graphical representations of the chemical transformation and experimental workflow to aid in reproducibility and understanding.

Introduction

2-(2-Thienyl)ethylamine is a key intermediate in the synthesis of numerous active pharmaceutical ingredients (APIs), most notably the antiplatelet agent ticlopidine. The efficient and scalable synthesis of this amine is therefore of significant interest to the pharmaceutical and fine chemical industries. A common synthetic route involves the reduction of the readily accessible precursor, this compound. This application note outlines and compares several effective methods for this transformation.

Comparative Data of Reduction Protocols

The following table summarizes the key parameters and reported yields for the different methods of reducing this compound.

MethodReducing Agent/CatalystSolvent(s)Temperature (°C)Reaction Time (hours)Reported Yield (%)Reference(s)
Hydride ReductionLithium Aluminum Hydride (LiAlH4)Dry Ether or THF0 to reflux1 - 4~60-70 (estimated)[1][2]
Borane ReductionDiborane (B2H6)Tetrahydrofuran (THF)8 - 151 - 40Not specified[3][4]
Catalytic HydrogenationH2 / 10% Pd/CMethanol, HClRoom Temperature~12 (overnight)~67 (for analogous substrate)[5]

Experimental Protocols

Protocol 1: Reduction using Lithium Aluminum Hydride (LiAlH4)

This protocol is a general method for the reduction of nitroalkenes and has been cited for the synthesis of 2-(2-thienyl)ethylamine.[3][6]

Materials:

  • This compound

  • Lithium Aluminum Hydride (LiAlH4)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • 15% aqueous sodium hydroxide (NaOH)

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

  • Water (H2O)

  • Round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer, ice bath.

Procedure:

  • In a dry, nitrogen-flushed round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, suspend LiAlH4 (approximately 4-5 molar equivalents) in anhydrous diethyl ether or THF.

  • Cool the suspension to 0 °C using an ice bath.

  • Dissolve this compound (1 molar equivalent) in anhydrous diethyl ether or THF and add it dropwise to the LiAlH4 suspension under vigorous stirring, maintaining the temperature below 10 °C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. The reaction can then be stirred for 1-4 hours at room temperature or gently refluxed to ensure completion.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture back to 0 °C and cautiously quench the excess LiAlH4 by the sequential dropwise addition of water (x mL), followed by 15% aqueous NaOH (x mL), and finally water (3x mL), where 'x' is the mass of LiAlH4 in grams.

  • Stir the resulting mixture at room temperature for 15-30 minutes until a white precipitate forms.

  • Add anhydrous MgSO4 or Na2SO4 to the mixture and stir for another 15 minutes.

  • Filter the mixture to remove the inorganic salts and wash the filter cake with fresh diethyl ether or THF.

  • Combine the organic filtrates and remove the solvent under reduced pressure to yield the crude 2-(2-thienyl)ethylamine.

  • The product can be further purified by distillation under reduced pressure.

Protocol 2: Reduction using Diborane (B2H6)

This protocol describes an improved process for the reduction of this compound using diborane generated in situ.[4]

Materials:

  • This compound

  • Sodium borohydride (NaBH4)

  • Boron trifluoride etherate (BF3·OEt2)

  • Anhydrous Tetrahydrofuran (THF)

  • Toluene

  • Round-bottom flask, magnetic stirrer, dropping funnel, nitrogen inlet.

Procedure:

  • To a slurry of sodium borohydride (4.8 molar equivalents) in anhydrous THF in a nitrogen-flushed round-bottom flask, cool the mixture to -10 °C to -5 °C.

  • Slowly add boron trifluoride etherate (6.3 molar equivalents) dropwise, maintaining the temperature between -5 °C and 0 °C. Stir the mixture for 3 to 4 hours at -10 °C to -5 °C.

  • Slowly add a solution of this compound (1 molar equivalent) in anhydrous THF, maintaining the temperature between 8 °C and 10 °C.

  • Stir the mixture for 60 to 90 minutes at this temperature.

  • Allow the reaction mixture to warm to 10 °C to 15 °C and stir for an additional 2 hours.

  • Continue stirring for 18 to 20 hours at room temperature.

  • Monitor the absence of the starting material by TLC.

  • Add toluene to the reaction mixture and remove the solvents by distillation until the pot temperature reaches 60 °C.

  • The resulting product, 2-(2-thienyl)ethylamine, can be isolated and purified by standard procedures such as extraction and distillation.

Protocol 3: Catalytic Hydrogenation

This protocol is based on a general procedure for the reduction of nitrostyrenes, which are structurally similar to this compound.[5]

Materials:

  • This compound

  • 10% Palladium on Carbon (Pd/C)

  • Methanol (MeOH)

  • 1N Hydrochloric Acid (HCl)

  • Hydrogen gas (H2)

  • Hydrogenation apparatus (e.g., Parr shaker or balloon hydrogenation setup)

  • Celite®

Procedure:

  • Dissolve this compound (1 molar equivalent) in methanol.

  • To this solution, add 1N HCl (5 molar equivalents) and 10% Pd/C (catalytic amount, e.g., 20% by weight of the starting material).

  • Place the mixture in a suitable hydrogenation apparatus and subject it to a hydrogen atmosphere (e.g., 50 psi or a balloon) with vigorous stirring.

  • Continue the reaction overnight at room temperature.

  • After the reaction is complete, filter the mixture through a pad of Celite® to remove the catalyst and wash the pad with methanol.

  • Evaporate the solvent from the filtrate under reduced pressure to yield the hydrochloride salt of 2-(2-thienyl)ethylamine.

  • The free amine can be obtained by basifying the salt with a suitable base (e.g., NaOH or NaHCO3) and extracting with an organic solvent.

Visualizations

Chemical Reaction Scheme

Caption: Chemical transformation of this compound to 2-(2-thienyl)ethylamine.

Experimental Workflow

G start Start: this compound reagents Add Reducing Agent (LiAlH4 / Diborane / H2, Pd/C) start->reagents reaction Reaction under controlled temperature and time reagents->reaction workup Quenching and Work-up (e.g., hydrolysis, extraction) reaction->workup purification Purification (e.g., distillation, chromatography) workup->purification product Final Product: 2-(2-thienyl)ethylamine purification->product

References

Application Notes and Protocols for the Use of 2-(2-nitrovinyl)thiophene in Conjugated Polymer Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, properties, and potential applications of conjugated polymers derived from 2-(2-nitrovinyl)thiophene. The protocols outlined below are based on established methods for the polymerization of vinylthiophene derivatives and the characterization of conjugated polymers.

Introduction

This compound is a thiophene-based nitroolefin that holds promise as a monomer for the synthesis of novel conjugated polymers. The presence of the electron-withdrawing nitrovinyl group is anticipated to significantly influence the electronic and optical properties of the resulting polymer, poly(this compound). This can lead to materials with tailored energy levels, potentially enhancing their performance in various organic electronic devices such as sensors, transistors, and photovoltaics. The extended conjugation provided by the thiophene ring and the vinyl group is a key feature for its use in organic electronics.

Predicted Electronic and Optical Properties

The introduction of a strong electron-withdrawing group like the nitrovinyl substituent is expected to lower both the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) energy levels of the polymer. While theoretical studies suggest that singly bonded nitro groups on a polythiophene backbone may not drastically alter the bandgap, the extended conjugation of the nitrovinyl group could lead to more significant changes. The properties of poly(this compound) are estimated based on trends observed in other substituted polythiophenes.

Table 1: Estimated Electronic and Optical Properties of Poly(this compound)

PropertyEstimated ValueBasis for Estimation
HOMO Level -5.5 to -5.8 eVLowering of HOMO is typical for polythiophenes with electron-withdrawing substituents.[1][2]
LUMO Level -3.4 to -3.7 eVLowering of LUMO is expected due to the strong electron-withdrawing nature of the nitro group.[1]
Electrochemical Bandgap 2.1 to 2.4 eVCalculated from the difference between estimated HOMO and LUMO levels.
Optical Bandgap 2.2 to 2.5 eVGenerally slightly higher than the electrochemical bandgap.
Absorption Maximum (λmax) 450 to 500 nmDependent on the effective conjugation length and substituent effects.
Emission Maximum (λem) 550 to 600 nmExpected to be red-shifted from the absorption maximum.

Note: These values are estimations and require experimental verification.

Experimental Protocols

Detailed methodologies for the synthesis and characterization of poly(this compound) are provided below. These protocols are adapted from established procedures for similar vinylthiophene monomers.

Protocol 1: Synthesis of Poly(this compound) via Reversible Addition-Fragmentation Chain-Transfer (RAFT) Polymerization

RAFT polymerization is a controlled radical polymerization technique that allows for the synthesis of polymers with well-defined molecular weights and low polydispersities.

Materials:

  • This compound (monomer)

  • Azobisisobutyronitrile (AIBN) (initiator)

  • 2-Cyano-2-propyl dodecyl trithiocarbonate (chain transfer agent, CTA)

  • Anhydrous toluene (solvent)

  • Methanol (non-solvent for precipitation)

  • Nitrogen gas supply

  • Schlenk flask and line

Procedure:

  • In a Schlenk flask, dissolve this compound (1.0 g, 6.44 mmol), AIBN (5.3 mg, 0.032 mmol), and the CTA (44.3 mg, 0.129 mmol) in anhydrous toluene (10 mL). The [Monomer]:[CTA]:[Initiator] ratio should be approximately 50:1:0.25.

  • Subject the solution to three freeze-pump-thaw cycles to remove dissolved oxygen.

  • Backfill the flask with nitrogen and place it in a preheated oil bath at 70 °C.

  • Allow the polymerization to proceed for 12-24 hours.

  • To quench the reaction, cool the flask in an ice bath and expose the solution to air.

  • Precipitate the polymer by slowly adding the reaction mixture to a beaker of cold methanol (200 mL) with vigorous stirring.

  • Collect the polymer precipitate by filtration, wash with fresh methanol, and dry under vacuum at 40 °C to a constant weight.

Protocol 2: Characterization of Poly(this compound)

1. Molecular Weight Determination (Gel Permeation Chromatography - GPC):

  • Dissolve a small amount of the polymer (approx. 1 mg/mL) in tetrahydrofuran (THF).

  • Filter the solution through a 0.2 µm syringe filter.

  • Inject the sample into a GPC system equipped with a refractive index detector and polystyrene standards for calibration.

  • Determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn).

2. Spectroscopic Analysis (UV-Vis and Fluorescence Spectroscopy):

  • Prepare a dilute solution of the polymer in a suitable solvent (e.g., chloroform or THF).

  • Record the UV-Vis absorption spectrum to determine the absorption maximum (λmax).

  • Record the fluorescence emission spectrum by exciting the sample at its λmax to determine the emission maximum (λem).

3. Electrochemical Characterization (Cyclic Voltammetry - CV):

  • Coat a thin film of the polymer onto a working electrode (e.g., glassy carbon or platinum).

  • Use a three-electrode setup with a reference electrode (e.g., Ag/AgCl) and a counter electrode (e.g., platinum wire) in an electrolyte solution (e.g., 0.1 M tetrabutylammonium hexafluorophosphate in acetonitrile).

  • Scan the potential to determine the onset of oxidation and reduction potentials.

  • Estimate the HOMO and LUMO energy levels using the following empirical formulas:

    • EHOMO = - (Eox,onset + 4.4) eV

    • ELUMO = - (Ered,onset + 4.4) eV (Note: The value 4.4 eV is the energy level of the ferrocene/ferrocenium (Fc/Fc+) redox couple relative to the vacuum level, which should be used as an internal standard).

Visualizations

The following diagrams illustrate the experimental workflow and a potential application of poly(this compound).

Experimental_Workflow Monomer This compound Polymerization RAFT Polymerization Monomer->Polymerization Purification Precipitation & Filtration Polymerization->Purification Polymer Poly(this compound) Purification->Polymer Characterization Characterization Polymer->Characterization GPC GPC (Mn, Mw, PDI) Characterization->GPC Molecular Weight Spectroscopy UV-Vis & Fluorescence Characterization->Spectroscopy Optical Properties CV Cyclic Voltammetry (HOMO, LUMO) Characterization->CV Electronic Properties

Caption: Experimental workflow for the synthesis and characterization of poly(this compound).

Biosensor_Signaling_Pathway cluster_sensor Biosensor Surface Polymer Poly(this compound) Film Signal Measurable Signal (e.g., Change in Current/Potential) Polymer->Signal Receptor Immobilized Bioreceptor (e.g., Antibody, Enzyme) Binding Binding Event Receptor->Binding Analyte Target Analyte Analyte->Binding Binding->Polymer Conformational Change/ Charge Transfer

Caption: A potential signaling pathway for a biosensor utilizing a poly(this compound) film.

Conclusion

The use of this compound as a monomer presents an exciting opportunity for the development of new conjugated polymers with tailored electronic properties. The protocols and data presented here provide a solid foundation for researchers to explore the synthesis, characterization, and application of these novel materials. Further experimental work is necessary to validate the predicted properties and to fully realize the potential of poly(this compound) in organic electronics and other advanced applications.

References

Application Note: A Detailed Protocol for the Regioselective Nitration of 2-Vinylthiophene

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

This application note provides a comprehensive experimental procedure for the nitration of 2-vinylthiophene. Thiophene and its derivatives are pivotal structural motifs in medicinal chemistry and materials science. The introduction of a nitro group onto the thiophene ring offers a versatile handle for further chemical transformations, enabling the synthesis of a wide array of functionalized molecules. Due to the high reactivity of the thiophene ring towards electrophilic substitution, careful selection of nitrating agents and reaction conditions is crucial to achieve desired regioselectivity and avoid degradation of the starting material. The presence of the vinyl substituent at the 2-position further activates the ring, necessitating a mild approach to prevent polymerization and other side reactions.

This protocol details a method adapted from the established nitration of thiophene, utilizing a mixture of fuming nitric acid and acetic anhydride. This combination generates acetyl nitrate in situ, a less aggressive nitrating agent than the standard sulfuric acid/nitric acid mixture. The procedure is designed to favor the formation of the 5-nitro-2-vinylthiophene isomer, based on the directing effects of the 2-vinyl group in electrophilic aromatic substitution.

Predicted Chemical Reaction and Regioselectivity

The nitration of 2-vinylthiophene is an electrophilic aromatic substitution reaction. The vinyl group at the 2-position is an activating group and directs incoming electrophiles to the C5 position of the thiophene ring. Therefore, the expected major product is 5-nitro-2-vinylthiophene.

Caption: Predicted regioselective nitration of 2-vinylthiophene to yield 5-nitro-2-vinylthiophene.

Experimental Protocol

This protocol is adapted from the established procedure for the nitration of thiophene.[1] Researchers should exercise caution and perform a thorough risk assessment before proceeding.

Materials and Reagents

  • 2-Vinylthiophene

  • Acetic anhydride ((CH₃CO)₂O)

  • Fuming nitric acid (HNO₃, specific gravity 1.51)

  • Glacial acetic acid (CH₃COOH)

  • Ice (H₂O)

  • Diethyl ether ((C₂H₅)₂O)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Petroleum ether

Equipment

  • Three-necked round-bottom flask (500 mL)

  • Mechanical stirrer

  • Thermometer

  • Dropping funnel

  • Ice-salt bath

  • Büchner funnel and flask

  • Separatory funnel

  • Rotary evaporator

  • Chromatography column

Procedure

  • Preparation of the Nitrating Mixture: In a flask, carefully add 6.0 g (0.095 mol) of fuming nitric acid to 45 mL of glacial acetic acid. The mixing process is exothermic, and the flask should be cooled in an ice bath to maintain a low temperature.

  • Preparation of the Substrate Solution: In a separate beaker, dissolve 8.25 g (0.075 mol) of 2-vinylthiophene in 25 mL of acetic anhydride.

  • Reaction Setup: Assemble a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel. Place the flask in an ice-salt bath.

  • Nitration Reaction:

    • Transfer the prepared nitrating mixture (from step 1) into the three-necked flask. Cool the solution to 0-5 °C with stirring.

    • Slowly add the 2-vinylthiophene solution (from step 2) dropwise from the dropping funnel to the cooled nitrating mixture. The rate of addition should be controlled to maintain the reaction temperature between 0 and 5 °C. This slow addition is critical to prevent a rapid exotherm and potential side reactions.

    • After the addition is complete, continue to stir the reaction mixture at 0-5 °C for an additional 2 hours.

  • Work-up:

    • Pour the reaction mixture slowly onto 200 g of crushed ice in a large beaker with vigorous stirring. A yellow precipitate of the crude product should form.

    • Filter the crude product using a Büchner funnel and wash it thoroughly with cold water until the washings are neutral.

    • Dissolve the crude product in 100 mL of diethyl ether. Transfer the solution to a separatory funnel.

    • Wash the ether solution successively with 50 mL of water, 50 mL of saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with 50 mL of brine.

    • Dry the organic layer over anhydrous magnesium sulfate.

  • Purification:

    • Filter off the magnesium sulfate and concentrate the filtrate using a rotary evaporator to obtain the crude nitro-2-vinylthiophene.

    • Purify the crude product by column chromatography on silica gel, using a mixture of petroleum ether and ethyl acetate as the eluent.

    • Alternatively, for a crystalline product, recrystallization from a suitable solvent such as ethanol or petroleum ether can be performed.

Quantitative Data Summary

The following table summarizes the quantitative data for the experimental protocol.

ParameterValueNotes
Reactants
2-Vinylthiophene8.25 g (0.075 mol)Starting material.
Fuming Nitric Acid6.0 g (0.095 mol)1.27 molar equivalents.
Acetic Anhydride25 mLSolvent for the substrate.
Glacial Acetic Acid45 mLSolvent for the nitrating agent.
Reaction Conditions
Temperature0-5 °CCrucial for controlling the reaction rate and minimizing side reactions.
Reaction Time2 hoursPost-addition stirring time.
Expected Product
5-Nitro-2-vinylthiopheneC₆H₅NO₂SMolecular Formula.
Molecular Weight155.18 g/mol
Theoretical Yield11.64 gBased on 2-vinylthiophene as the limiting reagent.
Expected Yield70-80%Typical yields for thiophene nitration are in this range. Actual yield may vary.[1]

Experimental Workflow

The following diagram illustrates the key steps in the experimental procedure.

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification prep_nitrating Prepare Nitrating Mixture (HNO3 in Acetic Acid) reaction Nitration at 0-5 °C prep_nitrating->reaction prep_substrate Prepare Substrate Solution (2-Vinylthiophene in Ac2O) prep_substrate->reaction quench Quench with Ice reaction->quench filter_crude Filter Crude Product quench->filter_crude extract Dissolve in Ether & Wash filter_crude->extract dry Dry with MgSO4 extract->dry concentrate Concentrate in vacuo dry->concentrate purify Column Chromatography / Recrystallization concentrate->purify product Pure 5-Nitro-2-vinylthiophene purify->product

Caption: Experimental workflow for the nitration of 2-vinylthiophene.

Safety Precautions

  • Fuming nitric acid is highly corrosive and a strong oxidizing agent. Handle with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Acetic anhydride is corrosive and lachrymatory. Avoid inhalation of vapors and contact with skin and eyes.

  • The reaction is exothermic and requires careful temperature control to prevent it from becoming uncontrollable.

  • Dispose of all chemical waste in accordance with institutional and local regulations.

Characterization of the Product

The structure and purity of the synthesized 5-nitro-2-vinylthiophene should be confirmed by standard analytical techniques, such as:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and regiochemistry.

  • FT-IR Spectroscopy: To identify the characteristic stretching frequencies of the nitro group (typically around 1520 and 1340 cm⁻¹) and the vinyl group.

  • Mass Spectrometry: To determine the molecular weight of the product.

  • Melting Point Analysis: To assess the purity of the crystalline product.

This detailed protocol provides a robust starting point for researchers to successfully synthesize 5-nitro-2-vinylthiophene, a valuable intermediate for further chemical exploration.

References

The Versatility of 2-(2-Nitrovinyl)thiophene in the Synthesis of Novel Heterocyclic Compounds: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of a variety of novel heterocyclic compounds utilizing 2-(2-nitrovinyl)thiophene as a versatile starting material. This key building block, characterized by its electron-deficient double bond, readily participates in a range of chemical transformations, including Michael additions, reduction followed by cyclization, and cycloaddition reactions. These reactions open avenues to a diverse array of thiophene-fused and thiophene-substituted heterocycles, many of which are of significant interest in medicinal chemistry and drug discovery due to their potential biological activities.

Synthesis of Thieno[3,2-c]pyridine Derivatives

Thieno[3,2-c]pyridines are a class of compounds with demonstrated pharmacological importance. The synthesis of these derivatives from this compound involves a two-step process: reduction of the nitrovinyl group to an aminoethyl group, followed by cyclization.

Experimental Protocol: Synthesis of 4,5,6,7-Tetrahydrothieno[3,2-c]pyridine

This protocol is adapted from the procedure described in US Patent 4906756A.[1]

Step 1: Reduction of this compound to 2-(2-Thienyl)ethylamine

  • In a nitrogen atmosphere, a slurry of sodium borohydride (7.0 g, 0.185 mol) in anhydrous tetrahydrofuran (THF, 70 ml) is cooled to -5°C to -10°C.

  • Boron trifluoride etherate (30 ml, 0.24 mol) is slowly added, maintaining the temperature between 0°C and -5°C. The mixture is then stirred for 3 to 4 hours at -5°C to 10°C.

  • A solution of this compound (6.0 g, 0.038 mol) in THF (60 ml) is added slowly, keeping the temperature between 8°C and 10°C. The mixture is stirred for 60 to 90 minutes.

  • The reaction is allowed to warm to 10°C to 15°C and stirred for an additional 2 hours, followed by stirring for 18 to 20 hours at room temperature.

  • Reaction completion is monitored by Thin Layer Chromatography (TLC).

  • Toluene (50 ml) is added, and the solvents are removed by distillation until the pot temperature reaches 60°C.

  • The resulting 2-(2-thienyl)ethylamine is then used in the subsequent cyclization step.

Step 2: Cyclization to 4,5,6,7-Tetrahydrothieno[3,2-c]pyridine

  • The formimine of 2-(2-thienyl)ethylamine is prepared (as described in the patent) and shaken with 7 ml of 6N hydrochloric acid for six hours.

  • The mixture is basified with 60 ml of sodium hydroxide and extracted with methylene chloride (3 x 70 ml).

  • The combined organic extracts are washed with water (1 x 50 ml) and concentrated to yield crude 4,5,6,7-tetrahydrothieno[3,2-c]pyridine.

Quantitative Data:

StepProductYieldPurity (by GC)
Preparation of this compoundThis compound72.4%99.98%
Cyclization4,5,6,7-Tetrahydrothieno[3,2-c]pyridine~100% (crude)Not specified

Experimental Workflow for Thieno[3,2-c]pyridine Synthesis

G cluster_0 Step 1: Reduction cluster_1 Step 2: Cyclization A This compound C 2-(2-Thienyl)ethylamine A->C Reduction B Sodium Borohydride, BF3·OEt2 in THF B->C D Formimine of 2-(2-Thienyl)ethylamine C->D Formimine formation F 4,5,6,7-Tetrahydrothieno[3,2-c]pyridine D->F Cyclization E 6N HCl, then NaOH E->F

Caption: Workflow for the synthesis of 4,5,6,7-tetrahydrothieno[3,2-c]pyridine.

Synthesis of Thieno[2,3-b]pyridine Derivatives and their Anticancer Activity

Thieno[2,3-b]pyridines have emerged as a promising class of compounds with potent anticancer activities. Studies have shown that these compounds can induce G2/M cell cycle arrest and apoptosis in cancer cells.[2][3][4] Furthermore, they have been investigated as chemosensitizers, enhancing the efficacy of established anticancer drugs like topotecan by potentially inhibiting DNA repair pathways.[5]

Biological Activity and Signaling Pathway

Thieno[2,3-b]pyridine derivatives have been shown to exhibit anticancer activity through multiple mechanisms. One key mechanism involves the induction of G2/M phase cell cycle arrest, leading to the accumulation of cells with 4N DNA content.[2] This is often followed by the induction of apoptosis, or programmed cell death. Some derivatives have also been found to inhibit tyrosyl-DNA phosphodiesterase 1 (TDP1), an enzyme involved in DNA repair, which can sensitize cancer cells to topoisomerase I inhibitors like topotecan.[5] The anticancer effects of thieno[2,3-b]pyridines are believed to be mediated through a complex interplay of signaling pathways that regulate cell cycle progression and apoptosis.

Proposed Anticancer Mechanism of Thieno[2,3-b]pyridines

G Thieno_pyridine Thieno[2,3-b]pyridine Derivative CellCycle Cell Cycle Progression Thieno_pyridine->CellCycle Inhibits Apoptosis Apoptosis Thieno_pyridine->Apoptosis Induces TDP1 TDP1 (DNA Repair) Thieno_pyridine->TDP1 Inhibits G2M G2/M Arrest CellCycle->G2M G2M->Apoptosis Cell_Death Cancer Cell Death Apoptosis->Cell_Death DNA_Damage DNA Damage (e.g., by Topotecan) DNA_Damage->TDP1 TDP1->DNA_Damage Repairs

Caption: Putative anticancer mechanism of thieno[2,3-b]pyridine derivatives.

Michael Addition Reactions for the Synthesis of Novel Heterocycles

The electron-deficient nature of the double bond in this compound makes it an excellent Michael acceptor. This reactivity can be exploited to synthesize a variety of heterocyclic systems by reacting it with compounds containing active methylene groups.

General Experimental Protocol: Michael Addition and Cyclization
  • To a solution of the active methylene compound (e.g., a β-ketoester, malononitrile) in a suitable solvent (e.g., ethanol, DMF), a base (e.g., sodium ethoxide, piperidine) is added.

  • This compound is added to the reaction mixture, and it is stirred at room temperature or heated, depending on the reactivity of the nucleophile.

  • The reaction progress is monitored by TLC.

  • Upon completion, the reaction mixture is worked up by pouring it into ice-water and acidifying to precipitate the product.

  • The crude product is then purified by recrystallization or column chromatography.

Logical Relationship in Michael Addition-Cyclization Reactions

G Start This compound Michael_Adduct Michael Adduct Intermediate Start->Michael_Adduct Reagent Active Methylene Compound (e.g., β-ketoester, malononitrile) Reagent->Michael_Adduct Base Base (e.g., NaOEt, Piperidine) Base->Michael_Adduct catalyst Cyclization Intramolecular Cyclization Michael_Adduct->Cyclization Heterocycle Substituted Heterocycle (e.g., Pyridin-2-one, Pyridine) Cyclization->Heterocycle

Caption: General workflow for synthesis via Michael addition and cyclization.

Potential for Further Heterocyclic Synthesis

The reactivity of this compound extends beyond the examples provided. It can potentially be used in various other cycloaddition and condensation reactions to generate a wider range of novel heterocyclic compounds. For instance, its reaction with hydrazines could lead to the formation of pyrazole derivatives, and reactions with other dicarbonyl compounds or their equivalents could yield pyridazine structures. Further research in this area is warranted to fully explore the synthetic utility of this versatile building block.

Disclaimer: The provided protocols are for informational purposes and should be carried out by qualified personnel in a properly equipped laboratory, following all necessary safety precautions. Reaction conditions may need to be optimized for specific substrates and desired outcomes.

References

Application Notes and Protocols: 2-(2-Nitrovinyl)thiophene in Materials Science

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(2-Nitrovinyl)thiophene is a thiophene-based nitroolefin monomer that holds significant promise for the synthesis of novel conjugated polymers with tailored electronic and optical properties.[1] The presence of the electron-withdrawing nitrovinyl group in conjunction with the electron-rich thiophene ring suggests that polymers derived from this monomer, tentatively named poly(this compound), could exhibit unique characteristics suitable for a range of applications in materials science. While direct experimental data on the polymerization of this compound and the properties of its corresponding polymer are not extensively reported in publicly available literature, this document provides detailed protocols for the synthesis of the monomer and proposes potential polymerization pathways and material applications based on established chemical principles and the known properties of similar materials.

Synthesis of this compound Monomer

A common and effective method for the synthesis of this compound involves the Henry reaction, which is a base-catalyzed condensation of a nitroalkane and an aldehyde. In this case, 2-thiophenecarboxaldehyde reacts with nitromethane.

Experimental Protocol: Synthesis of this compound

Materials:

  • 2-Thiophenecarboxaldehyde

  • Nitromethane

  • Methanol

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Deionized water

  • Ice

Procedure:

  • In a round-bottom flask, dissolve 2-thiophenecarboxaldehyde in methanol.

  • Add an equimolar amount of nitromethane to the solution.

  • Cool the mixture to 0°C in an ice bath.

  • Slowly add a pre-cooled aqueous solution of sodium hydroxide dropwise to the reaction mixture, maintaining the temperature between 0-5°C.

  • After the addition is complete, continue stirring the mixture at 0-5°C for 2-3 hours.

  • Acidify the reaction mixture by slowly adding dilute hydrochloric acid until a yellow precipitate forms.

  • Filter the precipitate and wash it thoroughly with cold deionized water.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol or methanol) to obtain pure this compound.

  • Dry the purified product under vacuum.

Logical Workflow for Monomer Synthesis:

monomer_synthesis cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_process Process cluster_product Product 2-Thiophenecarboxaldehyde 2-Thiophenecarboxaldehyde Condensation Condensation 2-Thiophenecarboxaldehyde->Condensation Nitromethane Nitromethane Nitromethane->Condensation Base (NaOH) Base (NaOH) Base (NaOH)->Condensation Solvent (Methanol) Solvent (Methanol) Solvent (Methanol)->Condensation Temperature (0-5°C) Temperature (0-5°C) Temperature (0-5°C)->Condensation Acidification Acidification Condensation->Acidification Reaction Mixture Purification Purification Acidification->Purification Crude Product This compound This compound Purification->this compound Pure Monomer

Caption: Workflow for the synthesis of this compound monomer.

Proposed Polymerization of this compound

The presence of the vinyl group suggests that this compound can undergo polymerization. However, the strong electron-withdrawing nature of the nitro group can influence the choice of polymerization method. Anionic polymerization is a plausible route, as it is often effective for monomers with electron-withdrawing substituents.

Proposed Experimental Protocol: Anionic Polymerization

Materials:

  • This compound monomer

  • Anhydrous tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) solution in hexanes (initiator)

  • Methanol (terminating agent)

  • Argon or Nitrogen gas (inert atmosphere)

Procedure:

  • Thoroughly dry all glassware and purge with an inert gas (argon or nitrogen).

  • Dissolve the this compound monomer in anhydrous THF in a Schlenk flask under an inert atmosphere.

  • Cool the solution to -78°C using a dry ice/acetone bath.

  • Slowly add a stoichiometric amount of n-butyllithium solution dropwise to the monomer solution with vigorous stirring.

  • Allow the polymerization to proceed at -78°C for a specified time (e.g., 1-4 hours). The progress of the reaction can be monitored by techniques such as GPC (Gel Permeation Chromatography) if possible.

  • Terminate the polymerization by adding a small amount of degassed methanol.

  • Allow the reaction mixture to warm to room temperature.

  • Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent (e.g., methanol or hexane).

  • Filter the polymer, wash it with the non-solvent, and dry it under vacuum.

Experimental Workflow for Polymerization:

polymerization_workflow Monomer Dissolution Monomer Dissolution Cooling (-78°C) Cooling (-78°C) Monomer Dissolution->Cooling (-78°C) Inert Atmosphere Inert Atmosphere Inert Atmosphere->Monomer Dissolution Initiator Addition (n-BuLi) Initiator Addition (n-BuLi) Cooling (-78°C)->Initiator Addition (n-BuLi) Polymerization Polymerization Initiator Addition (n-BuLi)->Polymerization Termination (Methanol) Termination (Methanol) Polymerization->Termination (Methanol) Precipitation Precipitation Termination (Methanol)->Precipitation Purification & Drying Purification & Drying Precipitation->Purification & Drying Poly(this compound) Poly(this compound) Purification & Drying->Poly(this compound)

Caption: Proposed workflow for the anionic polymerization of this compound.

Potential Applications in Materials Science

Based on the structural features of the hypothetical poly(this compound), several applications in materials science can be envisioned. The conjugated thiophene backbone is expected to facilitate charge transport, while the polar nitro groups could influence the polymer's solubility, morphology, and electronic properties.

Organic Field-Effect Transistors (OFETs)

The combination of a conjugated backbone and electron-withdrawing substituents is a common design strategy for n-type organic semiconductors. Therefore, poly(this compound) could potentially be explored as an active material in OFETs.

Logical Relationship for OFET Application:

ofet_logic Conjugated Thiophene Backbone Conjugated Thiophene Backbone Charge Transport Charge Transport Conjugated Thiophene Backbone->Charge Transport Electron-Withdrawing Nitrovinyl Group Electron-Withdrawing Nitrovinyl Group Potential n-type Semiconductor Potential n-type Semiconductor Electron-Withdrawing Nitrovinyl Group->Potential n-type Semiconductor OFET Active Layer OFET Active Layer Potential n-type Semiconductor->OFET Active Layer Charge Transport->OFET Active Layer

Caption: Logical relationship for the potential application in OFETs.

Nonlinear Optical (NLO) Materials

Organic materials with strong donor-acceptor motifs often exhibit significant second-order nonlinear optical properties. The thiophene ring acts as an electron donor, while the nitrovinyl group is a strong electron acceptor. This intramolecular charge-transfer character suggests that poly(this compound) could be a candidate for NLO applications.

Sensor Applications

The electron-deficient nature of the polymer backbone, due to the nitro groups, could make it sensitive to the presence of electron-rich analytes. This could be exploited for the development of chemical sensors.

Quantitative Data (Illustrative)

As no direct experimental data for poly(this compound) is available, the following tables present representative data from related thiophene-based polymers to illustrate the types of properties that would be important to characterize. Note: This data is for illustrative purposes only and does not represent measured values for poly(this compound).

Table 1: Illustrative Electronic Properties of Thiophene-Based Polymers

PolymerHOMO Level (eV)LUMO Level (eV)Band Gap (eV)
Poly(3-hexylthiophene) (P3HT)-4.9 to -5.2-2.9 to -3.22.0 - 2.3
Poly(thiophene) (unsubstituted)-5.0-3.02.0
Hypothetical Poly(this compound)Expected to be lower than P3HTExpected to be lower than P3HTPotentially smaller than P3HT

Table 2: Illustrative OFET Performance of n-type Thiophene-based Polymers

PolymerMobility (cm²/Vs)On/Off Ratio
NDI-T2 (a naphthalene diimide-bithiophene copolymer)~ 0.1 - 0.85> 10⁵
P(NDI2OD-T2)~ 0.45> 10⁶
Hypothetical Poly(this compound)Target for characterizationTarget for characterization

Conclusion

This compound presents an intriguing monomer for the development of new functional polymers. While the synthesis of the monomer is well-established, its polymerization and the characterization of the resulting polymer remain an open area of research. The proposed protocols and potential applications outlined in this document provide a foundational framework for researchers to explore the synthesis and properties of poly(this compound) and to unlock its potential in the field of materials science. Further experimental investigation is crucial to validate these hypotheses and to fully understand the capabilities of this promising material.

References

Synthesis of 2-(2-Nitrovinyl)thiophene Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 2-(2-nitrovinyl)thiophene and its derivatives. These compounds are valuable intermediates in organic synthesis, particularly in the preparation of pharmaceuticals and other biologically active molecules. The primary synthetic routes discussed are the Henry (nitroaldol) reaction and the Knoevenagel condensation.

Introduction

This compound is a key building block in medicinal chemistry. The electron-withdrawing nature of the nitro group, conjugated with the thiophene ring, makes it a versatile precursor for various transformations. Notably, it is an intermediate in the synthesis of Ticlopidine, an antiplatelet drug.[1][2] Thiophene-containing compounds exhibit a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[3][4][5] This document outlines reliable methods for the preparation of these important synthetic intermediates.

Synthetic Methodologies

The two principal methods for the synthesis of this compound derivatives are the Henry reaction and the Knoevenagel condensation. Both methods involve the condensation of a thiophene aldehyde with a nitroalkane or an active methylene compound, respectively.

Henry Reaction (Nitroaldol Reaction)

The Henry reaction is a classic carbon-carbon bond-forming reaction between an aldehyde or ketone and a nitroalkane in the presence of a base.[6][7] In the context of this compound synthesis, this involves the reaction of 2-thiophenecarboxaldehyde with nitromethane. The initial product is a β-nitro alcohol, which can then be dehydrated to yield the desired this compound.

Reaction Scheme: Thiophene-2-carboxaldehyde + Nitromethane --(Base)--> 2-(1-hydroxy-2-nitroethyl)thiophene --> this compound + H₂O

Knoevenagel Condensation

The Knoevenagel condensation is the reaction between an aldehyde or ketone and an active methylene compound, catalyzed by a weak base.[8][9] For the synthesis of related thiophene derivatives, thiophene-2-carboxaldehyde can be reacted with active methylene compounds such as malononitrile or cyanoacetic acid.[10][11]

Reaction Scheme: Thiophene-2-carboxaldehyde + Z-CH₂-Z' --(Base)--> Thiophene-2-CH=C(Z)Z' + H₂O (where Z and Z' are electron-withdrawing groups)

Data Presentation

The following table summarizes various reaction conditions and yields for the synthesis of this compound and related derivatives.

AldehydeReagentCatalyst/BaseSolventTemperature (°C)Time (h)Yield (%)Reference
2-ThiophenecarboxaldehydeNitromethaneNaOHMethanol0 - 5472.4[1][12]
2-ThiophenecarboxaldehydeNitromethaneAmmonium AcetateAcetic AcidReflux3~60[12][13]
2-ThiophenecarboxaldehydeNitromethaneβ-AlanineAcetonitrile/DMF90 (Ultrasound)195[12]
2-Nitrothiophene-3-carbaldehydeMalononitrilePiperidine (catalytic)EthanolReflux1 - 2High[10]
2-Nitrothiophene-3-carbaldehydeBarbituric AcidNoneWaterReflux2 - 4High[10]
3-Methyl-2-thiophenecarboxaldehydeEthyl CyanoacetatePiperidineEthanolReflux-90[11]

Experimental Protocols

Protocol 1: Henry Reaction using Sodium Hydroxide[1][12]

Materials:

  • 2-Thiophenecarboxaldehyde

  • Nitromethane

  • Methanol

  • Sodium Hydroxide (NaOH)

  • Hydrochloric Acid (HCl)

  • Water

  • 2 L, 3-necked round-bottom flask

  • Mechanical stirrer

  • Thermometer

Procedure:

  • Charge a 2 L, 3-necked round-bottom flask with 51.6 g of 2-thiophenecarboxaldehyde, 1 L of methanol, and 34.9 g of nitromethane.

  • Cool the mixture to 0°C in an ice bath.

  • Prepare a solution of 36.0 g of NaOH in 91 ml of water and cool it to 5°C.

  • Slowly add the cold NaOH solution to the reaction flask, ensuring the temperature is maintained between 0°C and 5°C.

  • Stir the reaction mixture vigorously within this temperature range for 4 hours.

  • While maintaining the temperature, add 300 ml of water to the reaction flask.

  • Neutralize the mixture by the slow addition of a 6N HCl solution until the pH is acidic, which will cause a yellow precipitate to form.

  • Filter the yellow precipitate, wash it thoroughly with water, and dry it in vacuo to obtain this compound.

Protocol 2: Knoevenagel Condensation with Malononitrile[10]

Materials:

  • 2-Nitrothiophene-3-carbaldehyde (or other thiophene aldehyde)

  • Malononitrile

  • Ethanol

  • Piperidine

  • 100 mL round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle

Procedure:

  • In a 100 mL round-bottom flask, dissolve 1.0 equivalent of the thiophene aldehyde in ethanol.

  • Add 1.1 equivalents of malononitrile to the solution and stir until it is completely dissolved.

  • Add a catalytic amount of piperidine (approximately 0.1 equivalents) to the reaction mixture.

  • Equip the flask with a reflux condenser and heat the mixture to reflux.

  • Maintain the reflux for 1-2 hours, monitoring the reaction progress by Thin-Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • The product may precipitate upon cooling. If not, reduce the solvent volume under reduced pressure to induce crystallization.

  • Collect the solid product by filtration, wash with cold ethanol, and dry.

Visualizations

Henry_Reaction_Workflow start Start reactants 1. Combine 2-Thiophenecarboxaldehyde, Nitromethane, and Methanol start->reactants cool 2. Cool to 0-5°C reactants->cool base_add 3. Slowly Add Cold NaOH Solution cool->base_add react 4. Stir for 4 hours at 0-5°C base_add->react quench 5. Add Water react->quench neutralize 6. Neutralize with HCl to Precipitate Product quench->neutralize isolate 7. Filter, Wash, and Dry the Product neutralize->isolate end_product This compound isolate->end_product

Caption: Workflow for the Henry Reaction Synthesis.

Knoevenagel_Condensation_Workflow start Start dissolve_aldehyde 1. Dissolve Thiophene Aldehyde in Ethanol start->dissolve_aldehyde add_malononitrile 2. Add Malononitrile dissolve_aldehyde->add_malononitrile add_catalyst 3. Add Catalytic Piperidine add_malononitrile->add_catalyst reflux 4. Heat to Reflux for 1-2 hours add_catalyst->reflux cool_down 5. Cool to Room Temperature reflux->cool_down crystallize 6. Induce Crystallization (if necessary) cool_down->crystallize isolate 7. Filter, Wash, and Dry the Product crystallize->isolate end_product Thiophene Derivative isolate->end_product

Caption: Workflow for Knoevenagel Condensation.

Applications in Drug Development

This compound and its derivatives are versatile intermediates. The nitrovinyl group can be reduced to a primary amine, which is a key step in the synthesis of compounds like Ticlopidine.[1] The electron-deficient double bond is also susceptible to Michael addition, allowing for the introduction of various nucleophiles to create more complex molecular scaffolds. The inherent biological activity of the thiophene nucleus, combined with the reactivity of the nitrovinyl group, makes these compounds highly valuable for generating libraries of potential drug candidates for screening.[2][14]

References

Application Notes and Protocols: Anticancer Applications of 2-(2-Nitrovinyl)thiophene Adducts

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Thiophene-containing compounds represent a significant class of heterocyclic molecules that have been extensively investigated for their therapeutic potential, including anticancer activity. The thiophene scaffold is a key component in a variety of established drugs and clinical candidates. While specific research on "2-(2-nitrovinyl)thiophene adducts" is limited in the available literature, the broader class of thiophene derivatives has demonstrated promising anticancer effects through various mechanisms of action. These mechanisms include the inhibition of crucial cellular signaling pathways, disruption of microtubule dynamics, and induction of programmed cell death (apoptosis).

This document provides an overview of the potential anticancer applications of compounds containing the this compound pharmacophore, based on data from related thiophene derivatives. It includes a summary of their cytotoxic activities, details of relevant experimental protocols for their evaluation, and diagrams of the key signaling pathways they are proposed to modulate. This information is intended to guide researchers and drug development professionals in the investigation of novel this compound-based anticancer agents.

Data Presentation: Cytotoxic Activity of Thiophene Derivatives

The anticancer efficacy of various thiophene derivatives has been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of cancer cells, is a key metric for assessing cytotoxic potency. The following table summarizes the IC50 values for several thiophene derivatives against different cancer cell lines, providing a comparative view of their activity.

Compound IDDerivative ClassCancer Cell LineIC50 (µM)Reference CompoundReference IC50 (µM)
Compound 1312 Thiophene DerivativeSGC-7901 (Gastric Cancer)0.345-Fluorouracil>10
HT-29 (Colon Cancer)0.365-Fluorouracil>10
EC-9706 (Esophageal Cancer)3.175-Fluorouracil>10
Compound 3b ThienopyrimidineHepG2 (Hepatocellular Carcinoma)3.105 ± 0.14DoxorubicinNot specified
PC-3 (Prostate Cancer)2.15 ± 0.12DoxorubicinNot specified
Compound 4c Thieno[3,2-b]pyrroleHepG2 (Hepatocellular Carcinoma)3.023 ± 0.12DoxorubicinNot specified
PC-3 (Prostate Cancer)3.12 ± 0.15DoxorubicinNot specified
BZ02 2-IodobenzamideA549 (Lung Carcinoma)6.10--
TP 5 2,3-fused thiopheneHepG2 (Hepatocellular Carcinoma)Not specifiedPaclitaxel35.92
SMMC-7721 (Hepatocellular Carcinoma)Not specifiedPaclitaxel35.33

Experimental Protocols

Detailed methodologies are crucial for the accurate evaluation and comparison of anticancer compounds. The following are protocols for key experiments commonly employed in the preclinical assessment of novel therapeutic agents.

Cell Viability Assessment: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubated for 24 hours to allow for cell attachment.[1]

  • Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., this compound adducts) or a vehicle control (e.g., DMSO) and incubated for a further 24 to 72 hours.[1]

  • MTT Reagent Addition: Following the treatment period, MTT solution (e.g., 5 mg/mL in PBS) is added to each well and the plate is incubated for an additional 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: The medium is removed, and the formazan crystals are dissolved in a solubilization solution, such as DMSO.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control, and the IC50 value is calculated.[1]

Apoptosis Detection: Annexin V-FITC/Propidium Iodide (PI) Assay

Apoptosis, or programmed cell death, is a key mechanism of action for many anticancer drugs. The Annexin V-FITC/PI assay is used to detect and quantify apoptotic cells by flow cytometry.

  • Cell Treatment: Cells are treated with the test compound at their respective IC50 concentrations for a specified period (e.g., 24 or 48 hours).

  • Cell Harvesting: Both adherent and floating cells are collected and washed with cold phosphate-buffered saline (PBS).

  • Staining: Cells are resuspended in binding buffer, and then stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Incubation: The cells are incubated in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer. Annexin V-FITC binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells, while PI stains the nucleus of late apoptotic or necrotic cells with compromised membrane integrity. This allows for the differentiation of viable, early apoptotic, late apoptotic, and necrotic cells.

Cell Cycle Analysis

Understanding how a compound affects the cell cycle can provide insights into its mechanism of action. Flow cytometry is used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

  • Cell Treatment and Harvesting: Cells are treated with the test compound for a specified time, then harvested and washed with PBS.

  • Fixation: Cells are fixed in cold 70% ethanol and stored at -20°C overnight.

  • Staining: The fixed cells are washed and then stained with a solution containing a DNA-binding dye (e.g., Propidium Iodide) and RNase A.

  • Flow Cytometry Analysis: The DNA content of the cells is measured by flow cytometry. The resulting histogram is analyzed to determine the percentage of cells in each phase of the cell cycle. Some thiophene derivatives have been shown to cause cell cycle arrest at the G2/M phase.[2]

Signaling Pathways and Mechanisms of Action

Thiophene derivatives have been shown to exert their anticancer effects by modulating various signaling pathways critical for cancer cell survival and proliferation. The following diagrams illustrate some of the key pathways that may be targeted by this compound adducts.

G cluster_membrane Cell Membrane VEGFR2 VEGFR-2 AKT AKT VEGFR2->AKT Activates Proliferation Cell Proliferation & Survival AKT->Proliferation Promotes Thiophene Thiophene Derivative Thiophene->VEGFR2 Inhibits Thiophene->AKT Inhibits

Caption: Inhibition of the VEGFR-2/AKT signaling pathway by thiophene derivatives.

Several thiophene derivatives exert their anticancer effects by inhibiting key signaling pathways involved in tumor growth and angiogenesis. A prominent target is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and its downstream effector, AKT.[1][3] Inhibition of this pathway can lead to decreased cell proliferation and survival.

G Tubulin Tubulin Dimers Microtubules Microtubule Polymerization Tubulin->Microtubules Polymerize to form Mitosis Mitosis (G2/M Phase) Microtubules->Mitosis Essential for Apoptosis Apoptosis Mitosis->Apoptosis Arrest leads to Thiophene Thiophene Derivative Thiophene->Microtubules Inhibits

Caption: Disruption of microtubule polymerization by thiophene derivatives.

Another important anticancer mechanism for some thiophene-containing compounds is the inhibition of tubulin polymerization.[2] This disruption of the microtubule network leads to cell cycle arrest in the G2/M phase and can subsequently trigger apoptosis.

Conclusion

While direct studies on this compound adducts are not extensively reported, the broader family of thiophene derivatives demonstrates significant potential as anticancer agents. The information and protocols provided here offer a solid foundation for researchers to design and execute studies to evaluate the efficacy and mechanisms of action of novel this compound compounds. Future investigations should focus on synthesizing and testing these specific adducts to determine their cytotoxic profiles and to elucidate the signaling pathways they modulate, thereby contributing to the development of new and effective cancer therapies.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(2-Nitrovinyl)thiophene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2-(2-nitrovinyl)thiophene. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the yield and purity of your synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

The most prevalent method for synthesizing this compound is the Henry reaction, also known as a nitroaldol condensation. This reaction involves the base-catalyzed condensation of 2-thiophenecarboxaldehyde with nitromethane.

Q2: What is a typical yield for the synthesis of this compound?

Reported yields for the synthesis of this compound can vary depending on the specific reaction conditions. A documented procedure using sodium hydroxide as a base in methanol at low temperatures reports a yield of 72.4%.[1] Optimization of reaction parameters such as the choice of base, solvent, and temperature can further influence the final yield.

Q3: How can I minimize the formation of side products?

The primary side reaction of concern is the formation of the intermediate β-nitro alcohol, which may not fully dehydrate to the desired this compound. To promote complete dehydration, ensure adequate reaction time and appropriate temperature. Additionally, under certain conditions, polymerization of the product can occur.[2] Using a polymerization inhibitor, such as hydroquinone, and maintaining a controlled temperature can help mitigate this issue.

Q4: What is the best way to purify the final product?

The crude product, which is typically a yellow precipitate, can be purified by filtration and washing with water.[1] For higher purity, recrystallization is recommended. While specific solvent systems for this compound are not extensively documented in comparative studies, general principles of recrystallization suggest exploring solvents in which the compound is soluble when hot but sparingly soluble at room temperature. Common recrystallization solvents for similar organic compounds include ethanol, methanol, or mixtures of solvents like hexane/ethyl acetate.[3]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low to No Product Formation - Inactive or inappropriate base. - Low reaction temperature. - Insufficient reaction time.- Ensure the base is fresh and of the correct concentration. Consider screening different bases (e.g., NaOH, KOH, organic bases). - While the initial reaction is often performed at low temperatures (0-5 °C) to control exothermicity, gradually increasing the temperature after the initial addition may be necessary to drive the reaction to completion. - Monitor the reaction by TLC to determine the optimal reaction time.
Formation of a Viscous Oil Instead of a Precipitate - Incomplete dehydration of the β-nitro alcohol intermediate. - Presence of impurities.- Increase the reaction temperature or prolong the reaction time to facilitate dehydration. - Ensure the purity of starting materials. 2-Thiophenecarboxaldehyde can oxidize over time.
Product Polymerizes During Reaction or Workup - High reaction temperature. - Presence of acidic or basic impurities. - Exposure to light or air.- Maintain strict temperature control.[2] - Neutralize the reaction mixture carefully during workup. - Consider adding a radical inhibitor (e.g., hydroquinone or BHT) to the reaction mixture or during workup.[2] - Store the purified product in a cool, dark place under an inert atmosphere.
Difficulty in Filtering the Product - Very fine particle size of the precipitate.- Allow the precipitate to age in the mother liquor at a low temperature to encourage crystal growth. - Consider using a different solvent for precipitation to influence crystal habit.

Data Presentation

Optimizing reaction conditions is crucial for maximizing the yield of this compound. The following table summarizes key parameters from a reported successful synthesis.

Parameter Condition Yield (%) Reference
Base Sodium Hydroxide (NaOH)72.4[1]
Solvent Methanol72.4[1]
Temperature 0-5 °C (initial)72.4[1]
Reactant Ratio 2-Thiophenecarboxaldehyde:Nitromethane (molar ratio not specified, but typically a slight excess of nitromethane is used)72.4[1]

Experimental Protocols

Detailed Methodology for the Synthesis of this compound [1]

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and nitrogen inlet, combine 2-thiophenecarboxaldehyde (1.0 eq) and nitromethane (1.2 eq) in methanol.

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath.

  • Base Addition: Slowly add a pre-cooled aqueous solution of sodium hydroxide (1.1 eq) to the reaction mixture, ensuring the temperature is maintained between 0 and 5 °C.

  • Reaction: Stir the mixture at this temperature for a designated period (monitoring by TLC is recommended to determine completion).

  • Precipitation: Slowly add the reaction mixture to a solution of hydrochloric acid to neutralize the base and precipitate the product. Maintain the temperature between 0 and 5 °C during this addition.

  • Isolation: Collect the resulting yellow precipitate by vacuum filtration.

  • Washing: Wash the precipitate thoroughly with cold water.

  • Drying: Dry the purified this compound under vacuum.

Visualizations

To aid in understanding the experimental workflow and the underlying chemical transformation, the following diagrams are provided.

experimental_workflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Workup & Purification 2-Thiophenecarboxaldehyde 2-Thiophenecarboxaldehyde Mixing_and_Cooling Mix and Cool to 0 °C 2-Thiophenecarboxaldehyde->Mixing_and_Cooling Nitromethane Nitromethane Nitromethane->Mixing_and_Cooling Methanol Methanol Methanol->Mixing_and_Cooling Base_Addition Add NaOH (aq) (0-5 °C) Mixing_and_Cooling->Base_Addition Stirring Stir at 0-5 °C Base_Addition->Stirring Neutralization Neutralize with HCl (aq) (0-5 °C) Stirring->Neutralization Filtration Vacuum Filtration Neutralization->Filtration Washing Wash with Water Filtration->Washing Drying Dry under Vacuum Washing->Drying Product This compound Drying->Product

Caption: Experimental workflow for the synthesis of this compound.

henry_reaction_pathway Thiophene-2-carboxaldehyde Thiophene-2-carboxaldehyde Nitroalkoxide_Intermediate Nitroalkoxide Intermediate Thiophene-2-carboxaldehyde->Nitroalkoxide_Intermediate Nitromethane Nitromethane Nitromethane->Nitroalkoxide_Intermediate Base-catalyzed addition Base Base Base->Nitroalkoxide_Intermediate Beta-Nitroalcohol β-Nitro Alcohol Intermediate Nitroalkoxide_Intermediate->Beta-Nitroalcohol Protonation Dehydration Dehydration Beta-Nitroalcohol->Dehydration Product This compound Dehydration->Product

References

Technical Support Center: Purification of 2-(2-Nitrovinyl)thiophene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of 2-(2-nitrovinyl)thiophene. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for purifying crude this compound?

A1: The most common and effective methods for purifying this compound are recrystallization and column chromatography. The choice of method depends on the scale of the purification, the nature of the impurities, and the desired final purity. For instance, a patent mentions that a yellow precipitate of this compound can be filtered, washed, and dried to achieve a purity of 99.98% as determined by GC.[1]

Q2: What is the expected appearance and melting point of pure this compound?

A2: Pure this compound is typically a light yellow crystalline solid.[2] The reported melting point is consistently in the range of 79-81°C.[3][4] A melting point significantly below this range or a broad melting range often indicates the presence of impurities.

Q3: What are the likely impurities in a crude sample of this compound?

A3: The synthesis of this compound is commonly achieved through a Henry reaction between 2-thiophenecarboxaldehyde and nitromethane. Therefore, likely impurities include unreacted starting materials (2-thiophenecarboxaldehyde and nitromethane), the intermediate nitroaldol product, and potentially polymeric byproducts. The crude product can sometimes be a brown oil or a yellow solid, with the yellow color potentially indicating the presence of the dehydrated final product.[5]

Q4: Is this compound stable during purification?

A4: While generally stable, nitroalkenes can be sensitive to certain conditions. For instance, some similar nitroaldol products are known to dehydrate on silica gel during column chromatography.[5] It is advisable to use deactivated silica gel or a less acidic stationary phase if instability is observed. Additionally, the compound should be stored in a cool, dry, and well-ventilated area, away from heat and oxidizing agents, to prevent degradation.[3]

Troubleshooting Guides

Recrystallization Issues
Problem Possible Cause(s) Solution(s)
Product "oils out" instead of crystallizing. The boiling point of the solvent is higher than the melting point of the product. The product is too soluble in the chosen solvent, even at low temperatures. Impurities are preventing crystallization.Choose a solvent with a lower boiling point. Use a solvent system where the product is less soluble at room temperature (e.g., a two-solvent system like ethanol/water or hexane/ethyl acetate).[6][7] Try adding a seed crystal to induce crystallization.
No crystals form upon cooling. Too much solvent was used. The solution is not saturated.Evaporate some of the solvent to concentrate the solution and then try cooling again.[8] Add a co-solvent in which the product is insoluble (antisolvent) dropwise until the solution becomes cloudy, then heat to redissolve and cool slowly.[8]
Low recovery of purified product. The product has significant solubility in the cold recrystallization solvent. Crystals were lost during filtration.Cool the solution in an ice bath for a longer period to maximize crystal precipitation. Wash the collected crystals with a minimal amount of ice-cold solvent.[8] Ensure the filter paper is properly fitted in the Buchner funnel to prevent crystal loss.
Product is still impure after recrystallization (e.g., off-color, low melting point). The chosen solvent did not effectively discriminate between the product and the impurities. Impurities co-precipitated with the product.Perform a second recrystallization with a different solvent system. Consider treating the hot solution with activated charcoal to remove colored impurities before filtration and cooling.
Column Chromatography Issues
Problem Possible Cause(s) Solution(s)
Poor separation of the product from impurities. The solvent system (eluent) is too polar or not polar enough. The column was not packed properly, leading to channeling. The sample was loaded in too large a volume of solvent.Optimize the eluent system using Thin Layer Chromatography (TLC) first. Aim for an Rf value of 0.2-0.4 for the desired product. Use a gradient elution, starting with a less polar solvent and gradually increasing the polarity.[9] Ensure the silica gel is packed uniformly without cracks or bubbles. Dissolve the crude product in a minimal amount of the eluent for loading.[2]
Product appears to be degrading on the column. The silica gel is too acidic, causing decomposition of the sensitive nitrovinyl group.Deactivate the silica gel by pre-treating it with a solvent system containing a small amount of a neutral or basic additive, such as triethylamine (1-3%).[9] Alternatively, use a different stationary phase like alumina.
Product elutes too quickly with no separation. The eluent is too polar.Switch to a less polar solvent system. A common starting point for compounds of moderate polarity is a mixture of hexane and ethyl acetate.
Product does not elute from the column. The eluent is not polar enough.Gradually increase the polarity of the eluent. For example, increase the percentage of ethyl acetate in a hexane/ethyl acetate mixture.

Experimental Protocols

Recrystallization of this compound

This protocol is a general guideline and may require optimization based on the impurity profile of the crude product.

  • Solvent Selection: Based on solubility data, ethanol is a suitable solvent for recrystallization as this compound is soluble in it.[3] A two-solvent system, such as ethanol and water, can also be effective.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol and heat the mixture on a hot plate with stirring until the solid completely dissolves.

  • Decoloration (Optional): If the solution is highly colored, add a small amount of activated charcoal and boil for a few minutes.

  • Hot Filtration (if charcoal was used): Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the charcoal.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator until a constant weight is achieved.

  • Analysis: Determine the melting point of the dried crystals. A sharp melting point in the range of 79-81°C indicates high purity.

Column Chromatography of this compound

This protocol provides a general procedure for purification by flash column chromatography.

  • TLC Analysis: Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate) and spot it on a TLC plate. Develop the plate using various solvent systems (e.g., mixtures of hexane and ethyl acetate in different ratios) to find an eluent that gives the desired product an Rf value of approximately 0.3.

  • Column Packing: Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexane). Pour the slurry into a chromatography column and allow it to settle, ensuring a uniform packing without air bubbles. Drain the excess solvent until the solvent level is just above the silica bed.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent. Carefully add the sample solution to the top of the column.

  • Elution: Add the eluent to the column and apply pressure (e.g., with a pump or inert gas) to begin eluting the compounds.

  • Fraction Collection: Collect the eluate in a series of fractions.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify which fractions contain the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

  • Drying and Analysis: Dry the purified product under vacuum and confirm its purity by measuring its melting point.

Data Presentation

Purification Method Solvent System Typical Purity Achieved Reference
Precipitation/WashingWater99.98% (by GC)[1]
RecrystallizationEthanol or Ethanol/Water>98% (expected)General technique
Column ChromatographyHexane/Ethyl Acetate gradient>99% (expected)General technique

Visualizations

Purification_Workflow crude Crude this compound recrystallization Recrystallization crude->recrystallization column Column Chromatography crude->column pure Pure this compound (m.p. 79-81°C) recrystallization->pure column->pure analysis Purity Analysis (TLC, m.p.) pure->analysis

Caption: General workflow for the purification of this compound.

Troubleshooting_Decision_Tree start Purification Issue Encountered oiling Product 'Oils Out' during Recrystallization? start->oiling low_yield Low Yield after Recrystallization? oiling->low_yield No change_solvent Change Solvent/Use Two-Solvent System oiling->change_solvent Yes poor_sep Poor Separation in Column Chromatography? low_yield->poor_sep No optimize_cooling Optimize Cooling/Minimize Wash Solvent low_yield->optimize_cooling Yes degradation Product Degradation on Column? poor_sep->degradation No optimize_eluent Optimize Eluent via TLC/Use Gradient poor_sep->optimize_eluent Yes deactivate_silica Deactivate Silica Gel/Use Alumina degradation->deactivate_silica Yes

Caption: Decision tree for troubleshooting common purification issues.

References

Common side products in the synthesis of 2-(2-nitrovinyl)thiophene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(2-nitrovinyl)thiophene.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction for synthesizing this compound?

A1: The synthesis of this compound is typically achieved through a Henry reaction, which is a base-catalyzed carbon-carbon bond-forming reaction. This specific synthesis involves the condensation of 2-thiophenecarboxaldehyde with nitromethane in the presence of a base.[1]

Q2: What are the common side products in this synthesis?

A2: Common side products can arise from competing reactions involving the starting materials and the product under basic conditions. These may include:

  • 2-Thiophenemethanol and 2-Thiophenecarboxylic acid: These can be formed via the Cannizzaro reaction of the starting material, 2-thiophenecarboxaldehyde, which lacks alpha-hydrogens.

  • Unreacted 2-thiophenecarboxaldehyde and nitromethane: Incomplete reaction can lead to the presence of starting materials in the crude product.

  • Polymeric materials: Polymerization of the product, this compound, can occur, especially under harsh conditions such as elevated temperatures.

Q3: How can I minimize the formation of side products?

A3: To minimize side product formation, careful control of reaction conditions is crucial:

  • Temperature: Maintain a low temperature (e.g., 0-5 °C) during the addition of the base to control the exothermic reaction and reduce the rate of side reactions.[2]

  • Stoichiometry: Use a slight excess of nitromethane to ensure the complete conversion of 2-thiophenecarboxaldehyde.

  • Base Addition: Add the base slowly and portion-wise to maintain a controlled reaction rate and temperature.

  • Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) to avoid prolonged reaction times that could lead to product degradation or polymerization.

Q4: What are the recommended purification methods for this compound?

A4: The crude product can be purified by the following methods:

  • Filtration and Washing: The precipitated product can be collected by filtration and washed with water to remove inorganic salts and water-soluble impurities.[2]

  • Recrystallization: This is an effective method for obtaining high-purity solid compounds. A suitable solvent system should be chosen where the product has high solubility at elevated temperatures and low solubility at room temperature.

  • Column Chromatography: For separating complex mixtures and removing closely related impurities, column chromatography using silica gel is a versatile technique.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield of this compound Incomplete reaction.- Ensure accurate stoichiometry of reactants. - Monitor the reaction to completion using TLC.
Retro-Henry reaction (reversion to starting materials).- Use a suitable base and solvent system. - Maintain optimal reaction temperature.
Product loss during workup.- Ensure complete precipitation of the product. - Minimize the number of transfer steps.
Presence of 2-Thiophenemethanol and 2-Thiophenecarboxylic Acid in the Product Cannizzaro reaction of 2-thiophenecarboxaldehyde.- Maintain a low reaction temperature. - Use a milder base or control the amount of base added. - Keep the reaction time to a minimum.
Crude Product is a Sticky Oil or Resin Polymerization of the product.- Avoid high reaction temperatures. - Ensure the reaction is not left for an extended period after completion. - Purify the product promptly after synthesis.
Difficulty in Isolating a Solid Product The product may be impure, leading to a depressed melting point.- Attempt purification by column chromatography to remove impurities before attempting recrystallization.
Product Purity is Low Despite Purification Inefficient purification method.- For recrystallization, screen for an optimal solvent system. - For column chromatography, optimize the eluent system and column parameters.

Quantitative Data on Synthesis

While specific quantitative data on side product formation for this exact reaction is not extensively published, the following table summarizes the expected impact of key reaction parameters on the yield and purity of this compound based on the principles of the Henry and Cannizzaro reactions.

Parameter Condition Expected Impact on Yield Expected Impact on Purity (Minimizing Side Products)
Temperature Low (0-5 °C)May slightly decrease reaction rate but generally favorable.High (Minimizes Cannizzaro reaction and polymerization).
High (>25 °C)May increase reaction rate but can lead to decomposition.Low (Promotes Cannizzaro reaction and polymerization).
Base Strong Base (e.g., NaOH)Effective for deprotonation of nitromethane.May increase the rate of the Cannizzaro reaction.
Weaker BaseMay lead to slower reaction rates and lower yields.May reduce the incidence of the Cannizzaro reaction.
Reaction Time Optimal (monitored by TLC)Maximizes product formation.High (Avoids product degradation).
ExtendedNo significant increase in yield after completion.Low (Increases the likelihood of side reactions and polymerization).

Experimental Protocol: Synthesis of this compound

This protocol is adapted from a patented procedure that reports high purity of the final product.[2]

Materials:

  • 2-Thiophenecarboxaldehyde

  • Nitromethane

  • Methanol

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Water (deionized)

  • Ice

Procedure:

  • In a reaction vessel equipped with a stirrer and a thermometer, dissolve 2-thiophenecarboxaldehyde in methanol.

  • Add nitromethane to the solution.

  • Cool the mixture to approximately 0 °C using an ice bath.

  • Prepare a solution of sodium hydroxide in water.

  • Slowly add the aqueous NaOH solution to the cooled reaction mixture, ensuring the temperature is maintained between 0-5 °C.

  • After the addition of the base is complete, continue stirring the mixture at the same temperature for a specified period (e.g., 1-2 hours), monitoring the reaction progress by TLC.

  • Once the reaction is complete, neutralize the mixture with a dilute solution of hydrochloric acid. This will cause the product to precipitate.

  • Filter the yellow precipitate using a Buchner funnel.

  • Wash the collected solid thoroughly with cold water to remove any inorganic salts.

  • Dry the purified this compound under vacuum. A yield of 72.4% with a purity of 99.98% (as determined by GC) has been reported following a similar procedure.[2]

Visualizations

Synthesis_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reactants 2-Thiophenecarboxaldehyde + Nitromethane + Methanol add_base Add NaOH (aq) (0-5 °C) reactants->add_base stir Stir at 0-5 °C add_base->stir neutralize Neutralize with HCl stir->neutralize precipitate Precipitation neutralize->precipitate filter_wash Filter & Wash with Water precipitate->filter_wash dry Dry under Vacuum filter_wash->dry product Pure this compound dry->product

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting_Logic cluster_yield Low Yield Issues cluster_purity Purity Issues cluster_solutions_yield Solutions for Low Yield cluster_solutions_purity Solutions for Impurities start Low Yield or Impure Product incomplete_rxn Incomplete Reaction? (Check TLC) start->incomplete_rxn retro_henry Retro-Henry Reaction? start->retro_henry cannizzaro Cannizzaro Products Present? (2-Thiophenemethanol/ -carboxylic acid) start->cannizzaro polymer Polymeric Material? start->polymer sol_incomplete Optimize Stoichiometry & Reaction Time incomplete_rxn->sol_incomplete sol_retro Adjust Base/Solvent & Control Temperature retro_henry->sol_retro sol_cannizzaro Lower Temperature & Control Base Addition cannizzaro->sol_cannizzaro sol_polymer Avoid High Temperatures & Prolonged Reaction Times polymer->sol_polymer

References

Technical Support Center: Optimizing Reaction Conditions for the Reduction of 2-(2-Nitrovinyl)thiophene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the reduction of 2-(2-nitrovinyl)thiophene to 2-(2-thienyl)ethanamine.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the experimental process.

Problem 1: Low or No Product Yield

Possible Cause Troubleshooting Steps
Inactive Reducing Agent - LiAlH₄ or NaBH₄: These reagents are moisture-sensitive. Use freshly opened reagents or dry them under vacuum before use. Ensure anhydrous reaction conditions. - Diborane (or NaBH₄/BF₃·OEt₂): Ensure the quality of the boron trifluoride etherate. - Catalytic Hydrogenation (e.g., Pd/C): The catalyst may be poisoned. Use fresh catalyst. Ensure the catalyst has not been exposed to contaminants.
Suboptimal Reaction Temperature - Diborane Reduction: Maintain the temperature between 8°C to 15°C during the addition and initial reaction phase. Allowing the temperature to rise too high can lead to side reactions.[1] - LiAlH₄ Reduction: Reactions are typically carried out at 0°C to room temperature. If the reaction is sluggish, a gentle increase in temperature might be necessary, but this should be done cautiously to avoid over-reduction. - NaBH₄ Reduction: These reductions are often performed at 0°C to room temperature.
Insufficient Reaction Time Monitor the reaction progress using Thin Layer Chromatography (TLC) or another suitable analytical technique. A patent describing the diborane reduction suggests a reaction time of 18 to 40 hours.[1]
Poor Quality Starting Material Confirm the purity of the this compound starting material by techniques such as NMR or melting point analysis. Impurities can interfere with the reaction.
Inadequate Stirring For heterogeneous reactions like catalytic hydrogenation, ensure vigorous stirring to maintain proper contact between the catalyst, substrate, and hydrogen.

Problem 2: Formation of Side Products

Side Product Possible Cause Mitigation Strategy
Dimeric Adducts High concentration of the starting material.Use a more dilute solution of this compound. Add the substrate solution slowly to the reducing agent.
Oxime or Hydroxylamine Intermediates Incomplete reduction of the nitro group.Ensure a sufficient excess of the reducing agent is used. Increase the reaction time. For catalytic hydrogenation, ensure adequate hydrogen pressure and catalyst loading.
Over-reduction of the Thiophene Ring Harsh reaction conditions, particularly with powerful reducing agents or aggressive catalysts.Use milder reducing agents if possible. Optimize reaction temperature and time. For catalytic hydrogenation, consider using a less active catalyst or milder conditions.

Frequently Asked Questions (FAQs)

Q1: Which reducing agent is most effective for the reduction of this compound?

The choice of reducing agent depends on the desired scale, available equipment, and safety considerations.

  • Diborane (generated in situ from NaBH₄ and BF₃·OEt₂): This method is reported in patents and appears to be effective, providing a good yield of 2-(2-thienyl)ethanamine.[1] It is a powerful reducing agent suitable for this transformation.

  • Lithium Aluminum Hydride (LiAlH₄): LiAlH₄ is a very strong reducing agent capable of reducing nitroalkenes to amines. However, it is highly reactive and requires strict anhydrous conditions. Over-reduction or side reactions are possible if conditions are not carefully controlled.

  • Catalytic Hydrogenation (e.g., Pd/C): This is a common and often cleaner method for nitro group reduction. It avoids the use of metal hydride reagents and simplifies workup. However, the thiophene ring can sometimes poison certain catalysts. Optimization of catalyst type, loading, and reaction conditions is crucial.

Q2: How can I monitor the progress of the reaction?

Thin Layer Chromatography (TLC) is a convenient method for monitoring the reaction. The starting material, this compound, is a yellow solid, and its disappearance can be visually tracked. A suitable eluent system (e.g., ethyl acetate/hexanes) should be used to separate the starting material from the product, 2-(2-thienyl)ethanamine, which is an amine and will likely have a different Rf value and may require a visualizing agent (e.g., ninhydrin) to be seen on the TLC plate.

Q3: What is the appropriate work-up procedure for this reaction?

The work-up procedure will vary depending on the reducing agent used.

  • Diborane/LiAlH₄: These reactions are typically quenched by the slow and careful addition of water or an acidic solution (e.g., dilute HCl) at low temperatures to neutralize the excess hydride and hydrolyze the intermediate borane or aluminum complexes. An extraction with an organic solvent is then performed to isolate the product.

  • Catalytic Hydrogenation: The catalyst is first removed by filtration through a pad of celite. The solvent is then removed under reduced pressure. The crude product can then be purified.

Q4: How can I purify the final product, 2-(2-thienyl)ethanamine?

Purification can be achieved by distillation under reduced pressure. Alternatively, the amine can be converted to its hydrochloride salt by treatment with HCl, which can then be recrystallized. The free base can be regenerated by treatment with a base.

Data Presentation

Table 1: Comparison of Reaction Conditions for the Reduction of this compound

Reducing Agent Solvent Temperature Reaction Time Yield Reference
Diborane (from NaBH₄/BF₃·OEt₂)THF8-15°C18-40 hours83.4%[2]
Lithium Aluminum Hydride (LiAlH₄)THF/Ether0°C - RTNot SpecifiedNot Specified[3]
Catalytic Hydrogenation (Pd/C)Methanol/HClRoom Temp.Not SpecifiedNot SpecifiedGeneral Method

Note: Specific yield and reaction time for LiAlH₄ and Catalytic Hydrogenation for this particular substrate were not available in the searched literature. The information for Catalytic Hydrogenation is based on general procedures for nitroalkene reduction.

Experimental Protocols

Protocol 1: Reduction using Diborane (Generated in situ from Sodium Borohydride and Boron Trifluoride Etherate)

This protocol is adapted from a patent describing the synthesis of 2-(2-thienyl)ethanamine.[1]

  • To a slurry of sodium borohydride (7.0 g, 0.185 mole) in anhydrous tetrahydrofuran (THF, 70 ml), cooled to -5° to -10° C under a nitrogen atmosphere, slowly add boron trifluoride etherate (30 ml, 0.24 mole) while maintaining the temperature between 0° to -5° C.

  • After the addition, stir the mixture for 3 to 4 hours at -5° to 10° C.

  • Slowly add a solution of this compound (6.0 g, 0.038 mole) in THF (60 ml) and stir the mixture for 60 to 90 minutes, maintaining the temperature between 8° to 10° C.

  • Allow the reaction mixture to warm to 10° to 15° C and stir for 2 hours.

  • Continue stirring for an additional 18 to 20 hours at room temperature.

  • Monitor the absence of starting material by TLC.

  • Add toluene (50 ml) and remove the solvents by distillation until the pot temperature reaches 60° C.

  • Add another 50 ml of toluene and continue distillation until the pot temperature reaches 90° C.

  • The resulting mixture containing 2-(2-thienyl)ethanamine can be further purified by distillation or salt formation. A reported yield for a similar procedure is 83.4%.[2]

Mandatory Visualization

experimental_workflow cluster_start Starting Material Preparation cluster_reduction Reduction Step cluster_workup Work-up & Purification cluster_product Final Product start This compound diborane Diborane / NaBH₄ start->diborane Method A liAlH4 LiAlH₄ start->liAlH4 Method B h2_pdc H₂ / Pd/C start->h2_pdc Method C quench Quenching diborane->quench liAlH4->quench filtration Filtration (for Pd/C) h2_pdc->filtration extraction Extraction quench->extraction purification Purification (Distillation / Crystallization) extraction->purification filtration->purification product 2-(2-Thienyl)ethanamine purification->product

Caption: Experimental workflow for the reduction of this compound.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Low / No Yield reagent Inactive Reducing Agent? start->reagent temp Incorrect Temperature? start->temp time Insufficient Reaction Time? start->time purity Impure Starting Material? start->purity check_reagent Use fresh/dry reagent reagent->check_reagent optimize_temp Adjust temperature temp->optimize_temp increase_time Increase reaction time & monitor time->increase_time check_purity Verify starting material purity purity->check_purity

Caption: Troubleshooting logic for low or no product yield.

References

How to avoid polymerization of 2-vinylthiophene during synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the polymerization of 2-vinylthiophene during its synthesis and handling.

Frequently Asked Questions (FAQs)

Q1: Why is 2-vinylthiophene prone to polymerization?

A1: 2-Vinylthiophene possesses a vinyl group attached to an electron-rich thiophene ring. This structure makes it susceptible to polymerization through various mechanisms, including thermal, radical, and cationic polymerization. Elevated temperatures, exposure to light, and the presence of acidic impurities or radical initiators can all trigger unwanted polymerization.

Q2: What are the common signs of 2-vinylthiophene polymerization?

A2: The most common indicators of polymerization include an increase in viscosity, the formation of a solid or gel-like substance, and the appearance of cloudiness in the otherwise clear liquid. During distillation, a sudden increase in the temperature of the distillation pot or the formation of a solid residue can also signify polymerization.

Q3: What are the most effective inhibitors for preventing the polymerization of 2-vinylthiophene?

A3: Several types of inhibitors are effective for vinyl monomers, including 2-vinylthiophene. Phenolic inhibitors like hydroquinone (HQ) and its monomethyl ether (MEHQ), as well as butylated hydroxytoluene (BHT), are commonly used for storage. For stabilization during synthesis, especially at elevated temperatures like distillation, α-nitroso-β-naphthol has been shown to be effective.[1] Phenothiazine is another potent inhibitor for vinyl monomers. The choice of inhibitor may depend on the specific reaction conditions and the required purity of the final product.

Q4: Is it necessary to remove the inhibitor from 2-vinylthiophene before use?

A4: Yes, for most applications, especially for subsequent polymerization reactions where precise control is needed, the storage inhibitor must be removed. Inhibitors can interfere with the desired reaction by quenching initiators or altering reaction kinetics.

Q5: What are the recommended storage conditions for 2-vinylthiophene?

A5: To minimize polymerization during storage, 2-vinylthiophene should be stored in a cool, dark, and dry place, preferably in a refrigerator. The container should be tightly sealed under an inert atmosphere, such as nitrogen or argon, to prevent exposure to oxygen, which can promote polymerization. It is also advisable to store it with a suitable inhibitor, such as BHT.

Troubleshooting Guide

Problem Possible Cause Solution
Increased viscosity or solidification of the reaction mixture Spontaneous polymerization- Immediately cool the reaction mixture. - Add a radical inhibitor (e.g., hydroquinone) if compatible with your reaction. - For future attempts, ensure an inert atmosphere, use purified reagents and solvents, and consider a lower reaction temperature.
Low or no yield of 2-vinylthiophene after synthesis Polymerization during workup or distillation- During distillation, maintain a pot temperature below 90°C.[1] - Perform distillation under reduced pressure to lower the boiling point. - Add a high-temperature inhibitor like α-nitroso-β-naphthol to the distillation flask.[1]
Product is discolored (yellow or brown) Minor polymerization or degradation- Ensure all glassware is scrupulously clean. - Use freshly distilled reagents and high-purity, dry solvents.[2] - Purify the final product by passing it through a short column of activated basic alumina to remove colored impurities and residual inhibitor.
Inconsistent results between batches Variable levels of inhibitor or impurities in the starting materials- If using commercially available 2-vinylthiophene, remove the storage inhibitor before use. - Ensure consistent quality of all reagents and solvents.

Data Presentation

Table 1: Common Inhibitors for Vinyl Monomers

InhibitorChemical ClassTypical Concentration (ppm)Mode of ActionNotes
Hydroquinone (HQ) Phenolic100 - 1000Radical scavengerEffective in the presence of oxygen.
Monomethyl Ether of Hydroquinone (MEHQ) Phenolic10 - 200Radical scavengerSimilar to HQ but with better solubility in some organic monomers.
Butylated Hydroxytoluene (BHT) Phenolic200 - 1000Radical scavengerCommonly used as a storage stabilizer.
Phenothiazine (PTZ) Amine10 - 100Radical scavengerHighly effective, can function in the absence of oxygen.
α-Nitroso-β-naphthol Nitroso1000 - 2000Radical scavengerDocumented for use during the synthesis and distillation of 2-vinylthiophene.[1]

Experimental Protocols

Protocol 1: Synthesis of 2-Vinylthiophene with Minimized Polymerization

This protocol is adapted from a procedure for a similar vinyl monomer and incorporates best practices to avoid polymerization.[1]

Materials:

  • Thiophene

  • Paraldehyde

  • Concentrated Hydrochloric Acid

  • Pyridine

  • α-Nitroso-β-naphthol

  • Ether

  • Anhydrous Magnesium Sulfate

  • Ice

  • Dry Ice

  • Nitrogen gas

Procedure:

  • Reaction Setup: In a three-necked flask equipped with a stirrer, thermometer, and gas inlet, combine thiophene, paraldehyde, and concentrated hydrochloric acid. Maintain the temperature at 10-13°C using a dry ice/acetone bath.

  • Reaction: Bubble gaseous hydrogen chloride through the mixture.

  • Quenching: Pour the reaction mixture over ice. Separate the organic layer and wash it with ice-cold water.

  • Addition of Stabilizer: Add the organic layer to a solution of pyridine and α-nitroso-β-naphthol. This step is crucial for preventing polymerization in the subsequent steps.[1]

  • Extraction: Extract the aqueous layer with ether and combine the organic layers.

  • Drying and Concentration: Dry the combined organic layers with anhydrous magnesium sulfate, filter, and concentrate under a stream of nitrogen.

  • Distillation: Perform the distillation under reduced pressure. Crucially, ensure the distillation pot temperature remains below 90°C to minimize thermal polymerization. [1] Collect the 2-vinylthiophene fraction in a receiver cooled with ice and containing a small amount of α-nitroso-β-naphthol as a stabilizer.[1]

Protocol 2: Removal of Phenolic Inhibitors (e.g., Hydroquinone, MEHQ) from 2-Vinylthiophene

This protocol describes a common method for removing phenolic inhibitors prior to using 2-vinylthiophene in a subsequent reaction.[3]

Materials:

  • 2-Vinylthiophene containing a phenolic inhibitor

  • 5% Sodium Hydroxide solution (aqueous)

  • Saturated Sodium Chloride solution (brine)

  • Anhydrous Magnesium Sulfate or Sodium Sulfate

  • Separatory funnel

  • Nitrogen or Argon gas

Procedure:

  • Caustic Wash: In a separatory funnel, wash the 2-vinylthiophene with an equal volume of 5% sodium hydroxide solution. Shake gently to avoid emulsion formation. The phenolic inhibitor will be deprotonated and extracted into the aqueous layer. Repeat the wash 2-3 times.

  • Brine Wash: Wash the organic layer with a saturated sodium chloride solution to remove residual sodium hydroxide.

  • Drying: Separate the organic layer and dry it over anhydrous magnesium sulfate or sodium sulfate.

  • Filtration: Filter the dried 2-vinylthiophene.

  • Storage/Use: Use the inhibitor-free 2-vinylthiophene immediately. If short-term storage is necessary, keep it in a sealed container under an inert atmosphere in a refrigerator.

Mandatory Visualization

Polymerization_Inhibition Figure 1: Mechanism of Radical Polymerization and Inhibition Initiator Initiator (e.g., Heat, Light) Radical Initiator Radical Initiator->Radical Decomposition Monomer 2-Vinylthiophene Monomer GrowingPolymer Growing Polymer Radical Chain Monomer->GrowingPolymer Propagation Radical->Monomer Initiation GrowingPolymer->Monomer Adds Monomer Polymer Stable Polymer GrowingPolymer->Polymer Termination Inhibitor Inhibitor (e.g., HQ, PTZ) GrowingPolymer->Inhibitor Inhibition Inactive Inactive, Stable Species Inhibitor->Inactive

Caption: Figure 1: Mechanism of Radical Polymerization and Inhibition.

Troubleshooting_Workflow Figure 2: Troubleshooting Workflow for Polymerization Issues Start Problem: Unwanted Polymerization Q1 During Synthesis or Distillation? Start->Q1 Q2 During Storage? Start->Q2 A1_Synth Check: - Inert Atmosphere - Reagent Purity - Reaction Temperature Q1->A1_Synth Synthesis A1_Dist Check: - Pot Temperature < 90°C - Reduced Pressure - Use Inhibitor (α-nitroso-β-naphthol) Q1->A1_Dist Distillation End Resolution: Optimized Conditions A1_Synth->End A1_Dist->End A2 Check: - Storage Temperature (Cool) - Light Exposure (Dark) - Inert Atmosphere - Presence of Stabilizer (BHT) Q2->A2 A2->End

Caption: Figure 2: Troubleshooting Workflow for Polymerization Issues.

References

Navigating the Synthesis of Thieno[3,2-c]pyridines: A Technical Troubleshooting Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of thieno[3,2-c]pyridines, a crucial scaffold in medicinal chemistry, can present various challenges for researchers. This technical support center provides a comprehensive troubleshooting guide in a question-and-answer format to address common issues encountered during their synthesis. It includes detailed experimental protocols, quantitative data for comparison, and visualizations to clarify complex workflows and reaction pathways.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific problems that may arise during the synthesis of thieno[3,2-c]pyridines and offers potential solutions.

Question 1: I am experiencing very low yields in the cyclization step to form the thieno[3,2-c]pyridine core. What are the common causes and how can I improve the yield?

Answer:

Low yields in the cyclization step are a frequent issue. Several factors can contribute to this problem. Here’s a breakdown of potential causes and solutions:

  • Inadequate Reaction Temperature: The intramolecular cyclization often requires high temperatures to proceed efficiently. For instance, in reactions analogous to the Gould-Jacobs synthesis, thermal cyclization is a key step.[1][2]

    • Troubleshooting:

      • Gradually increase the reaction temperature, monitoring for product formation and decomposition by TLC or LC-MS.

      • Consider using a high-boiling point solvent such as diphenyl ether or Dowtherm A.

      • Microwave-assisted synthesis can be an effective method to achieve high temperatures and shorten reaction times.[2]

  • Improper Solvent Choice: The solvent can significantly influence the reaction rate and yield.

    • Troubleshooting:

      • Screen a variety of solvents with different polarities and boiling points. Dichloroethane (DCE) has been shown to be effective in certain cyclization reactions.[3]

      • In some cases, performing the reaction neat (without solvent) at an elevated temperature can improve yields, although work-up may be more challenging.[4]

  • Inefficient Catalyst or Acid: The choice and concentration of the acid catalyst are critical for promoting cyclization.

    • Troubleshooting:

      • Experiment with different protic acids (e.g., HCl, H₂SO₄, PPA) and Lewis acids (e.g., BF₃·OEt₂). Trifluoromethanesulfonic acid (TfOH) has been reported to improve yields in some cases.[3][5]

      • Optimize the catalyst loading. Too little may result in incomplete reaction, while too much can lead to side reactions or decomposition.

  • Instability of Starting Materials or Intermediates: The precursors to the thieno[3,2-c]pyridine ring system may be unstable under the reaction conditions.

    • Troubleshooting:

      • Ensure the purity of your starting materials. Impurities can interfere with the reaction.

      • If an intermediate is isolated, ensure it is properly stored and handled to prevent degradation before the cyclization step.

Question 2: I am observing the formation of significant side products during my reaction. How can I identify and minimize them?

Answer:

Side product formation can complicate purification and reduce the yield of the desired thieno[3,2-c]pyridine. Common side reactions include:

  • Aldol Condensation: In reactions involving aldehydes, such as the Pictet-Spengler reaction to form tetrahydrothieno[3,2-c]pyridines, self-condensation of the aldehyde can occur, leading to undesired byproducts.[6]

    • Troubleshooting:

      • Slowly add the aldehyde to the reaction mixture to maintain a low concentration.

      • Use a mild catalyst or optimize the reaction temperature to favor the desired reaction over aldol condensation.

  • Incomplete Cyclization: The reaction may stall at an intermediate stage, such as the formation of an enamine or imine, without proceeding to the final cyclized product.

    • Troubleshooting:

      • Increase the reaction time or temperature as discussed in the low yield section.

      • Ensure the catalyst is active and present in a sufficient amount.

  • Formation of Regioisomers: Depending on the substitution pattern of the starting materials, the formation of isomeric thienopyridines (e.g., thieno[2,3-c]pyridine) is possible.

    • Troubleshooting:

      • Carefully select starting materials that favor the formation of the desired [3,2-c] isomer.

      • Purification techniques such as column chromatography or recrystallization may be necessary to separate the isomers.

Question 3: The purification of my crude thieno[3,2-c]pyridine product is proving difficult. What are the recommended purification methods?

Answer:

Purification can be challenging due to the similar polarities of the product and potential impurities. Here are some effective methods:

  • Flash Column Chromatography: This is the most common method for purifying thieno[3,2-c]pyridine derivatives.

    • Tips for Success:

      • Use a gradient elution system to effectively separate compounds with close Rf values. A common solvent system is a mixture of petroleum ether and ethyl acetate.[7]

      • Monitor the fractions carefully using TLC or LC-MS.

  • Recrystallization: If the product is a solid, recrystallization can be a highly effective method for achieving high purity.

    • Tips for Success:

      • Screen various solvents to find one in which the product is soluble at high temperatures but sparingly soluble at room temperature.

      • Cool the solution slowly to promote the formation of well-defined crystals.

  • Acid-Base Extraction: The basic nitrogen atom in the pyridine ring allows for selective extraction.

    • Procedure:

      • Dissolve the crude product in an organic solvent.

      • Wash with a dilute aqueous acid solution (e.g., 1M HCl) to protonate the thieno[3,2-c]pyridine and move it to the aqueous layer.

      • Wash the organic layer with water to remove any remaining acid-soluble impurities.

      • Basify the aqueous layer with a base (e.g., NaHCO₃ or NaOH) to deprotonate the product.

      • Extract the product back into an organic solvent.

      • Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄) and concentrate under reduced pressure.

Quantitative Data Summary

The following tables summarize reaction conditions and yields for different synthetic approaches to thieno[3,2-c]pyridines and their derivatives, providing a basis for comparison and optimization.

Table 1: Optimization of the Cyclization Step for a Thieno[3,2-d]pyrimidinone Synthesis (Analogous System)

EntrySolventTemperature (°C)Time (h)Yield (%)
1DichloromethaneReflux542
2Dichloroethane80579
3DioxaneReflux877
4TolueneReflux-28
5Neat100-68
6Neat140281

Data adapted from a study on a related heterocyclic system, illustrating the impact of solvent and temperature on cyclization yield.[4]

Table 2: Yields for the Synthesis of 7-(Substituted methyl)thieno[2,3-c]pyridines

ProductNucleophileCatalystSolventTemperature (°C)Time (h)Yield (%)
3cButan-1-olTfOHDCE602475
3dMethanolTfOHDCE602470
3ePropan-2-olTfOHDCE602465
3fPhenolTfOHDCE602455

This table showcases the yields obtained for a series of thieno[2,3-c]pyridine derivatives, highlighting the effect of the nucleophile on the reaction outcome.[3]

Experimental Protocols

Protocol 1: Synthesis of 4,5,6,7-Tetrahydrothieno[3,2-c]pyridine Hydrochloride via Pictet-Spengler Reaction

This protocol describes a two-step synthesis of 4,5,6,7-tetrahydrothieno[3,2-c]pyridine hydrochloride.[8]

Step 1: Preparation of the Imine

  • To a reaction flask, add water, formaldehyde, and 2-(thiophen-2-yl)ethanamine.

  • Heat the mixture to 50-55 °C and maintain this temperature for 20-30 hours.

  • After the reaction is complete, cool the mixture and extract the product with dichloroethane.

  • Combine the organic layers and wash with saturated saline solution.

  • Evaporate the organic solvent under reduced pressure to obtain the crude imine.

Step 2: Cyclization and Salt Formation

  • Place the crude imine in a reaction flask and add ethanolic hydrogen chloride and water.

  • Heat the mixture to 65-75 °C and maintain this temperature.

  • Add activated carbon and continue heating for a short period.

  • Filter the hot solution to remove the activated carbon.

  • Cool the filtrate to 0-5 °C and maintain this temperature for 1-2 hours to allow for crystallization.

  • Filter the solid product and dry it in an oven to obtain 4,5,6,7-tetrahydrothieno[3,2-c]pyridine hydrochloride.

Protocol 2: General Procedure for the Synthesis of Thieno[3,2-c]pyridine via Cyclization of a Sulfonamide

This protocol outlines a general method for the synthesis of the thieno[3,2-c]pyridine core.[9]

  • Mix the N-(3-thienylmethyl)-N-(2,2-dialkoxyethyl)-p-toluenesulfonamide precursor with a strong mineral acid (e.g., 12N HCl) and an inert solvent (e.g., dioxane).[9]

  • Reflux the mixture for approximately 4 hours.

  • After cooling, concentrate the reaction mixture in vacuo.

  • Take up the residue in water.

  • Wash the aqueous solution with an organic solvent (e.g., ether) to remove non-basic impurities.

  • Make the aqueous solution alkaline by adding a base (e.g., ammonia).

  • Extract the product into an organic solvent (e.g., methylene chloride).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the thieno[3,2-c]pyridine product.

Visualizing the Process

The following diagrams illustrate a general troubleshooting workflow and a key synthetic pathway for thieno[3,2-c]pyridines.

TroubleshootingWorkflow start Problem Encountered (e.g., Low Yield, Impurities) check_reaction Review Reaction Parameters (Temp, Time, Stoichiometry) start->check_reaction check_reagents Verify Reagent Purity & Stability start->check_reagents analyze_crude Analyze Crude Product (NMR, LC-MS) start->analyze_crude no_improvement No Improvement check_reaction->no_improvement Parameters OK check_reagents->no_improvement Reagents OK analyze_crude->no_improvement Side Products Identified optimize_conditions Systematically Optimize Conditions (DOE) success Problem Resolved optimize_conditions->success purification Refine Purification Strategy (Chromatography, Recrystallization) purification->success no_improvement->optimize_conditions no_improvement->purification

Caption: General troubleshooting workflow for synthesis issues.

SyntheticPathway cluster_0 Pictet-Spengler Reaction cluster_1 Potential Issues Thiophene Ethylamine Thiophene Ethylamine Imine Formation Imine Formation Thiophene Ethylamine->Imine Formation Aldehyde Aldehyde Aldehyde->Imine Formation Cyclization Cyclization Imine Formation->Cyclization Acid Catalyst (e.g., TFA) Tetrahydrothieno[3,2-c]pyridine Tetrahydrothieno[3,2-c]pyridine Cyclization->Tetrahydrothieno[3,2-c]pyridine Aldol Condensation Aldol Condensation Aldol Condensation->Cyclization Low Electrophilicity Low Electrophilicity Low Electrophilicity->Cyclization

Caption: Key steps in the Pictet-Spengler synthesis of tetrahydrothieno[3,2-c]pyridines.

References

Challenges in the scale-up of 2-(2-nitrovinyl)thiophene production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis and scale-up of 2-(2-nitrovinyl)thiophene.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and well-documented method is the Henry (or nitroaldol) reaction. This reaction involves the base-catalyzed condensation of 2-thiophenecarboxaldehyde with nitromethane. The resulting intermediate, a β-nitro alcohol, is then dehydrated to yield the final product, this compound. This process is favored for its straightforwardness and use of readily available starting materials.

Q2: My reaction yield is significantly lower than expected. What are the potential causes?

A2: Low yields can be attributed to several factors. Incomplete conversion of the starting materials is a common issue. This can be due to an insufficiently active catalyst, suboptimal reaction temperature, or inadequate reaction time. Another significant cause can be the formation of byproducts due to side reactions. On a larger scale, poor mixing can lead to localized "hot spots" or areas of high concentration, which can promote side reactions and decrease the overall yield. Finally, product loss during workup and purification is a frequent contributor to lower-than-expected yields.

Q3: The reaction mixture is turning dark and viscous. What is happening and how can I prevent it?

A3: A darkening and viscous reaction mixture is often an indication of polymerization of the nitroalkene product.[1] Nitroalkenes are highly reactive and can polymerize, especially at elevated temperatures or in the presence of certain impurities.[1] To prevent this, it is crucial to maintain strict temperature control throughout the reaction. The use of a polymerization inhibitor, such as hydroquinone or butylated hydroxytoluene (BHT), can also be beneficial, provided it does not interfere with the desired reaction.[1]

Q4: I am observing the formation of the β-nitro alcohol intermediate, but the dehydration to this compound is not proceeding efficiently. How can I facilitate this step?

A4: The dehydration of the β-nitro alcohol is a critical step. If this is not occurring, it could be due to the reaction conditions not being sufficiently forcing. The choice of base and solvent can influence the rate of dehydration. In some protocols, the dehydration is a separate step requiring an adjustment of conditions, such as increasing the temperature or adding a dehydrating agent. Forcing the equilibrium towards the product by removing water as it is formed can also be an effective strategy.

Q5: What are the primary safety concerns when scaling up the production of this compound?

A5: The primary safety concern is the management of the exothermic Henry reaction. Without adequate cooling and temperature control, a thermal runaway can occur, leading to a rapid increase in temperature and pressure. Nitroalkanes themselves can be thermally sensitive, and their decomposition can be hazardous.[2][3] Therefore, a thorough thermal hazard evaluation is essential before attempting a large-scale reaction. It is also important to ensure proper ventilation and to handle all chemicals with appropriate personal protective equipment.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low Conversion of Starting Materials Inactive or insufficient amount of base catalyst.Ensure the base is fresh and used in the correct stoichiometric amount. Consider a stronger base if necessary.
Reaction temperature is too low.Gradually increase the reaction temperature while carefully monitoring for exotherms and side product formation.
Inadequate mixing, especially at a larger scale.Improve agitation to ensure homogeneity of the reaction mixture. Consider the use of baffles or different impeller designs in larger reactors.
Formation of Impurities/Byproducts Cannizzaro reaction of 2-thiophenecarboxaldehyde.This can occur under strongly basic conditions with aldehydes lacking an alpha-proton. Use a milder base or carefully control the stoichiometry.
Michael addition of nitromethane to the product.An excess of nitromethane and strong base can promote this side reaction. Control the stoichiometry and consider adding the base slowly.
Polymerization of the nitroalkene product.Maintain strict temperature control. Consider adding a polymerization inhibitor like BHT.[1]
Difficult Product Isolation/Purification Product is a polar organic compound, leading to issues with extraction and chromatography.For extraction, use a suitable organic solvent and perform multiple extractions. For chromatography, consider using silica gel pre-treated with a non-nucleophilic base (e.g., triethylamine in the eluent) to prevent product degradation on the column.[1] Recrystallization is also a viable purification method.
Emulsion formation during aqueous workup.Add a small amount of brine to the aqueous layer to help break the emulsion.
Inconsistent Product Quality Between Batches Variations in raw material quality.Ensure consistent quality of 2-thiophenecarboxaldehyde, nitromethane, and the base catalyst.
Poor control over reaction parameters.Implement strict process controls for temperature, addition rates, and mixing speed.

Data on Reaction Parameters

Parameter Lab-Scale Example Considerations for Scale-Up
Scale 51.7 g productPilot-scale (e.g., 1-10 kg) and Industrial-scale (>10 kg) will present different challenges.
Yield 72.4%Yield may decrease on scale-up due to mixing and heat transfer inefficiencies. Optimization of reaction conditions is crucial to maintain a high yield.
Purity 99.98% (by GC)Maintaining high purity at a larger scale can be challenging. Impurity profiles may change, requiring adjustments to the purification strategy.
Reaction Temperature 0-5 °CThe exothermic nature of the reaction requires a robust cooling system at a larger scale to maintain this temperature range and prevent thermal runaway.
Reaction Time 4 hoursReaction time may need to be adjusted based on the efficiency of mixing and heat transfer at a larger scale.
Solvent MethanolThe choice of solvent may need to be re-evaluated for a larger scale based on factors like cost, safety, and ease of removal.
Catalyst Sodium HydroxideThe concentration and addition rate of the base are critical parameters to control to avoid side reactions.

Experimental Protocols

Laboratory-Scale Synthesis of this compound

This protocol is based on a procedure described in the literature.[1]

Materials:

  • 2-Thiophenecarboxaldehyde

  • Nitromethane

  • Methanol

  • Sodium Hydroxide (NaOH)

  • Hydrochloric Acid (HCl)

  • Water

Procedure:

  • In a suitable reaction vessel, combine 2-thiophenecarboxaldehyde and nitromethane in methanol.

  • Cool the mixture to approximately 0 °C using an ice bath.

  • Slowly add a pre-cooled aqueous solution of NaOH to the reaction mixture, ensuring the temperature is maintained between 0-5 °C.

  • Stir the reaction mixture at this temperature for approximately 4 hours.

  • After the reaction is complete, add water to the reaction flask while maintaining the temperature between 0-5 °C.

  • In a separate vessel, prepare a solution of hydrochloric acid.

  • Slowly add the reaction mixture to the hydrochloric acid solution, again maintaining the temperature between 0-5 °C. A yellow precipitate of this compound will form.

  • Filter the precipitate using a Buchner funnel.

  • Wash the collected solid with water.

  • Dry the product under vacuum at 40 °C for 12 hours.

Visualizations

experimental_workflow start Start: Reagents reactants 1. Mix 2-Thiophenecarboxaldehyde, Nitromethane, and Methanol start->reactants cooling1 2. Cool to 0 °C reactants->cooling1 base_addition 3. Add aq. NaOH (0-5 °C) cooling1->base_addition reaction 4. Stir for 4 hours (0-5 °C) base_addition->reaction quench 5. Add Water (0-5 °C) reaction->quench precipitation 6. Add to HCl (0-5 °C) quench->precipitation filtration 7. Filter Precipitate precipitation->filtration washing 8. Wash with Water filtration->washing drying 9. Dry under Vacuum washing->drying product End: this compound drying->product

Caption: A typical laboratory workflow for the synthesis of this compound.

troubleshooting_logic start Low Yield Observed check_conversion Check Conversion of Starting Materials start->check_conversion check_impurities Analyze for Impurities/ Byproducts start->check_impurities low_conversion Low Conversion check_conversion->low_conversion Yes high_impurities High Impurities check_impurities->high_impurities Yes solution_conversion - Check catalyst activity - Increase temperature/time - Improve mixing low_conversion->solution_conversion solution_impurities - Adjust base concentration - Control stoichiometry - Add polymerization inhibitor high_impurities->solution_impurities

Caption: A logical workflow for troubleshooting low yields in the synthesis.

References

Technical Support Center: Purification of 2-(2-nitrovinyl)thiophene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis and purification of 2-(2-nitrovinyl)thiophene. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during experimental procedures.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis and purification of this compound, offering step-by-step solutions to overcome these challenges.

Problem 1: Low or No Yield of this compound

Possible Causes:

  • Incomplete Reaction: The Henry condensation reaction between 2-thiophenecarboxaldehyde and nitromethane may not have gone to completion.

  • Decomposition of Starting Material or Product: The aldehyde starting material can be sensitive to oxidation, and the nitroalkene product can be susceptible to polymerization or degradation under certain conditions.

  • Suboptimal Reaction Conditions: Incorrect temperature, reaction time, or catalyst choice can significantly impact the reaction outcome.

Solutions:

  • Reaction Monitoring: Utilize Thin Layer Chromatography (TLC) to monitor the progress of the reaction. The disappearance of the 2-thiophenecarboxaldehyde spot and the appearance of the product spot will indicate the reaction's progression.

  • Temperature Control: The Henry reaction is often exothermic. Maintain the reaction temperature between 0-5°C during the addition of the base to minimize side reactions.[1]

  • Catalyst/Base: Ensure the base, such as sodium hydroxide, is fresh and added slowly to the reaction mixture.

  • Inert Atmosphere: While not always necessary, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent the oxidation of the aldehyde.

Problem 2: Difficulty in Isolating the Product

Possible Cause:

  • The product may be an oil or may not precipitate cleanly from the reaction mixture.

Solutions:

  • Acidification: After the reaction is complete, carefully acidify the reaction mixture with an acid like hydrochloric acid to precipitate the this compound as a yellow solid.[1]

  • Extraction: If the product does not precipitate, it can be extracted from the aqueous layer using an organic solvent such as ethyl acetate or dichloromethane.

Problem 3: Product is a Dark, Tarry, or Oily Substance

Possible Causes:

  • Polymerization: The nitrovinyl group is susceptible to polymerization, especially at higher temperatures or in the presence of certain impurities.

  • Presence of Multiple Byproducts: A complex mixture of side products can result in an impure, oily final product.

Solutions:

  • Strict Temperature Control: Avoid high temperatures during the reaction and workup.

  • Purification: The crude product will likely require purification by recrystallization or column chromatography to remove polymeric material and other impurities.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in the synthesis of this compound?

A1: Common impurities include:

  • Unreacted Starting Materials: 2-thiophenecarboxaldehyde and nitromethane.

  • Nitroaldol Intermediate: The initial product of the Henry reaction, 2-nitro-1-(thiophen-2-yl)ethanol, may be present if the dehydration step is incomplete.

  • Polymeric Byproducts: The product can polymerize, especially under basic conditions or at elevated temperatures.

  • Cannizzaro Reaction Products: If a strong base is used in excess, 2-thiophenecarboxaldehyde can undergo a Cannizzaro reaction to yield 2-thiophenemethanol and 2-thiophenecarboxylic acid.

Q2: What is the recommended method for purifying crude this compound?

A2: Both recrystallization and column chromatography are effective methods for purifying this compound. The choice of method often depends on the scale of the reaction and the nature of the impurities. Recrystallization is generally preferred for larger quantities if a suitable solvent is found, while column chromatography offers higher resolution for separating complex mixtures.[1]

Q3: Which solvents are suitable for the recrystallization of this compound?

A3: Lower alkanols such as methanol, ethanol, or isopropanol are reported to be effective for the recrystallization of this compound.[1] The general procedure involves dissolving the crude product in a minimal amount of the hot solvent and allowing it to cool slowly to form crystals.

Q4: What are the recommended conditions for column chromatography of this compound?

A4: For column chromatography, a slurry of silica gel in a non-polar solvent like hexane is a common stationary phase. The elution can be started with a non-polar solvent and gradually increased in polarity with a solvent like ethyl acetate. A typical eluent system to start with would be a mixture of hexane and ethyl acetate (e.g., 9:1 v/v), with the polarity gradually increasing to facilitate the separation of the desired product from impurities.

Data Presentation

The following table summarizes the effectiveness of different purification methods for this compound.

Purification MethodStarting Purity (Typical)Final Purity (Achievable)Typical Yield LossNotes
Recrystallization 85-95%>99%10-20%Effective for removing less soluble impurities. Lower alkanols like ethanol are suitable solvents.[1]
Column Chromatography 70-90%>99.5%15-30%Ideal for separating complex mixtures and closely related impurities. A hexane/ethyl acetate gradient is a common eluent system.

Note: Starting purity and yield loss are estimates and can vary depending on the initial reaction conditions and the skill of the experimenter.

Experimental Protocols

Protocol 1: Synthesis of this compound via Henry Condensation

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-thiophenecarboxaldehyde (1 equivalent) in methanol.

  • Add nitromethane (1.5 equivalents) to the solution.

  • Cool the mixture to 0°C in an ice bath.

  • Slowly add a solution of sodium hydroxide (1.1 equivalents) in water, maintaining the temperature below 5°C.

  • Stir the reaction mixture at 0-5°C for 2-4 hours.

  • Monitor the reaction by TLC until the starting aldehyde is consumed.

  • Slowly add the reaction mixture to a stirred solution of hydrochloric acid at 0-5°C to precipitate the product.

  • Filter the yellow precipitate, wash with cold water, and dry under vacuum.

Protocol 2: Purification by Recrystallization

  • Transfer the crude this compound to an Erlenmeyer flask.

  • Add a minimal amount of hot ethanol to dissolve the solid completely.

  • If the solution is colored, a small amount of activated charcoal can be added, and the solution can be hot-filtered.

  • Allow the solution to cool slowly to room temperature.

  • Further cool the flask in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration, washing with a small amount of cold ethanol.

  • Dry the purified crystals under vacuum.

Protocol 3: Purification by Column Chromatography

  • Prepare a slurry of silica gel in hexane and pack it into a chromatography column.

  • Dissolve the crude this compound in a minimal amount of dichloromethane or the initial eluent.

  • Load the sample onto the top of the silica gel column.

  • Begin elution with a non-polar solvent system (e.g., 95:5 hexane/ethyl acetate).

  • Gradually increase the polarity of the eluent (e.g., to 90:10, 85:15 hexane/ethyl acetate) to elute the product.

  • Collect fractions and analyze them by TLC to identify the fractions containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Visualizations

G cluster_synthesis Synthesis Workflow cluster_purification Purification Workflow 2-Thiophenecarboxaldehyde 2-Thiophenecarboxaldehyde Henry Condensation Henry Condensation 2-Thiophenecarboxaldehyde->Henry Condensation Nitromethane Nitromethane Nitromethane->Henry Condensation Base (e.g., NaOH) Base (e.g., NaOH) Base (e.g., NaOH)->Henry Condensation Crude Product Crude Product Henry Condensation->Crude Product Recrystallization Recrystallization Crude Product->Recrystallization Column Chromatography Column Chromatography Crude Product->Column Chromatography Pure Product Pure Product Recrystallization->Pure Product Column Chromatography->Pure Product

Caption: General workflow for the synthesis and purification of this compound.

G Start Start Low Yield Low Yield Start->Low Yield Incomplete Reaction Incomplete Reaction Low Yield->Incomplete Reaction Yes Degradation Degradation Low Yield->Degradation Yes Suboptimal Conditions Suboptimal Conditions Low Yield->Suboptimal Conditions Yes Impure Product Impure Product Low Yield->Impure Product No Monitor by TLC Monitor by TLC Incomplete Reaction->Monitor by TLC Control Temperature Control Temperature Degradation->Control Temperature Check Reagents Check Reagents Suboptimal Conditions->Check Reagents Monitor by TLC->Impure Product Control Temperature->Impure Product Check Reagents->Impure Product Polymerization Polymerization Impure Product->Polymerization Yes Side Products Side Products Impure Product->Side Products Yes End End Impure Product->End No Purify Purify Polymerization->Purify Side Products->Purify Purify->End

Caption: Troubleshooting logic for this compound synthesis.

References

Technical Support Center: Stabilizing 2-(2-Nitrovinyl)thiophene for Long-Term Storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the long-term storage and stabilization of 2-(2-nitrovinyl)thiophene. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during its handling and storage.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of degradation for this compound during storage?

A1: The primary cause of degradation for this compound, like other nitroalkenes, is polymerization.[1] The electron-withdrawing nature of the nitro group activates the vinyl double bond, making it susceptible to nucleophilic attack and subsequent chain reactions, leading to the formation of oligomers and polymers. This process can be initiated by heat, light, impurities, or changes in pH.[1]

Q2: What are the ideal storage conditions for this compound?

A2: For optimal long-term stability, this compound should be stored in a cool, dark, and dry environment under an inert atmosphere.[1] Specifically, storage in a freezer at -20°C is recommended.[1] The compound should be kept in a tightly sealed amber glass vial to protect it from light and moisture.[1] Before sealing, the vial should be flushed with an inert gas such as argon or nitrogen to displace oxygen, which can initiate polymerization.[1]

Q3: Are there any chemical stabilizers that can be added to prolong the shelf life of this compound?

A3: Yes, the addition of radical inhibitors is a common and effective method for stabilizing nitroalkenes. Butylated hydroxytoluene (BHT) and hydroquinone are frequently used for this purpose.[1] A typical concentration range for these inhibitors is 100-1000 ppm.[1] The choice of inhibitor may depend on the intended downstream application and the purification method. For instance, non-volatile inhibitors like hydroquinone are suitable for use during distillation.[1]

Q4: Can this compound that has polymerized be salvaged?

A4: In some instances, it may be possible to reverse the polymerization process through depolymerization. This typically involves heating the polymer, often in the presence of a radical scavenger like hydroquinone, to recover the monomer.[1] However, the success of this procedure is not guaranteed and depends on the extent of polymerization and the specific structure of the polymer.

Q5: What are the visible signs of this compound degradation?

A5: Visible signs of degradation include a change in the physical state of the compound, such as the formation of a viscous liquid or a solid mass, which indicates polymerization.[1] Discoloration, such as darkening of the material, can also be an indicator of decomposition.

Troubleshooting Guide

This guide addresses specific issues that may arise during the handling and storage of this compound.

Problem Probable Cause(s) Recommended Solution(s)
The compound solidifies or becomes highly viscous during storage. Polymerization has occurred. This can be triggered by elevated temperatures, exposure to light, presence of impurities (e.g., acids, bases, radical initiators), or the absence of an inhibitor.[1]- Store the compound at -20°C in the dark.[1]- Ensure the compound is of high purity before storage.- Add a polymerization inhibitor such as BHT or hydroquinone (100-1000 ppm).[1]- Store under an inert atmosphere (argon or nitrogen).[1]
The compound darkens in color over time. This may indicate the formation of degradation products or the presence of impurities. Exposure to light and oxygen can accelerate these processes.- Store in an amber vial to protect from light.[1]- Purge the storage container with an inert gas before sealing.[1]- Re-purify the compound if necessary, for example, by recrystallization, and add a fresh inhibitor.
Inconsistent results in experiments using stored this compound. The purity of the compound may have decreased due to degradation. The presence of oligomers or other degradation products can interfere with reactions.- Before use, check the purity of the stored compound using analytical techniques such as NMR or HPLC.- If purity is compromised, re-purify the material.- For critical applications, use freshly prepared or newly opened material.
Precipitation is observed in a solution of this compound. This could be due to polymerization or insolubility of the compound or its degradation products in the chosen solvent.- Ensure the solvent is appropriate and of high purity.- Consider adding a soluble inhibitor to the solution if it will be stored.- If polymerization is suspected, filter the solution and analyze the precipitate and filtrate to confirm.

Experimental Protocols

Protocol 1: Recommended Long-Term Storage of this compound
  • Purification: Ensure the this compound is of high purity (>98%). If necessary, purify the compound by recrystallization from a suitable solvent (e.g., ethanol).

  • Inhibitor Addition:

    • Prepare a stock solution of the chosen inhibitor (e.g., BHT or hydroquinone) in a volatile solvent (e.g., acetone or ethyl acetate).

    • Add the appropriate volume of the inhibitor stock solution to the purified this compound to achieve a final concentration of 100-500 ppm.

    • Thoroughly mix the compound and the inhibitor.

    • If a solvent was used to add the inhibitor, remove it under reduced pressure at a low temperature (<30°C).

  • Packaging:

    • Transfer the stabilized compound into a clean, dry amber glass vial.

    • Flush the vial with a gentle stream of an inert gas (argon or nitrogen) for 1-2 minutes to displace any air.

    • Immediately seal the vial tightly with a chemically resistant cap.

  • Storage:

    • Label the vial clearly with the compound name, date of storage, and the type and concentration of the added inhibitor.

    • Place the sealed vial in a freezer at -20°C for long-term storage.[1]

Protocol 2: Accelerated Stability Study of this compound

This protocol outlines a general procedure for conducting an accelerated stability study to predict the long-term stability of this compound.

  • Sample Preparation:

    • Prepare multiple samples of purified and stabilized (with a known concentration of inhibitor) this compound in amber glass vials as described in Protocol 1.

    • Prepare a control sample to be stored under recommended long-term conditions (-20°C).

  • Stress Conditions:

    • Place the test samples in a stability chamber set to accelerated conditions. A common condition is 40°C with 75% relative humidity (RH).

  • Time Points:

    • Define the time points for sample analysis. For a 6-month study, typical time points are 0, 1, 3, and 6 months.

  • Analytical Method:

    • At each time point, remove a sample from the stability chamber and the control sample from the freezer.

    • Analyze the samples using a validated stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection. The method should be able to separate the parent compound from its potential degradation products.

    • Quantify the amount of this compound remaining and any major degradation products formed.

  • Data Analysis:

    • Plot the concentration of this compound as a function of time for the accelerated and control conditions.

    • Determine the degradation rate under accelerated conditions. This data can be used to estimate the shelf life of the compound under normal storage conditions.

Visualizations

experimental_workflow cluster_preparation Sample Preparation cluster_storage Storage cluster_analysis Periodic Analysis start Start purify Purify this compound start->purify add_inhibitor Add Inhibitor (e.g., BHT) purify->add_inhibitor package Package in Amber Vial add_inhibitor->package inert_atm Flush with Inert Gas package->inert_atm seal Seal Vial inert_atm->seal store Store at -20°C seal->store analyze Analyze Purity (e.g., HPLC) store->analyze At specified intervals evaluate Evaluate Stability analyze->evaluate evaluate->store Continue storage if stable end End evaluate->end If degraded

Caption: Workflow for the stabilization and long-term storage of this compound.

degradation_pathway cluster_degradation Degradation Pathways compound This compound (Monomer) polymerization Polymerization compound->polymerization primary pathway other_degradation Other Degradation (e.g., hydrolysis, oxidation) compound->other_degradation secondary pathways products Degradation Products: - Oligomers/Polymers - Other byproducts polymerization->products other_degradation->products initiators Initiators: - Heat - Light - Impurities - Oxygen initiators->compound act on

References

Technical Support Center: High-Purity 2-(2-Nitrovinyl)thiophene Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed guidance on the synthesis of high-purity 2-(2-nitrovinyl)thiophene. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to refine your synthetic methodology.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound via the Henry-von Pechmann condensation of 2-thiophenecarboxaldehyde and nitromethane.

Question 1: My reaction yield is significantly lower than expected, and the crude product is an oil or a sticky solid. What went wrong?

Possible Causes:

  • Incomplete Reaction: The reaction may not have gone to completion due to insufficient reaction time, improper temperature control, or inadequate mixing.

  • Side Reactions: The formation of byproducts can reduce the yield of the desired product. Common side reactions include the Cannizzaro reaction of the aldehyde, self-condensation of nitromethane, or the formation of the intermediate β-nitro alcohol which may not have fully dehydrated.

  • Suboptimal Base Concentration: The concentration of the base is crucial. Too little base can lead to an incomplete reaction, while too much can promote side reactions.

  • Poor Quality Reagents: The purity of the starting materials, 2-thiophenecarboxaldehyde and nitromethane, is critical. Impurities can interfere with the reaction.

Solutions:

  • Reaction Monitoring: Use Thin Layer Chromatography (TLC) to monitor the progress of the reaction and ensure the complete consumption of the starting aldehyde.

  • Temperature Control: Maintain a strict temperature range of 0-5°C during the addition of the base to minimize side reactions.[1]

  • Reagent Purity: Ensure the use of high-purity, freshly distilled 2-thiophenecarboxaldehyde and nitromethane.

  • Base Addition: Add the aqueous base solution slowly and dropwise to the reaction mixture to maintain better control over the reaction exotherm and local base concentration.

Question 2: The final product is a yellow-orange color and difficult to purify. What are the likely impurities and how can I remove them?

Possible Causes:

  • Presence of the Intermediate β-nitro alcohol: Incomplete dehydration of the intermediate, 1-(2-thienyl)-2-nitroethanol, can result in a difficult-to-purify mixture.

  • Polymerization: this compound, like other nitroalkenes, can be prone to polymerization, especially at elevated temperatures or in the presence of certain impurities, leading to a tarry or discolored product.

  • Dinitration Products: Although less common in this specific reaction, dinitration of the thiophene ring is a potential side reaction under certain conditions, leading to highly colored impurities.

Solutions:

  • Acidification Step: After the base-catalyzed condensation, careful acidification with an acid like hydrochloric acid helps to dehydrate the intermediate alcohol and precipitate the desired nitroalkene.[1]

  • Purification by Recrystallization: Recrystallization from a suitable solvent, such as methanol or ethanol, is a highly effective method for removing impurities and obtaining a crystalline, high-purity product.[1]

  • Column Chromatography: If recrystallization is insufficient, column chromatography on silica gel using a non-polar eluent system (e.g., hexane/ethyl acetate) can be employed to separate the product from more polar impurities.[2][3]

Question 3: During workup and purification, I am experiencing product loss. How can I minimize this?

Possible Causes:

  • Product Solubility: The product may have some solubility in the washing solvents, leading to losses during the filtration and washing steps.

  • Thermal Decomposition: The product may be thermally sensitive, and prolonged heating during solvent removal or recrystallization can lead to degradation.

Solutions:

  • Washing with Cold Solvents: Wash the filtered product with ice-cold water and a minimal amount of cold recrystallization solvent to minimize solubility losses.[2]

  • Controlled Drying: Dry the final product under vacuum at a moderate temperature (e.g., 40°C) to avoid thermal decomposition.[1]

  • Efficient Filtration: Use a Buchner funnel for rapid filtration of the precipitated product.[1]

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for synthesizing this compound?

A1: The most widely used and reliable method is the Henry-von Pechmann reaction, which involves the base-catalyzed condensation of 2-thiophenecarboxaldehyde with nitromethane.[1]

Q2: What is the role of the base in this reaction?

A2: The base, typically a strong base like sodium hydroxide, deprotonates nitromethane to form a nucleophilic nitronate anion. This anion then attacks the carbonyl carbon of 2-thiophenecarboxaldehyde.

Q3: Why is temperature control so critical in this synthesis?

A3: Maintaining a low temperature (0-5°C) during the base addition is crucial to control the exothermic reaction and minimize side reactions such as the Cannizzaro reaction of the aldehyde and self-condensation of nitromethane, which can significantly reduce the yield and purity of the desired product.[1]

Q4: What is the expected appearance and melting point of high-purity this compound?

A4: High-purity this compound is a light yellow crystalline powder with a melting point in the range of 79-81°C.[]

Q5: Is this compound stable for long-term storage?

A5: As a nitroalkene, this compound can be susceptible to polymerization or degradation over time, especially when exposed to light, heat, or basic conditions. It is best stored in a cool, dark, and dry place.

Data Presentation

Table 1: Comparison of Reaction Parameters for this compound Synthesis

ParameterMethod A (High Purity Protocol)[1]Method B (General Lab Scale)
Base Sodium Hydroxide (NaOH)Potassium Carbonate (K2CO3)
Solvent MethanolEthanol
Temperature 0-5°CRoom Temperature
Reaction Time 2-4 hours12-24 hours
Typical Yield 72-85%50-70%
Reported Purity >99% (by GC)90-98%

Experimental Protocols

Protocol 1: High-Purity Synthesis of this compound[1]

Materials:

  • 2-Thiophenecarboxaldehyde (high purity)

  • Nitromethane (high purity)

  • Methanol

  • Sodium Hydroxide (NaOH)

  • Hydrochloric Acid (HCl), concentrated

  • Deionized Water

Procedure:

  • In a three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and a dropping funnel, dissolve 2-thiophenecarboxaldehyde (1 equivalent) and nitromethane (1.5 equivalents) in methanol.

  • Cool the mixture to 0°C in an ice-salt bath.

  • Prepare a solution of sodium hydroxide (1.5 equivalents) in water and cool it to 0-5°C.

  • Slowly add the cold NaOH solution dropwise to the reaction mixture over 1-2 hours, ensuring the temperature is maintained between 0°C and 5°C.

  • After the addition is complete, continue stirring at 0-5°C for an additional 2 hours.

  • In a separate beaker, prepare a solution of concentrated hydrochloric acid in water.

  • Slowly pour the reaction mixture into the cold acid solution with vigorous stirring to precipitate the product. Maintain the temperature below 10°C.

  • Filter the resulting yellow precipitate using a Buchner funnel and wash it thoroughly with ice-cold water until the washings are neutral.

  • Dry the product under vacuum at 40°C to yield high-purity this compound.

Protocol 2: Purification by Recrystallization

Materials:

  • Crude this compound

  • Methanol or Ethanol

Procedure:

  • Dissolve the crude this compound in a minimum amount of hot methanol or ethanol in a flask.

  • If there are any insoluble impurities, perform a hot filtration.

  • Allow the solution to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice bath to maximize crystallization.

  • Collect the crystals by vacuum filtration and wash them with a small amount of ice-cold solvent.

  • Dry the purified crystals under vacuum.

Visualizations

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents Mix 2-Thiophenecarboxaldehyde, Nitromethane, and Methanol cool_reagents Cool to 0°C reagents->cool_reagents add_base Slowly add NaOH solution (Maintain 0-5°C) cool_reagents->add_base base_prep Prepare cold NaOH solution base_prep->add_base stir Stir for 2 hours at 0-5°C add_base->stir precipitate Pour into cold HCl solution stir->precipitate filter_wash Filter and wash precipitate precipitate->filter_wash dry Dry under vacuum filter_wash->dry recrystallize Recrystallize (Optional) dry->recrystallize pure_product High-Purity Product dry->pure_product recrystallize->pure_product

Caption: Experimental workflow for the high-purity synthesis of this compound.

Troubleshooting_Logic cluster_causes Potential Causes cluster_solutions Solutions start Low Yield or Impure Product? incomplete_rxn Incomplete Reaction start->incomplete_rxn Yes side_reactions Side Reactions start->side_reactions Yes impure_reagents Impure Reagents start->impure_reagents Yes poor_purification Ineffective Purification start->poor_purification Yes monitor_tlc Monitor with TLC incomplete_rxn->monitor_tlc control_temp Strict Temperature Control (0-5°C) side_reactions->control_temp purify_reagents Use High-Purity Reagents impure_reagents->purify_reagents recrystallize Recrystallize or use Column Chromatography poor_purification->recrystallize

Caption: Troubleshooting logic for addressing low yield or impurity issues.

References

Validation & Comparative

A Comparative Guide to the Reaction Products of 2-(2-Nitrovinyl)thiophene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the reaction products of 2-(2-nitrovinyl)thiophene, a versatile building block in organic synthesis. We will explore its reactivity in key transformations including reduction, Michael addition, and cycloaddition reactions. This document presents a comparative analysis of the resulting products, supported by experimental data and detailed methodologies to assist researchers in selecting optimal synthetic strategies.

Introduction to the Reactivity of this compound

This compound is a valuable intermediate possessing a thiophene ring, known for its diverse biological activities, and an electron-deficient nitrovinyl group. This electron-withdrawing nitro group activates the double bond, making it susceptible to a variety of nucleophilic attacks and cycloaddition reactions. The thiophene moiety itself can also influence the reactivity and properties of the resulting products. This guide will delve into the characterization of products from three major reaction pathways: reduction of the nitrovinyl group, Michael additions with various nucleophiles, and cycloaddition reactions.

Comparison of Reaction Products

The following sections provide a detailed comparison of the products obtained from different reactions of this compound.

Reduction of the Nitrovinyl Group

The reduction of the nitrovinyl group is a key transformation, providing access to 2-(2-thienyl)ethylamine, a crucial intermediate in the synthesis of pharmaceuticals like ticlopidine. Various reducing agents can be employed, leading to different efficiencies and selectivities.

Table 1: Comparison of Reducing Agents for this compound

Reducing AgentProductReaction ConditionsYield (%)Reference
Diborane (B₂H₆)2-(2-Thienyl)ethylamineTHF, 8-15°C, 1-40 hHigh[1]
Lithium Aluminum Hydride (LiAlH₄)2-(2-Thienyl)ethylamineDry THF, r.t., 12 h79[2]
BH₃-THF/NaBH₄2-(2-Thienyl)ethylamineTHF, 10 h75[2]

Alternative Routes to 2-(2-Thienyl)ethylamine:

Besides the direct reduction of this compound, 2-(2-thienyl)ethylamine can be synthesized through other pathways, such as the conversion of 2-(2'-thienyl)ethanol to its sulfonate derivative followed by reaction with ammonia.[3][4] These alternative routes can be advantageous in specific contexts, avoiding the use of highly reactive nitro compounds.

Michael Addition Reactions

The electron-deficient double bond in this compound is an excellent Michael acceptor, reacting with a variety of nucleophiles to form 1,4-adducts. These reactions are fundamental for carbon-carbon and carbon-heteroatom bond formation.

Table 2: Michael Addition Products of this compound

NucleophileProductReaction ConditionsYield (%)Spectroscopic Data (¹H NMR, IR)Reference
Dimethyl MalonateDiethyl 2-(2-nitro-1-(thiophen-2-yl)ethyl)malonateBase (e.g., NaOEt), EthanolModerate to HighData not available in search results[5]
Pyrrolidine2-(1-(pyrrolidin-1-yl)-2-nitroethyl)thiopheneVariesData not available in search resultsData not available in search results[6]
Thiols3-Thio-substituted 2-(2-nitroethyl)thiopheneBase (e.g., Et₃N)Good to ExcellentData not available in search results

Note: Specific experimental data for Michael additions directly on this compound is limited in the provided search results. The table reflects expected products based on general Michael addition principles.

Cycloaddition Reactions

The double bond of this compound can also participate in cycloaddition reactions, such as Diels-Alder and 1,3-dipolar cycloadditions, leading to the formation of cyclic and heterocyclic systems.

Table 3: Cycloaddition Products of this compound

Reaction TypeReagentProductReaction ConditionsYield (%)Spectroscopic Data (¹H NMR, IR)Reference
Diels-AlderDienes (e.g., Furan)Thiophene-substituted cyclohexene derivativeThermal or Lewis acid catalysisData not availableData not available[7][8]
1,3-Dipolar CycloadditionNitronesThiophene-substituted isoxazolidineVariesData not availableData not available[1]

Note: Specific examples and detailed characterization of cycloaddition products of this compound were not found in the provided search results. The table indicates the expected product classes.

Experimental Protocols

This section provides detailed experimental methodologies for the key reactions discussed.

Synthesis of 2-(2-Thienyl)ethylamine via Reduction

Protocol: Reduction of this compound with Diborane [1]

  • To a stirred solution of a molar excess (3-5:1) of diborane in an inert solvent (e.g., THF) under a nitrogen atmosphere, slowly add a solution of this compound in the same solvent.

  • Maintain the reaction temperature between 8°C and 15°C during the addition.

  • Stir the mixture at this temperature for 1 to 40 hours, monitoring the reaction progress by TLC.

  • Upon completion, carefully quench the reaction with an appropriate reagent (e.g., methanol, followed by aqueous HCl).

  • Basify the mixture and extract the product with an organic solvent.

  • Dry the organic layer, evaporate the solvent, and purify the crude 2-(2-thienyl)ethylamine by distillation or chromatography.

General Procedure for Michael Addition

Protocol: Michael Addition of a Nucleophile to this compound

  • To a solution of the nucleophile (e.g., dimethyl malonate, pyrrolidine, or a thiol) in a suitable solvent, add a catalytic amount of a base (e.g., sodium ethoxide for malonates, or triethylamine for thiols).

  • Cool the mixture to the appropriate temperature (e.g., 0°C to room temperature).

  • Slowly add a solution of this compound in the same solvent.

  • Stir the reaction mixture for the required time, monitoring its progress by TLC.

  • After completion, quench the reaction with a suitable reagent (e.g., saturated aqueous ammonium chloride).

  • Extract the product with an organic solvent, wash the organic layer, dry it over an anhydrous salt, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Synthesis of Ticlopidine from 2-(2-Thienyl)ethylamine

Protocol: Synthesis of 4,5,6,7-Tetrahydrothieno[3,2-c]pyridine [9]

  • To a solution of 2-(2-thienyl)ethylamine, add concentrated sulfuric acid and stir for 1 hour.

  • Add 1,2-dioxolane to the reaction mixture with continuous stirring.

  • The resulting 4,5,6,7-tetrahydrothieno[3,2-c]pyridine can be isolated and purified.

Protocol: Synthesis of Ticlopidine [9]

  • To a solution of 4,5,6,7-tetrahydrothieno[3,2-c]pyridine in THF, add sodium hydride (NaH).

  • Add 1-chloro-2-(chloromethyl)benzene and stir the reaction at room temperature for 1.5 hours.

  • After workup and purification, ticlopidine is obtained.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key reaction pathways and a general experimental workflow.

Reaction_Pathways This compound This compound 2-(2-Thienyl)ethylamine 2-(2-Thienyl)ethylamine This compound->2-(2-Thienyl)ethylamine Reduction (e.g., B₂H₆, LiAlH₄) Michael Adduct Michael Adduct This compound->Michael Adduct Michael Addition (Nucleophiles) Cycloadduct Cycloadduct This compound->Cycloadduct Cycloaddition (Dienes/Dipoles) 4,5,6,7-Tetrahydrothieno[3,2-c]pyridine 4,5,6,7-Tetrahydrothieno[3,2-c]pyridine 2-(2-Thienyl)ethylamine->4,5,6,7-Tetrahydrothieno[3,2-c]pyridine Cyclization Ticlopidine Ticlopidine 4,5,6,7-Tetrahydrothieno[3,2-c]pyridine->Ticlopidine Alkylation

Caption: Reaction pathways of this compound.

Experimental_Workflow start Start reagents Reactants (this compound + Reagent) start->reagents reaction Reaction (Solvent, Temperature, Time) reagents->reaction workup Work-up (Quenching, Extraction) reaction->workup purification Purification (Chromatography, Recrystallization) workup->purification characterization Characterization (NMR, IR, MS) purification->characterization end End characterization->end

Caption: General experimental workflow for reactions.

Conclusion

This compound is a versatile precursor for a range of thiophene-containing compounds. Its reduction provides a direct route to 2-(2-thienyl)ethylamine, a key building block for important pharmaceuticals. The electron-deficient nature of the nitrovinyl group allows for facile Michael additions and participation in cycloaddition reactions, opening avenues for the synthesis of diverse and complex molecular architectures. The choice of reaction conditions and reagents allows for the selective synthesis of a variety of functionalized thiophene derivatives. Further research into the cycloaddition and Michael addition reactions of this substrate is warranted to fully explore its synthetic potential.

References

A Comparative Guide to the ¹H and ¹³C NMR Analysis of 2-(2-Nitrovinyl)thiophene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 2-(2-nitrovinyl)thiophene. It serves as a valuable resource for the structural elucidation and characterization of this and related compounds, which are of interest in medicinal chemistry and materials science. This document presents experimental data, detailed protocols, and a comparative analysis with substituted analogs to aid in spectral interpretation.

Spectroscopic Data Summary

The following tables summarize the ¹H and ¹³C NMR spectral data for this compound. The data is compiled from a study by Satonaka and Watanabe, which provides a thorough analysis of a series of substituted 2-(2-nitrovinyl)thiophenes.[1]

Table 1: ¹H NMR Chemical Shifts (δ) and Coupling Constants (J) for this compound

ProtonChemical Shift (ppm)MultiplicityCoupling Constant (J in Hz)
H-37.30ddJ₃,₄ = 3.8, J₃,₅ = 1.2
H-47.18ddJ₄,₃ = 3.8, J₄,₅ = 5.1
H-57.67ddJ₅,₄ = 5.1, J₅,₃ = 1.2
H-α7.82dJα,β = 13.6
H-β8.11dJβ,α = 13.6

Solvent: (CD₃)₂CO, Reference: TMS[1]

Table 2: ¹³C NMR Chemical Shifts (δ) for this compound

CarbonChemical Shift (ppm)
C-2141.2
C-3129.8
C-4128.9
C-5132.6
C-α134.5
C-β138.1

Solvent: (CD₃)₂CO, Reference: TMS[1]

Comparative Analysis

The chemical shifts observed for this compound can be compared with those of its substituted derivatives to understand the electronic effects of different functional groups on the thiophene ring and the nitrovinyl side chain. For instance, the introduction of an electron-donating group, such as a methoxy group at the 5-position, would be expected to cause an upfield shift (lower ppm) of the ring protons, particularly H-4 and H-3. Conversely, an electron-withdrawing group, like a nitro group, at the same position would lead to a downfield shift (higher ppm) of these protons.

The ¹H NMR spectrum is characterized by distinct signals for the thiophene ring protons (H-3, H-4, and H-5) and the vinyl protons (H-α and H-β). The coupling constants are typical for their respective arrangements. The large coupling constant between H-α and H-β (13.6 Hz) is indicative of a trans configuration of the vinyl group.[1]

In the ¹³C NMR spectrum, the carbon atoms of the thiophene ring and the vinyl group are well-resolved. The chemical shifts are influenced by the electronegativity of the neighboring atoms and the overall electronic distribution in the molecule.

Experimental Protocol

The following is a detailed methodology for acquiring the ¹H and ¹³C NMR spectra of this compound, based on the experimental procedures described in the literature.[1]

1. Sample Preparation:

  • Weigh approximately 10-20 mg of the this compound sample.

  • Dissolve the sample in approximately 0.6 mL of deuterated acetone ((CD₃)₂CO).

  • Add a small amount of tetramethylsilane (TMS) as an internal reference standard (0 ppm).

  • Transfer the solution to a 5 mm NMR tube.

2. NMR Spectrometer and Parameters:

  • The spectra were recorded on a JEOL FX-90Q spectrometer.[1]

  • For ¹H NMR:

    • Observe frequency: 90 MHz

    • The chemical shifts were measured in ppm relative to TMS.[1]

  • For ¹³C NMR:

    • Observe frequency: 22.5 MHz

    • The spectra were proton-decoupled to simplify the spectrum to single lines for each carbon atom.[1]

    • The chemical shifts were measured in ppm relative to TMS.[1]

3. Data Processing:

  • The acquired Free Induction Decay (FID) signals are Fourier transformed to obtain the frequency-domain NMR spectrum.

  • The spectrum is then phased and baseline corrected.

  • The chemical shifts of the peaks are referenced to the TMS signal.

Visualization of the NMR Analysis Workflow

The following diagram illustrates the logical workflow of the NMR analysis process, from sample preparation to final spectral interpretation.

NMR_Analysis_Workflow cluster_preparation Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing cluster_analysis Spectral Analysis Sample Compound of Interest (this compound) Dissolution Dissolution & Transfer to NMR Tube Sample->Dissolution Solvent Deuterated Solvent ((CD₃)₂CO) Solvent->Dissolution Reference Internal Standard (TMS) Reference->Dissolution Spectrometer NMR Spectrometer (e.g., JEOL FX-90Q) Dissolution->Spectrometer Acquire_1H Acquire ¹H NMR FID Spectrometer->Acquire_1H Acquire_13C Acquire ¹³C NMR FID Spectrometer->Acquire_13C FT Fourier Transform Acquire_1H->FT Acquire_13C->FT Phase_Baseline Phasing & Baseline Correction FT->Phase_Baseline Referencing Referencing to TMS Phase_Baseline->Referencing Integration Integration Referencing->Integration For ¹H NMR Peak_Picking Peak Picking (δ, J) Referencing->Peak_Picking Assignment Signal Assignment Integration->Assignment Peak_Picking->Assignment Structure Structure Elucidation Assignment->Structure

Caption: Workflow for NMR analysis of this compound.

References

A Comparative Analysis of the Reactivity of 2-(2-Nitrovinyl)thiophene and Other Nitroalkenes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the reactivity of 2-(2-nitrovinyl)thiophene alongside other common nitroalkenes, such as β-nitrostyrene and nitroethylene. The information presented is curated from peer-reviewed literature and is intended to assist researchers in understanding the chemical behavior of these versatile synthetic intermediates. This document summarizes key reactions, presents available quantitative data, and provides detailed experimental protocols.

Introduction to Nitroalkene Reactivity

Nitroalkenes are a class of organic compounds characterized by a nitro group attached to a carbon-carbon double bond. The potent electron-withdrawing nature of the nitro group renders the double bond electron-deficient, making the β-carbon highly susceptible to nucleophilic attack. This inherent reactivity makes nitroalkenes valuable precursors in a multitude of organic transformations, including Michael additions, Diels-Alder reactions, and various reduction processes. Their utility is particularly significant in the synthesis of complex molecules and pharmacologically active compounds.

Michael Addition Reactions

A kinetic study on the triethylamine-catalyzed Michael addition of benzenethiol to β-nitrostyrene in acetonitrile at 25°C revealed that the reaction is first order with respect to the thiol, catalyst, and nitroalkene.[1] The proposed mechanism involves the formation of an ion-pair between the thiol and triethylamine, which then attacks the nitroalkene.[1]

Table 1: Michael Addition of Thiols to Nitroalkenes (Representative Data)

NitroalkeneNucleophileCatalystSolventProductYield (%)Reference
β-NitrostyreneBenzenethiolTriethylamineAcetonitrile1-Phenyl-2-nitro-1-(phenylthio)ethane- (Kinetic Study)[1]
2-Aryl-3-nitro-2H-chromenesHeteroaromatic thiolsTriethylamine-Thiol-substituted 2H-chromenes59-94[2]
Experimental Protocol: Michael Addition of Benzenethiol to β-Nitrostyyrene[1]

This protocol describes the kinetic analysis of the reaction.

Materials:

  • Substituted 1-(2-nitrovinyl)benzenes (β-nitrostyrenes)

  • Substituted benzenethiols

  • Triethylamine (TEA)

  • Acetonitrile (HPLC grade)

Procedure:

  • The reaction kinetics were monitored by observing the disappearance of the UV absorption maximum of the β-nitrostyrene substrate (λmax = 310 nm).

  • A solution of the β-nitrostyrene in acetonitrile was prepared.

  • Solutions of benzenethiol and triethylamine in acetonitrile were also prepared.

  • The reaction was initiated by mixing the solutions in a UV cuvette.

  • The change in optical density was recorded over time to determine the reaction rate.

  • The first-order dependence on each reactant was established by varying their initial concentrations and observing the effect on the rate constant.

Below is a logical diagram illustrating the general workflow for evaluating Michael addition kinetics.

Michael_Addition_Workflow Workflow for Michael Addition Kinetic Studies cluster_prep Preparation cluster_reaction Reaction & Analysis cluster_validation Validation prep_nitroalkene Prepare Nitroalkene Solution mix Mix Reactants in Cuvette prep_nitroalkene->mix prep_thiol Prepare Thiol Solution prep_thiol->mix prep_catalyst Prepare Catalyst Solution prep_catalyst->mix monitor Monitor UV Absorbance Change mix->monitor plot Plot log(OD) vs. Time monitor->plot determine_rate Determine Rate Constant plot->determine_rate vary_conc Vary Reactant Concentrations determine_rate->vary_conc confirm_order Confirm Reaction Order vary_conc->confirm_order

Caption: Workflow for Michael Addition Kinetic Analysis.

Diels-Alder Reactions

Nitroalkenes are effective dienophiles in [4+2] cycloaddition reactions, also known as Diels-Alder reactions, due to their electron-deficient nature. The reactivity in these reactions is influenced by both the nitroalkene (dienophile) and the diene. While specific kinetic comparisons involving this compound are scarce, studies on other nitroalkenes provide insights into the factors governing reactivity. For instance, the Diels-Alder reaction of β-fluoro-β-nitrostyrenes with cyclic 1,3-dienes has been investigated, with reaction rates being significantly influenced by the diene structure.[3]

Table 2: Diels-Alder Reactions of Nitroalkenes with Dienes (Representative Data)

NitroalkeneDieneSolventTemperature (°C)Product Yield (%)Reference
1-Nitrocyclohexene2,3-Dimethyl-1,3-butadiene2,2,2-Trifluoroethanol80 (Microwave)61[4]
1-Nitrocyclopentene2,3-Dimethyl-1,3-butadiene2,2,2-Trifluoroethanol80 (Microwave)-[4]
β-Fluoro-β-nitrostyrenesCyclopentadieneo-Xylene110up to 97[3]
1-Chloro-1-nitroetheneCyclopentadiene--- (Theoretical Study)[5]
Experimental Protocol: Diels-Alder Reaction of β-Fluoro-β-nitrostyrenes with Cyclopentadiene[3]

Materials:

  • Substituted β-fluoro-β-nitrostyrene

  • Cyclopentadiene (freshly distilled)

  • o-Xylene

Procedure:

  • A solution of the β-fluoro-β-nitrostyrene (1 mmol) in o-xylene (5 mL) is prepared in a reaction vessel.

  • Freshly distilled cyclopentadiene (3 mmol) is added to the solution.

  • The reaction mixture is heated at 110 °C and monitored by thin-layer chromatography (TLC).

  • Upon completion, the solvent is removed under reduced pressure.

  • The residue is purified by column chromatography on silica gel to yield the corresponding norbornene adduct.

The general mechanism of a Diels-Alder reaction is depicted in the following diagram.

Diels_Alder_Mechanism Generalized Diels-Alder Reaction Mechanism cluster_reactants Reactants cluster_product Product diene Diene transition_state [Transition State] diene->transition_state dienophile Dienophile (Nitroalkene) dienophile->transition_state product Cyclohexene Derivative transition_state->product

Caption: Generalized Diels-Alder Reaction Mechanism.

Reduction of Nitroalkenes

The reduction of the nitro group in nitroalkenes is a synthetically useful transformation, often leading to the corresponding amines or oximes. Several methods have been developed for this purpose, with varying degrees of selectivity and efficiency.

A facile one-pot reduction of various β-nitrostyrenes to phenethylamines has been achieved using sodium borohydride and copper(II) chloride, with yields ranging from 62–83%.[6] Similarly, an improved process for the reduction of this compound to 2-(2-thienyl)ethylamine utilizes a boron-containing reducing agent, preferably diborane.[7]

Table 3: Reduction of Nitroalkenes (Representative Data)

NitroalkeneReducing AgentSolventProductYield (%)Reference
β-NitrostyrenesNaBH₄ / CuCl₂-Phenethylamines62-83[6]
This compoundDiboraneInert Organic Solvent2-(2-Thienyl)ethylamine- (Process described)[7]
Experimental Protocol: Reduction of this compound with Diborane[7]

Materials:

  • This compound

  • Diborane solution (e.g., in THF)

  • Inert organic solvent (e.g., THF)

  • Toluene

Procedure:

  • A solution of this compound in an inert organic solvent is prepared in a reaction vessel under a nitrogen atmosphere.

  • The solution is cooled to a reduced temperature (e.g., 5° to 20° C).

  • A solution of diborane is added slowly to the cooled solution of the nitroalkene.

  • The mixture is stirred at a reduced temperature for an extended period (e.g., 8 to 72 hours).

  • Toluene is added, and the solvents are removed by distillation until the temperature reaches 90° to 95° C.

  • The mixture is then refluxed.

  • The reaction is worked up by standard procedures, including acidification and extraction, to isolate the 2-(2-thienyl)ethylamine product.

The following diagram illustrates the reduction pathway of a nitroalkene to an amine.

Reduction_Pathway Reduction of a Nitroalkene to an Amine nitroalkene R-CH=CH-NO2 (Nitroalkene) amine R-CH2-CH2-NH2 (Amine) nitroalkene->amine Reduction reducing_agent Reducing Agent (e.g., Diborane, NaBH4/CuCl2) reducing_agent->amine

Caption: Reduction Pathway from Nitroalkene to Amine.

Conclusion

This compound is a versatile building block in organic synthesis, participating in a range of reactions characteristic of nitroalkenes. While direct quantitative comparisons of its reactivity with other nitroalkenes like β-nitrostyrene are limited in the current literature, the available data suggest analogous reactivity patterns in Michael additions, Diels-Alder reactions, and reductions. The electronic properties of the thiophene ring likely modulate the reactivity of the nitrovinyl group, an area that warrants further quantitative investigation to provide a clearer comparative picture for synthetic chemists. The experimental protocols provided herein offer a starting point for researchers looking to utilize these valuable intermediates in their synthetic endeavors.

References

A Comparative Guide to the FTIR Spectroscopic Analysis of 2-(2-Nitrovinyl)thiophene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An objective comparison of the vibrational spectroscopic signature of 2-(2-nitrovinyl)thiophene against key structural analogues, supported by experimental data and protocols.

This guide provides a detailed Fourier-Transform Infrared (FTIR) spectroscopic analysis of this compound, a molecule of interest in medicinal chemistry and materials science. By comparing its vibrational spectrum with those of thiophene, 2-nitrothiophene, and 2-thiophenecarboxaldehyde, we can elucidate the influence of the nitrovinyl substituent on the thiophene ring's electronic and structural properties. This comparative approach offers valuable insights for the characterization and development of novel thiophene-based compounds.

Comparative FTIR Spectral Data

The following table summarizes the key FTIR absorption bands for this compound and its selected analogues. The assignments are based on established literature values and provide a basis for understanding the vibrational modes of these molecules.

Vibrational ModeThis compound (cm⁻¹)Thiophene (cm⁻¹)2-Nitrothiophene (cm⁻¹)2-Thiophenecarboxaldehyde (cm⁻¹)
Aromatic C-H Stretch ~3100 - 3000~3126, 3098~3100~3100
C=C Stretch (Thiophene Ring) ~1550 - 1400~1500, 1409~1530~1518
NO₂ Asymmetric Stretch ~1520-~1540-
NO₂ Symmetric Stretch ~1340-~1340-
C=C Stretch (Vinyl) ~1630---
C=O Stretch ---~1665
C-N Stretch Not clearly assigned-~850-
C-S Stretch (Thiophene Ring) ~800 - 700~839, 699~830~850
=C-H Out-of-Plane Bend ~960~834, 712~800~760

Experimental Protocols

The acquisition of high-quality FTIR spectra for solid samples like this compound and its analogues can be achieved through two primary methods: the Potassium Bromide (KBr) pellet technique and Attenuated Total Reflectance (ATR).

Potassium Bromide (KBr) Pellet Method

This traditional method involves dispersing the solid sample in a transparent matrix of KBr.

Protocol:

  • Sample Preparation: Thoroughly grind 1-2 mg of the sample with approximately 200 mg of dry, spectroscopic grade KBr using an agate mortar and pestle. The mixture should be a fine, homogeneous powder.

  • Pellet Formation: Transfer the powder to a pellet die and press it under high pressure (typically 8-10 tons) using a hydraulic press to form a thin, transparent pellet.

  • Spectral Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer and collect the spectrum. A background spectrum of a pure KBr pellet should be recorded and subtracted from the sample spectrum.

Attenuated Total Reflectance (ATR) Method

ATR is a modern, rapid technique that requires minimal sample preparation.

Protocol:

  • Instrument Setup: Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean. Record a background spectrum of the clean, empty ATR crystal.

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

  • Pressure Application: Apply uniform pressure to the sample using the instrument's pressure clamp to ensure good contact with the crystal.

  • Spectral Acquisition: Collect the FTIR spectrum. The evanescent wave from the ATR crystal penetrates the sample, and the resulting spectrum is recorded.

Experimental Workflow

The following diagram illustrates the general workflow for the FTIR analysis of a solid sample using the KBr pellet method.

FTIR_Workflow cluster_prep Sample Preparation cluster_analysis FTIR Analysis cluster_output Output start Start grind Grind Sample and KBr start->grind 1-2 mg sample ~200 mg KBr press Press Pellet grind->press Homogeneous powder background Record Background (Pure KBr Pellet) press->background sample_spec Record Sample Spectrum background->sample_spec process Process Data (Baseline Correction, etc.) sample_spec->process spectrum Final FTIR Spectrum process->spectrum analysis Spectral Interpretation & Comparison spectrum->analysis

Caption: Workflow for FTIR analysis using the KBr pellet method.

Signaling Pathways and Logical Relationships

The following diagram illustrates the logical relationship between the structural features of the compared molecules and their characteristic FTIR absorptions.

Vibrational_Relationships cluster_compounds Compounds cluster_features Structural Features cluster_absorptions Characteristic IR Absorptions (cm⁻¹) mol1 This compound thiophene_ring Thiophene Ring mol1->thiophene_ring nitro_group Nitro Group (NO₂) mol1->nitro_group vinyl_group Vinyl Group (C=C) mol1->vinyl_group mol2 Thiophene mol2->thiophene_ring mol3 2-Nitrothiophene mol3->thiophene_ring mol3->nitro_group mol4 2-Thiophenecarboxaldehyde mol4->thiophene_ring carbonyl_group Carbonyl Group (C=O) mol4->carbonyl_group ring_stretch C=C Stretch ~1550-1400 thiophene_ring->ring_stretch ch_stretch Aromatic C-H Stretch ~3100-3000 thiophene_ring->ch_stretch no2_stretch NO₂ Stretches ~1520 & ~1340 nitro_group->no2_stretch vinyl_stretch C=C Stretch ~1630 vinyl_group->vinyl_stretch co_stretch C=O Stretch ~1665 carbonyl_group->co_stretch

Caption: Key structural features and their corresponding IR absorptions.

Mass Spectrometry Analysis of 2-(2-nitrovinyl)thiophene and its Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The analysis of heterocyclic compounds such as 2-(2-nitrovinyl)thiophene and its derivatives is crucial in various fields, including drug discovery and materials science. Mass spectrometry stands out as a primary analytical technique for the structural elucidation and identification of these compounds. This guide provides a comparative overview of the mass spectrometric analysis of this compound, detailing predicted fragmentation patterns, experimental protocols, and a comparison with alternative analytical methods.

Mass Spectrometry of this compound: A Predicted Fragmentation Profile

Due to the limited availability of public experimental mass spectra for this compound, this section presents a predicted fragmentation pattern based on the established principles of mass spectrometry for related compounds, such as 2-nitrothiophene and nitroalkenes. Electron Ionization (EI) is a common technique for the analysis of such organic molecules and typically induces extensive fragmentation, providing a detailed structural fingerprint.[1][2]

The molecular ion peak ([M]⁺) for this compound (C₆H₅NO₂S) is expected at a mass-to-charge ratio (m/z) of 155.

Table 1: Predicted Mass Spectrometry Fragmentation Data for this compound

Predicted m/zProposed Fragment IonNeutral LossStructural Rationale
155[C₆H₅NO₂S]⁺-Molecular Ion
125[C₆H₅S]⁺NO₂Loss of the nitro group
109[C₅H₅S]⁺C₂H₂NO₂Cleavage of the vinyl and nitro groups
97[C₄H₃S]⁺C₂H₂NO₂Thienyl cation
83[C₄H₃S]⁺C₂H₂NO₂Thiophene ring fragment
78[C₆H₆]⁺S, NO₂Rearrangement and loss of sulfur and nitro group
51[C₄H₃]⁺S, C₂H₂NO₂Thiophene ring fragment

Experimental Protocols

A standard approach for the mass spectrometry analysis of this compound and its derivatives would involve Gas Chromatography-Mass Spectrometry (GC-MS).

Sample Preparation:

  • Dissolve a small amount of the purified compound in a volatile organic solvent (e.g., dichloromethane or methanol).

  • The concentration should be optimized to avoid overloading the GC column and detector, typically in the range of 10-100 µg/mL.

GC-MS Analysis:

  • Gas Chromatograph (GC): An analytical system equipped for split/splitless injection is typically used.

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is suitable for separating thiophene derivatives.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Injection: 1 µL of the sample is injected in splitless mode.

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 2 minutes.

    • Ramp: Increase to 250°C at a rate of 10°C/min.

    • Final hold: 250°C for 5 minutes.

  • Mass Spectrometer (MS):

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[1]

    • Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

    • Scan Range: m/z 40-400.

    • Ion Source Temperature: 230°C.

    • Transfer Line Temperature: 280°C.

Data Analysis:

The acquired mass spectra are analyzed to identify the molecular ion and characteristic fragment ions. The fragmentation pattern is then compared with spectral libraries or interpreted to elucidate the structure of the compound.

Visualization of Analytical Workflow

Mass_Spectrometry_Workflow Figure 1: General Workflow for GC-MS Analysis cluster_sample_prep Sample Preparation cluster_gc_ms GC-MS System cluster_data_analysis Data Analysis Compound This compound Derivative Sample_Solution Sample Solution (10-100 µg/mL) Compound->Sample_Solution Solvent Volatile Solvent (e.g., DCM) Solvent->Sample_Solution Injector GC Injector (Splitless) Sample_Solution->Injector GC_Column Capillary Column (e.g., DB-5ms) Injector->GC_Column Separation Ion_Source MS Ion Source (EI, 70 eV) GC_Column->Ion_Source Elution Mass_Analyzer Mass Analyzer (Quadrupole/TOF) Ion_Source->Mass_Analyzer Ionization & Fragmentation Detector Detector Mass_Analyzer->Detector Mass Sorting Mass_Spectrum Mass Spectrum Acquisition Detector->Mass_Spectrum Interpretation Spectral Interpretation Mass_Spectrum->Interpretation Structure_Elucidation Structure Elucidation Interpretation->Structure_Elucidation

Caption: General Workflow for GC-MS Analysis of this compound Derivatives.

Comparison with Alternative Analytical Techniques

While mass spectrometry is a powerful tool for structural analysis, other techniques can provide complementary information or may be more suitable for specific analytical goals.

Table 2: Comparison of Analytical Techniques for Nitroaromatic Compounds

TechniquePrincipleAdvantagesDisadvantages
Gas Chromatography-Mass Spectrometry (GC-MS) Separation by volatility and polarity, followed by mass-based detection and fragmentation.High sensitivity, excellent for structural elucidation, established libraries for compound identification.[3]Requires volatile and thermally stable compounds.[3]
High-Performance Liquid Chromatography (HPLC) Separation based on differential partitioning between a mobile and stationary phase.Suitable for non-volatile and thermally labile compounds, various detectors (UV, DAD) can be used for quantification.[3]Less structural information compared to MS unless coupled with an MS detector (LC-MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy Exploits the magnetic properties of atomic nuclei to provide detailed information about the structure and connectivity of atoms.Unambiguous structure determination, non-destructive.Lower sensitivity than MS, requires larger sample amounts, complex mixtures can be challenging to analyze.
Infrared (IR) Spectroscopy Measures the absorption of infrared radiation by a molecule, providing information about its functional groups.Quick and easy for functional group identification (e.g., nitro group, C=C double bond).Provides limited information on the overall molecular structure, not suitable for complex mixture analysis without prior separation.
Electrochemical Methods Measures the change in an electrical property of a solution containing the analyte.High sensitivity, low cost, suitable for in-situ measurements.Can be susceptible to interference from other electroactive species in the sample matrix.

References

Comparative Guide to the Synthesis of 2-(2-thienyl)ethylamine from 2-(2-nitrovinyl)thiophene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of synthetic routes to produce 2-(2-thienyl)ethylamine, a key intermediate in the synthesis of various pharmaceutical compounds. The primary focus is the validation of its synthesis from 2-(2-nitrovinyl)thiophene via reduction, benchmarked against an alternative synthetic pathway. This document presents quantitative data, detailed experimental protocols, and visual representations of the synthetic workflows to aid in methodological selection and process optimization.

Comparison of Synthetic Methodologies

The synthesis of 2-(2-thienyl)ethylamine from this compound is most commonly achieved through the reduction of the nitrovinyl group. Key methods include the use of complex metal hydrides like lithium aluminum hydride (LiAlH₄) and diborane (B₂H₆), as well as catalytic hydrogenation. An alternative approach involves the reduction of 2-thienylacetonitrile. Below is a comparative summary of these methods based on available experimental data.

MethodReagent/CatalystStarting MaterialSolventReaction Time (hours)Temperature (°C)Yield (%)Purity (%)
Reduction of this compound Diborane (B₂H₆)This compoundTHF18 - 408 - 15~70-80>99
Reduction of this compound Lithium Aluminum Hydride (LiAlH₄)This compoundDiethyl ether4Reflux65-75High
Reduction of this compound Pd/C, H₂This compoundMethanol/HCl~12 (overnight)Room Temp.~67High
Alternative: Reduction of Nitrile Lithium Aluminum Hydride (LiAlH₄)2-thienylacetonitrileDiethyl ether12Reflux70-80High

Note: Yields and reaction conditions can vary based on the scale and specific experimental setup. The data presented is compiled from various literature sources for comparative purposes. Purity is often reported as high or very pure, with specific percentages not always available in the cited sources.

Experimental Protocols

Reduction of this compound with Diborane

This protocol is adapted from a patented industrial process, highlighting its efficiency for larger-scale synthesis.[1]

Materials:

  • This compound

  • Sodium borohydride (NaBH₄)

  • Boron trifluoride etherate (BF₃·OEt₂)

  • Tetrahydrofuran (THF), anhydrous

  • Toluene

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Nitrogen gas (inert atmosphere)

Procedure:

  • In a flame-dried, three-necked flask under a nitrogen atmosphere, a slurry of sodium borohydride (0.185 mol) in anhydrous THF (70 ml) is cooled to -10°C.

  • Boron trifluoride etherate (0.24 mol) is added slowly, maintaining the temperature between -5°C and 0°C. The mixture is stirred for 3-4 hours at -5°C to 10°C to generate diborane in situ.

  • A solution of this compound (0.038 mol) in anhydrous THF (60 ml) is added slowly to the diborane solution, keeping the temperature between 8°C and 10°C.

  • The reaction mixture is stirred for 60-90 minutes at this temperature, then allowed to warm to 10-15°C and stirred for an additional 2 hours.

  • Stirring is continued for 18-20 hours at room temperature. Reaction completion is monitored by Thin Layer Chromatography (TLC).

  • Toluene (50 ml) is added, and the solvents are removed by distillation until the pot temperature reaches 60°C.

  • The reaction is quenched by the slow addition of water, followed by acidification with hydrochloric acid.

  • The aqueous layer is basified with sodium hydroxide, and the product, 2-(2-thienyl)ethylamine, is extracted with an organic solvent (e.g., toluene).

  • The organic extracts are combined, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the final product.

Alternative Synthesis: Reduction of 2-thienylacetonitrile with Lithium Aluminum Hydride

This method provides a viable alternative route to the target compound.

Materials:

  • 2-thienylacetonitrile

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous diethyl ether or Tetrahydrofuran (THF)

  • Sulfuric acid (H₂SO₄), 10% solution

  • Sodium hydroxide (NaOH) solution

  • Nitrogen gas (inert atmosphere)

Procedure:

  • A flame-dried, three-necked flask equipped with a reflux condenser and a dropping funnel is charged with a suspension of LiAlH₄ in anhydrous diethyl ether under a nitrogen atmosphere.

  • A solution of 2-thienylacetonitrile in anhydrous diethyl ether is added dropwise to the stirred LiAlH₄ suspension at a rate that maintains a gentle reflux.

  • After the addition is complete, the mixture is refluxed for an additional 12 hours.

  • The reaction flask is cooled in an ice bath, and the excess LiAlH₄ is cautiously quenched by the sequential dropwise addition of water, 15% aqueous sodium hydroxide, and then water again.

  • The resulting granular precipitate is filtered off and washed with diethyl ether.

  • The combined ether filtrates are dried over anhydrous potassium carbonate.

  • The solvent is removed by distillation, and the resulting crude 2-(2-thienyl)ethylamine is purified by vacuum distillation.

Synthetic Workflow Diagrams

The following diagrams, generated using Graphviz, illustrate the logical flow of the discussed synthetic pathways.

Synthesis_Comparison cluster_main Main Route: Reduction of this compound cluster_reagents Reducing Agents cluster_alternative Alternative Route: Reduction of 2-thienylacetonitrile start1 This compound reductant Reducing Agent start1->reductant Reduction product 2-(2-thienyl)ethylamine reductant->product diborane Diborane (B₂H₆) lih LiAlH₄ h2 H₂ (Pd/C or Raney Ni) start2 2-thienylacetonitrile reductant2 LiAlH₄ start2->reductant2 Reduction product2 2-(2-thienyl)ethylamine reductant2->product2

Caption: A comparison of synthetic routes to 2-(2-thienyl)ethylamine.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Isolation start Assemble and dry glassware inert Establish inert atmosphere (N₂) start->inert reagents Add solvent and reducing agent inert->reagents cool Cool reaction vessel reagents->cool add_sm Slowly add starting material cool->add_sm react Stir under controlled temperature add_sm->react monitor Monitor progress (TLC) react->monitor quench Quench excess reagent monitor->quench extract Extract product quench->extract dry Dry organic phase extract->dry concentrate Remove solvent dry->concentrate purify Purify product (e.g., distillation) concentrate->purify

Caption: A generalized experimental workflow for the synthesis.

References

A Comparative Analysis of Catalysts for the Reduction of 2-(2-Nitrovinyl)thiophene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Detailed Comparison of Catalytic Systems for the Synthesis of 2-(Thiophen-2-yl)ethanamine

The reduction of 2-(2-nitrovinyl)thiophene to 2-(thiophen-2-yl)ethanamine is a critical transformation in the synthesis of various pharmaceutically active compounds. The selection of an appropriate catalyst and reduction method is paramount to ensure high yield, selectivity, and operational safety. This guide provides a comparative study of various catalysts employed for this reduction, presenting available quantitative data, detailed experimental protocols, and visualizations of the reaction pathways and workflows.

Performance Comparison of Catalysts

The efficiency of the reduction of this compound is highly dependent on the chosen catalytic system. While data for a direct comparison of all catalysts on this specific substrate is limited in publicly available literature, we can draw valuable insights from studies on analogous β-nitrostyrene reductions. The following table summarizes the performance of several common catalysts.

Catalyst/Reducing AgentSubstrateYield (%)Reaction TimeTemperature (°C)PressureSolventReference
Diborane (B₂H₆) This compoundHigh (not specified)18 - 40 h8 - 15AtmosphericTHF, Toluene[1]
Lithium Aluminum Hydride (LiAlH₄) This compoundData not availableNot specifiedNot specifiedNot specifiedNot specified[2][3]
Palladium on Carbon (Pd/C) / H₂ 4-Methoxy-2,3-methylenedioxy-β-nitrostyrene67OvernightRoom Temp.50 psiMethanol, 1N HCl
Raney Nickel / H₂ β-Nitrostyrene derivativesGood (not specified)Not specifiedElevatedElevatedNot specified[4]
Sodium Borohydride (NaBH₄) / Copper(II) Chloride (CuCl₂) β-Nitrostyrene derivatives62 - 8310 - 30 min80AtmosphericNot specified[5]
Red-Al® β-Nitrostyrene derivatives75 - 872 - 17 hRefluxAtmosphericBenzene[4]

Note: Yields for Pd/C, Raney Nickel, NaBH₄/CuCl₂, and Red-Al® are for the reduction of structurally similar β-nitrostyrene derivatives and serve as an estimation of their potential performance for this compound.

Reaction Mechanisms and Experimental Workflows

The reduction of the nitrovinyl group to an aminoethyl group is believed to proceed through a stepwise mechanism involving the reduction of the nitro group and the saturation of the carbon-carbon double bond.

ReactionPathway A This compound B Intermediate (Nitroalkane) A->B C=C reduction C Intermediate (Oxime/Imine) B->C Nitro reduction D 2-(Thiophen-2-yl)ethanamine C->D C=N reduction

Caption: Plausible reaction pathway for the reduction of this compound.

A generalized workflow for the catalytic reduction process is outlined below. Specific details for each catalyst are provided in the experimental protocols section.

ExperimentalWorkflow cluster_prep Reaction Setup cluster_reaction Reduction cluster_workup Work-up & Isolation A Dissolve Substrate in Solvent B Add Catalyst A->B C Introduce Reducing Agent (e.g., H₂, Hydride) B->C D Control Temperature and Pressure C->D E Monitor Reaction (TLC, GC, etc.) D->E F Quench Reaction E->F Upon Completion G Filter Catalyst F->G H Extract Product G->H I Purify Product (Distillation/Chromatography) H->I

Caption: General experimental workflow for the catalytic reduction of this compound.

Detailed Experimental Protocols

Reduction with Diborane

This method utilizes a boron-containing reducing agent and is described as an improved process for the synthesis of 2-(2-thienyl)ethylamine.[1]

Materials:

  • This compound

  • Sodium borohydride (NaBH₄)

  • Boron trifluoride etherate (BF₃·OEt₂)

  • Tetrahydrofuran (THF), anhydrous

  • Toluene

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

Procedure:

  • In a nitrogen-purged flask, a solution of diborane in THF is prepared by the slow addition of boron trifluoride etherate to a slurry of sodium borohydride in THF at a temperature maintained between 0°C and -5°C. The mixture is stirred for 3-4 hours at -5°C to 10°C.[1]

  • A solution of this compound in THF is slowly added to the diborane solution, maintaining the temperature between 8°C and 10°C.[1]

  • The reaction mixture is stirred for 60-90 minutes at this temperature, then allowed to warm to 10-15°C and stirred for an additional 2 hours. Stirring is continued for 18-20 hours at room temperature.[1]

  • The reaction is monitored by Thin Layer Chromatography (TLC) for the disappearance of the starting material.[1]

  • Toluene is added, and the solvents are removed by distillation.[1]

  • The mixture is refluxed in toluene for 30-60 minutes.[1]

  • After cooling, the reaction is quenched by the slow addition of hydrochloric acid.

  • The aqueous layer is separated and basified with sodium hydroxide.

  • The product, 2-(thiophen-2-yl)ethanamine, is extracted with an organic solvent, dried, and purified by distillation.

Catalytic Hydrogenation with Palladium on Carbon (Pd/C)

Materials:

  • This compound (or analogous β-nitrostyrene)

  • 10% Palladium on Carbon (Pd/C)

  • Methanol

  • 1N Hydrochloric Acid (HCl)

  • Hydrogen (H₂) gas

  • Celite®

Procedure:

  • Dissolve the nitrostyrene derivative in methanol in a suitable hydrogenation vessel.

  • To this solution, add 1N HCl and 10% Pd/C catalyst.

  • The vessel is then placed under a hydrogen atmosphere (e.g., 50 psi) and shaken overnight at room temperature.

  • Upon completion of the reaction, the mixture is filtered through a pad of Celite® to remove the catalyst.

  • The filtrate is evaporated to dryness to yield the amine hydrochloride salt.

Reduction with Lithium Aluminum Hydride (LiAlH₄)

The use of LiAlH₄ for the reduction of this compound has been reported, though specific yield data from the primary literature is not readily accessible.[2][3] Extreme caution must be exercised when working with LiAlH₄ due to its high reactivity with water and protic solvents.

General Procedure (handle with extreme caution):

  • In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), a suspension of LiAlH₄ in anhydrous diethyl ether or THF is prepared.

  • The flask is cooled in an ice bath.

  • A solution of this compound in the same anhydrous solvent is added dropwise to the LiAlH₄ suspension, maintaining the low temperature.

  • After the addition is complete, the reaction mixture is stirred at room temperature or gently refluxed until the reaction is complete (monitored by TLC).

  • The reaction is carefully quenched by the sequential dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water (Fieser workup).

  • The resulting granular precipitate is filtered off, and the organic filtrate is dried over a suitable drying agent (e.g., anhydrous sodium sulfate).

  • The solvent is removed under reduced pressure, and the crude product is purified by distillation.

Conclusion

The choice of catalyst for the reduction of this compound depends on several factors including desired yield, selectivity, cost, and safety considerations. Diborane offers a high-yielding, albeit lengthy, procedure. Catalytic hydrogenation with Pd/C is a common and effective method for nitro group reduction, though conditions may need to be optimized for this specific substrate to avoid side reactions. LiAlH₄ is a powerful reducing agent but requires stringent anhydrous conditions and careful handling. For rapid reductions under mild conditions, the Sodium Borohydride/Copper(II) Chloride system, proven effective for similar substrates, presents a promising alternative. Researchers and drug development professionals should carefully evaluate these factors to select the most suitable method for their synthetic needs.

References

A Comparative Guide to Purity Assessment of Synthesized 2-(2-Nitrovinyl)thiophene by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of synthesized compounds is a critical step in guaranteeing the validity and reproducibility of experimental results. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) for the purity assessment of synthesized 2-(2-nitrovinyl)thiophene against other analytical techniques. Detailed experimental protocols and supporting data are presented to facilitate an objective evaluation.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is a powerful and widely adopted technique for the purity determination of non-volatile and thermally sensitive compounds such as this compound. Its high resolution and sensitivity make it ideal for separating the primary compound from potential impurities.

Experimental Protocol: Reversed-Phase HPLC (RP-HPLC)

A stability-indicating, isocratic reversed-phase HPLC method is proposed for the quantitative analysis of this compound. This method is adapted from established protocols for similar thiophene derivatives and nitroalkenes.

Table 1: HPLC Method Parameters

ParameterRecommended Conditions
Column C18 (250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile:Water (60:40 v/v) with 0.1% Phosphoric Acid
Flow Rate 1.0 mL/min
Detection UV at 310 nm
Injection Volume 10 µL
Temperature Ambient
Run Time Approximately 15 minutes

Sample Preparation:

  • Prepare a stock solution of the synthesized this compound in the mobile phase (e.g., 1 mg/mL).

  • From the stock solution, prepare a working solution of approximately 0.1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter before injection into the HPLC system.

Potential Impurities

The synthesis of this compound is typically achieved through a Henry condensation reaction between 2-thiophenecarboxaldehyde and nitromethane. Therefore, the most probable impurities are the unreacted starting materials.

Data Presentation: HPLC Purity Analysis

The purity of this compound is determined by calculating the area percentage of the main peak relative to the total peak area in the chromatogram.

Table 2: Hypothetical HPLC Data for Purity Assessment of this compound

Peak IDCompoundRetention Time (min)Peak AreaArea %
1Nitromethane2.515000.5
22-Thiophenecarboxaldehyde4.230001.0
3This compound8.529250098.5
Total 297000 100.0

Comparison with Alternative Analytical Methods

While HPLC is a robust method for purity determination, other analytical techniques can provide complementary information or may be more suitable for specific applications.

Table 3: Comparison of Analytical Methods for Purity Assessment

TechniquePrincipleAdvantagesDisadvantages
HPLC Differential partitioning between a mobile and stationary phase.High resolution and sensitivity, excellent for quantitative analysis of non-volatile compounds.Requires reference standards for identification, can be more expensive than some alternatives.
Gas Chromatography (GC) Separation of volatile compounds in the gas phase.High efficiency for volatile and thermally stable compounds. A patent for a related process used GC for purity assay.[1]Not suitable for non-volatile or thermally labile compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy Detection of nuclear spin transitions in a magnetic field.Provides detailed structural information, can be used for quantitative analysis without a specific reference standard (qNMR).Lower sensitivity compared to HPLC, signal overlap can complicate interpretation in complex mixtures.
Fourier-Transform Infrared (FTIR) Spectroscopy Measures the absorption of infrared radiation by molecular vibrations.Provides a unique molecular "fingerprint" for compound identification.Primarily a qualitative technique, less suitable for quantifying impurities, especially if they are structurally similar to the main compound.

Experimental Workflows and Logical Relationships

The following diagrams illustrate the experimental workflow for HPLC purity assessment and the logical relationship of this analysis within the broader context of chemical synthesis and quality control.

hplc_workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing synthesis Synthesized This compound dissolve Dissolve in Mobile Phase synthesis->dissolve filter Filter through 0.45 µm Syringe Filter dissolve->filter inject Inject into HPLC System filter->inject separate Separation on C18 Column inject->separate detect UV Detection at 310 nm separate->detect chromatogram Generate Chromatogram detect->chromatogram integrate Integrate Peak Areas chromatogram->integrate calculate Calculate Purity (%) integrate->calculate report report calculate->report Final Purity Report

Experimental workflow for HPLC purity assessment.

logical_relationship cluster_synthesis Synthesis & Purification cluster_qc Quality Control cluster_disposition Product Disposition synthesis Synthesis of This compound workup Reaction Work-up synthesis->workup purification Purification (e.g., Recrystallization) workup->purification purity_assessment Purity Assessment (HPLC, GC, NMR) purification->purity_assessment structural_confirmation Structural Confirmation (NMR, FTIR, MS) purity_assessment->structural_confirmation decision Meets Purity Specification? purity_assessment->decision structural_confirmation->decision pass Release for Further Use decision->pass Yes fail Repurification or Rejection decision->fail No

References

Crystallographic Showdown: Unveiling the Structural Nuances of 2-(2-nitrovinyl)thiophene Analogs

Author: BenchChem Technical Support Team. Date: December 2025

A comparative guide for researchers, scientists, and drug development professionals on the X-ray crystallography of thiophene derivatives, offering insights into their molecular architecture. Despite the synthetic accessibility of 2-(2-nitrovinyl)thiophene, its single-crystal X-ray diffraction data remains elusive in publicly available literature. This guide, therefore, presents a comparative analysis of structurally related thiophene derivatives for which crystallographic data has been reported, providing a valuable resource for understanding the solid-state properties of this important class of compounds.

This guide delves into the structural intricacies of thiophene derivatives bearing functionalities akin to this compound. By examining the crystal structures of selected analogs, we can infer potential packing motifs, intermolecular interactions, and conformational preferences that may be relevant to the target compound. The data presented herein serves as a foundational reference for computational modeling, solid-form screening, and the rational design of novel thiophene-based therapeutics and materials.

Comparative Crystallographic Data

The following table summarizes key crystallographic parameters for two selected thiophene derivatives that share structural motifs with this compound. Compound 1 , 4-(5-nitro-thiophen-2-yl)pyrrolo[1,2-a]quinoxaline, features a nitro-substituted thiophene ring. Compound 2 , (E)-N-{2-[2-(benzo[b]thiophen-2-yl)ethenyl]-5-fluorophenyl}benzenesulfonamide, incorporates a vinyl-thiophene linkage within a larger molecular framework.

ParameterCompound 1: 4-(5-nitro-thiophen-2-yl)pyrrolo[1,2-a]quinoxaline[1]Compound 2: (E)-N-{2-[2-(benzo[b]thiophen-2-yl)ethenyl]-5-fluorophenyl}benzenesulfonamide[2]
Chemical Formula C₁₈H₁₁N₃O₂SC₂₂H₁₆FNO₂S₂
Molecular Weight 345.37 g/mol 421.49 g/mol
Crystal System MonoclinicMonoclinic
Space Group P2₁/cP2₁/c
Unit Cell Dimensions a = 12.2009(17) Å, b = 8.3544(9) Å, c = 13.9179(17) Åa = 14.162(3) Å, b = 9.389(2) Å, c = 15.118(3) Å
α = 90°, β = 104.980(5)°, γ = 90°α = 90°, β = 109.53(3)°, γ = 90°
Unit Cell Volume 1370.4(3) ų1894.3(7) ų
Molecules per Unit Cell (Z) 44
Temperature Not ReportedNot Reported
Radiation Not ReportedNot Reported

Experimental Protocols

Detailed methodologies for the synthesis and crystallographic analysis of the compared compounds are crucial for reproducibility and for informing the design of future experiments.

Synthesis and Crystallization

Synthesis of this compound:

A common route to this compound involves the condensation of 2-thiophenecarboxaldehyde with nitromethane. While a specific crystallization protocol for X-ray quality single crystals is not detailed in the available literature, a general synthesis is described. One reported method involves the reduction of this compound to 2-(2-thienyl)ethylamine using a boron-containing reducing agent, implying the successful prior synthesis of the starting material.[3]

Synthesis of Compound 1 (4-(5-nitro-thiophen-2-yl)pyrrolo[1,2-a]quinoxaline):

This compound was synthesized through a catalyst-free reaction of 5-nitro-2-thiophene carboxaldehyde and 1-(2-aminophenyl)pyrrole in methanol.[1] The resulting product was characterized by various spectroscopic techniques, and single crystals suitable for X-ray diffraction were obtained from the reaction mixture.[1]

Synthesis of Compound 2 ((E)-N-{2-[2-(benzo[b]thiophen-2-yl)ethenyl]-5-fluorophenyl}benzenesulfonamide):

The synthesis of this derivative involves a multi-step process. The final crystallization was achieved by dissolving the synthesized compound in diethyl ether.[2]

X-ray Diffraction Data Collection and Structure Refinement

The general workflow for single-crystal X-ray diffraction is a well-established process.[4]

  • Crystal Growth and Selection: High-quality single crystals are grown, typically by slow evaporation of a saturated solution, vapor diffusion, or slow cooling.[4] A suitable crystal is selected and mounted on a goniometer head.[4]

  • Data Collection: The crystal is placed in an X-ray diffractometer and cooled to reduce thermal vibrations.[4] A monochromatic X-ray beam is directed at the crystal, and diffraction patterns are collected as the crystal is rotated.[4]

  • Data Processing: The collected diffraction images are processed to determine the intensities and positions of the diffraction spots.

  • Structure Solution and Refinement: The phase problem is solved using direct or Patterson methods to generate an initial electron density map. An atomic model is built into this map and refined using least-squares methods to improve the agreement between the observed and calculated diffraction data.

  • Validation and Analysis: The final refined structure is validated to ensure its chemical and crystallographic reasonability, providing precise information on bond lengths, bond angles, and intermolecular interactions.[4]

Workflow and Structural Relationships

The following diagrams illustrate the general experimental workflow for X-ray crystallography and the logical relationship between the target compound and the analyzed alternatives.

experimental_workflow General X-ray Crystallography Workflow cluster_synthesis Synthesis & Crystallization cluster_data_collection Data Collection & Processing cluster_analysis Structure Analysis synthesis Chemical Synthesis purification Purification synthesis->purification crystal_growth Crystal Growth purification->crystal_growth mounting Crystal Mounting crystal_growth->mounting xray_diffraction X-ray Diffraction mounting->xray_diffraction data_reduction Data Reduction xray_diffraction->data_reduction structure_solution Structure Solution data_reduction->structure_solution refinement Structure Refinement structure_solution->refinement validation Validation & Analysis refinement->validation

Caption: A flowchart illustrating the key stages of single-crystal X-ray crystallography.

logical_relationship Structural Relationship of Compared Compounds cluster_alternatives Comparative Alternatives target This compound (Target - No Crystal Structure Data) alt1 Compound 1: 4-(5-nitro-thiophen-2-yl)pyrrolo[1,2-a]quinoxaline (Contains nitro-thiophene moiety) target->alt1 Shared Moiety alt2 Compound 2: (E)-N-{2-[2-(benzo[b]thiophen-2-yl)ethenyl]-5-fluorophenyl}benzenesulfonamide (Contains vinyl-thiophene moiety) target->alt2 Shared Moiety

Caption: Relationship between the target compound and its crystallographically characterized analogs.

References

Efficacy of 2-(2-Nitrovinyl)thiophene Derivatives in Biological Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Derivatives of 2-(2-nitrovinyl)thiophene have emerged as a promising class of compounds with a diverse range of biological activities. Their unique chemical structure, featuring a thiophene ring coupled with a nitrovinyl group, confers upon them the ability to interact with various biological targets, leading to potent anticancer and antimicrobial effects. This guide provides a comparative analysis of the efficacy of these compounds, supported by experimental data, to aid in their evaluation for further research and development.

Data Presentation: Comparative Efficacy

The biological activity of this compound derivatives is often quantified by metrics such as the half-maximal inhibitory concentration (IC50) for anticancer and enzyme inhibition assays, and the minimum inhibitory concentration (MIC) for antimicrobial assays. The following tables summarize the available quantitative data for a selection of these compounds.

Anticancer and Proteasome Inhibitory Activity

Aryl-2-nitrovinyl derivatives, which share a core structure with this compound compounds, have demonstrated significant proteasome inhibitory and cytotoxic effects against various cancer cell lines. The 20S proteasome is a crucial cellular machine responsible for protein degradation, and its inhibition can lead to the accumulation of misfolded proteins and ultimately, apoptosis (programmed cell death) in cancer cells.

Compound IDDerivative ClassCancer Cell LineProteasome Inhibition IC50 (µM)Cytotoxicity IC50 (µM)Reference CompoundReference IC50 (µM)
2d Aryl-2-nitrovinylMCF-7 (Breast)0.71< 25BortezomibNot Specified
2d Aryl-2-nitrovinylPC-3 (Prostate)17.79< 80BortezomibNot Specified

Table 1: Proteasome inhibitory and cytotoxic activity of a representative aryl-2-nitrovinyl derivative (Compound 2d) against human breast (MCF-7) and prostate (PC-3) cancer cell lines.[1]

It is important to note that while the data for compound 2d, 2-nitro-3-(4-methoxyphenyl)prop-2-en-1-ol, provides a strong indication of the potential of this class of compounds, more extensive screening of a wider range of this compound derivatives against a broader panel of cancer cell lines is necessary to establish a comprehensive structure-activity relationship.

Antimicrobial Activity

Data on the antimicrobial activity of this compound derivatives is an active area of research. While specific MIC values for a broad range of these compounds are not yet widely published, the known antimicrobial properties of both thiophene and nitro-containing compounds suggest their potential as effective agents against various pathogens. Further studies are required to quantify their efficacy against key bacteria such as Staphylococcus aureus and Escherichia coli, and fungi like Candida albicans.

Signaling Pathways

Thiophene derivatives have been shown to modulate several critical signaling pathways implicated in cancer progression. While the specific pathways targeted by this compound derivatives are still under investigation, related compounds are known to interfere with pathways such as the Wnt/β-catenin and VEGFR-2/AKT signaling cascades.

Wnt/β-catenin Signaling Pathway

The Wnt/β-catenin pathway is crucial for cell proliferation and differentiation. Its dysregulation is a hallmark of many cancers. Inhibition of this pathway can lead to decreased cancer cell growth and survival.

Wnt_beta_catenin_pathway cluster_off Wnt OFF State cluster_on Wnt ON State Destruction_Complex Destruction Complex (APC, Axin, GSK3β, CK1) beta_catenin_p β-catenin-P Destruction_Complex->beta_catenin_p Phosphorylation Proteasome Proteasome beta_catenin_p->Proteasome Ubiquitination & Degradation TCF_LEF_off TCF/LEF Target_Genes_off Target Genes (OFF) TCF_LEF_off->Target_Genes_off Repression Wnt Wnt Frizzled_LRP Frizzled/LRP5/6 Wnt->Frizzled_LRP Dsh Dsh Frizzled_LRP->Dsh Dsh->Destruction_Complex Inhibition beta_catenin β-catenin beta_catenin_nuc β-catenin beta_catenin->beta_catenin_nuc Nuclear Translocation TCF_LEF_on TCF/LEF beta_catenin_nuc->TCF_LEF_on Target_Genes_on Target Genes (ON) (e.g., c-Myc, Cyclin D1) TCF_LEF_on->Target_Genes_on Activation

Canonical Wnt/β-catenin signaling pathway.
VEGFR-2/AKT Signaling Pathway

The Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and its downstream effector, AKT, play a pivotal role in angiogenesis (the formation of new blood vessels), which is essential for tumor growth and metastasis. Inhibition of this pathway can starve tumors of their blood supply.

VEGFR2_AKT_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PI3K PI3K VEGFR2->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT Activation mTOR mTOR AKT->mTOR Activation Downstream_Effects Cell Survival, Proliferation, Angiogenesis mTOR->Downstream_Effects

Simplified VEGFR-2/AKT signaling pathway.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are outlines of key protocols used in the evaluation of this compound derivatives.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.

Workflow:

MTT_Assay_Workflow cluster_steps MTT Assay Steps A 1. Seed cells in a 96-well plate and incubate. B 2. Treat cells with varying concentrations of the test compound. A->B C 3. Add MTT solution to each well and incubate. B->C D 4. Add solubilization solution (e.g., DMSO) to dissolve formazan crystals. C->D E 5. Measure absorbance at a specific wavelength (e.g., 570 nm). D->E F 6. Calculate cell viability and determine IC50 values. E->F

Workflow of the MTT assay for cytotoxicity.

Detailed Steps:

  • Cell Seeding: Cells are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the this compound derivative. A control group with no compound is also included.

  • MTT Incubation: After a specific incubation period (e.g., 24, 48, or 72 hours), MTT solution is added to each well. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: The medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the control. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then determined.

In Vitro Proteasome Activity Assay

This assay measures the chymotrypsin-like activity of the 20S proteasome in the presence of an inhibitor.

Workflow:

Proteasome_Assay_Workflow cluster_steps Proteasome Activity Assay Steps A 1. Prepare cell lysate containing proteasomes. B 2. Incubate lysate with the test compound (inhibitor). A->B C 3. Add a fluorogenic proteasome substrate. B->C D 4. Incubate to allow for substrate cleavage. C->D E 5. Measure the fluorescence of the cleaved substrate. D->E F 6. Calculate the percentage of proteasome inhibition and determine IC50. E->F Kirby_Bauer_Workflow cluster_steps Kirby-Bauer Test Steps A 1. Prepare a standardized inoculum of the test microorganism. B 2. Inoculate a Mueller-Hinton agar plate to create a lawn of bacteria. A->B C 3. Place paper disks impregnated with the test compound on the agar surface. B->C D 4. Incubate the plate under appropriate conditions. C->D E 5. Measure the diameter of the zone of inhibition around each disk. D->E F 6. Interpret the results as susceptible, intermediate, or resistant. E->F

References

Safety Operating Guide

Proper Disposal of 2-(2-Nitrovinyl)thiophene: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical compounds are paramount. This guide provides essential, immediate safety and logistical information for the proper disposal of 2-(2-Nitrovinyl)thiophene, ensuring the protection of personnel and the environment.

Hazard Profile and Safety Precautions

This compound is a hazardous substance that requires careful handling. It is harmful if swallowed, in contact with skin, or inhaled, and can cause skin and serious eye irritation.[1][2][3] Therefore, strict adherence to safety protocols is mandatory.

Hazard CategoryDescriptionPrecautionary Statements
Acute Toxicity Harmful if swallowed, in contact with skin, or if inhaled.[1][3]Avoid breathing dust/fume/gas/mist/vapors/spray. Do not eat, drink or smoke when using this product. Wash thoroughly after handling. Use only outdoors or in a well-ventilated area.[1]
Skin Irritation Causes skin irritation.[1][2]Wear protective gloves. If skin irritation occurs, get medical help.[1]
Eye Irritation Causes serious eye irritation.[1][2]Wear eye protection/face protection. If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[1]

Personal Protective Equipment (PPE)

When handling this compound, the use of appropriate personal protective equipment is critical. All handling and disposal procedures should be conducted in a certified chemical fume hood.[4]

PPE CategorySpecification
Eye and Face Protection Chemical safety goggles and/or a face shield.
Skin Protection Chemical-resistant lab coat and gloves (e.g., nitrile). Inspect gloves before use.
Respiratory Protection All handling should be performed in a chemical fume hood to avoid inhalation of vapors.

Step-by-Step Disposal Plan

The primary and recommended method for the disposal of this compound is through a licensed hazardous waste disposal company, typically involving high-temperature incineration.[5]

  • Segregation: At the point of generation, immediately segregate all waste containing this compound. This includes any unreacted material, contaminated solvents, and disposable labware such as gloves and pipette tips. Do not mix this waste with non-hazardous materials or other incompatible chemical waste.[5]

  • Waste Container: Use a designated, leak-proof, and chemically compatible container for both solid and liquid waste. The container must be clearly labeled.[5]

  • Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and indicate the primary hazards (e.g., Toxic, Irritant).

  • Storage: Store the sealed waste container in a designated satellite accumulation area within the laboratory. This area should be well-ventilated, away from heat or ignition sources, and have secondary containment to capture any potential leaks. Store in a refrigerated and locked location.[1][4]

  • Professional Disposal: Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor. Provide them with a full characterization of the waste.[5]

Spill and Emergency Procedures

In the event of a spill, follow these procedures:

  • Evacuate and Ventilate: Immediately evacuate the area and ensure it is well-ventilated, preferably within a fume hood.

  • Containment: For small spills, absorb the material with an inert absorbent such as vermiculite, dry sand, or earth. Do not use combustible materials like paper towels.

  • Cleanup: Wearing appropriate PPE, carefully collect the absorbent material and place it in a sealed, labeled container for hazardous waste disposal. Use non-sparking tools to avoid ignition.

  • Decontamination: Thoroughly clean the spill area with a suitable solvent and collect the cleaning materials as hazardous waste.

  • Reporting: Report the spill to your institution's EHS department.

Disposal Workflow

Disposal_Workflow cluster_generation Waste Generation cluster_procedure Disposal Procedure cluster_spill Spill Response A Unreacted Material D Segregate Waste A->D Point of Generation B Contaminated Solvents B->D Point of Generation C Contaminated Labware C->D Point of Generation E Use Labeled, Compatible Waste Container D->E F Store in Designated Satellite Accumulation Area E->F G Arrange for Professional Disposal (EHS) F->G Final Disposal H Evacuate & Ventilate I Contain with Inert Absorbent H->I J Collect Waste I->J J->E Collect into Hazardous Waste K Decontaminate Area J->K L Report to EHS K->L Spill Spill Occurs Spill->H

Caption: Workflow for the safe disposal of this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling 2-(2-Nitrovinyl)thiophene

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling 2-(2-Nitrovinyl)thiophene, including detailed operational and disposal plans to foster a culture of safety and precision in your critical work.

This compound is a compound that requires careful handling due to its potential health hazards. It is harmful if swallowed, comes into contact with the skin, or is inhaled, and can cause significant skin and eye irritation[1]. Adherence to strict safety protocols is crucial to mitigate risks and ensure the well-being of all laboratory personnel.

Hazard Identification and Safety Precautions

Proper personal protective equipment (PPE) is the first line of defense when working with this compound. The following table summarizes the recommended PPE and safety measures:

Protective EquipmentSpecificationRationale
Eye Protection Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US)[1].Protects against splashes and airborne particles that can cause serious eye irritation[1].
Hand Protection Chemical-resistant, impervious gloves (e.g., nitrile or neoprene)[2][3].Prevents skin contact, as the compound is harmful and can cause skin irritation[1].
Body Protection A flame-resistant lab coat or impervious clothing[1].Protects against accidental spills and contamination of personal clothing.
Respiratory Protection Use only in a well-ventilated chemical fume hood[2]. If exposure limits are exceeded, a full-face respirator should be used[1].Minimizes inhalation of harmful vapors or dust[1].
General Hygiene Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area[1][2].Prevents accidental ingestion and cross-contamination.

Operational Plan: Step-by-Step Handling Procedure

A systematic approach to handling this compound is essential for maintaining a safe laboratory environment. The following workflow outlines the key steps from preparation to cleanup.

Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe 1. Don PPE prep_hood 2. Prepare Fume Hood prep_ppe->prep_hood prep_materials 3. Assemble Materials prep_hood->prep_materials handling_weigh 4. Weigh Compound prep_materials->handling_weigh handling_reaction 5. Perform Reaction handling_weigh->handling_reaction cleanup_decontaminate 6. Decontaminate Surfaces handling_reaction->cleanup_decontaminate cleanup_dispose 7. Dispose of Waste cleanup_decontaminate->cleanup_dispose cleanup_remove_ppe 8. Doff PPE cleanup_dispose->cleanup_remove_ppe

A step-by-step workflow for the safe handling of this compound.

Experimental Protocol:

  • Don Personal Protective Equipment (PPE): Before entering the laboratory and handling any chemicals, put on all required PPE as detailed in the table above.

  • Prepare Fume Hood: Ensure the chemical fume hood is functioning correctly. All handling of this compound should be performed within the fume hood to minimize inhalation exposure[2][4].

  • Assemble Materials: Gather all necessary equipment and reagents. Ensure that a designated, clearly labeled waste container is readily accessible.

  • Weigh Compound: Carefully weigh the required amount of this compound. Avoid creating dust.

  • Perform Reaction: Carry out the experimental procedure as planned. Keep the container with this compound closed when not in use.

  • Decontaminate Surfaces: Upon completion of the experiment, decontaminate all work surfaces and equipment that may have come into contact with the chemical.

  • Dispose of Waste: All waste materials, including contaminated gloves, wipes, and the chemical itself, must be disposed of in the designated hazardous waste container[1].

  • Doff Personal Protective Equipment (PPE): Remove PPE in the correct order to avoid self-contamination. Wash hands thoroughly with soap and water.

Disposal Plan: Ensuring Safe and Compliant Waste Management

Proper disposal of this compound and associated waste is a critical component of laboratory safety and environmental responsibility.

Waste Segregation and Collection:

  • Solid Waste: All disposable items contaminated with this compound, such as gloves, paper towels, and weighing paper, should be collected in a dedicated, clearly labeled, and sealed hazardous waste container.

  • Liquid Waste: Unused or waste solutions of this compound should be collected in a separate, labeled, and sealed container for liquid hazardous waste. Do not mix with other waste streams unless compatibility has been confirmed.

  • Empty Containers: "Empty" containers that held this compound should be treated as hazardous waste unless properly decontaminated.

Disposal Procedure:

All chemical waste must be handled and disposed of in accordance with local, state, and federal regulations[5]. Contact your institution's Environmental Health and Safety (EHS) department for specific guidance on hazardous waste pickup and disposal procedures. Do not pour any amount of this compound down the drain[2].

By implementing these comprehensive safety and handling procedures, researchers can confidently work with this compound while minimizing risks and ensuring a secure and productive research environment.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.